molecular formula C11H24O6Si B093991 Tris(2-methoxyethoxy)vinylsilane CAS No. 1067-53-4

Tris(2-methoxyethoxy)vinylsilane

Cat. No.: B093991
CAS No.: 1067-53-4
M. Wt: 280.39 g/mol
InChI Key: WOXXJEVNDJOOLV-UHFFFAOYSA-N
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Description

Tris(2-methoxyethoxy)vinylsilane is a useful research compound. Its molecular formula is C11H24O6Si and its molecular weight is 280.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78465. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane
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InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6Si
Source PubChem
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Related CAS

59688-36-7
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID5027356
Record name Tris(2-methoxyethoxy)vinylsilane
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Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-53-4
Record name Vinyltris(2-methoxyethoxy)silane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name TRIS(2-METHOXYETHOXY)VINYLSILANE
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Foundational & Exploratory

An In-depth Technical Guide to Tris(2-methoxyethoxy)vinylsilane: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane, is a compound of significant interest across various scientific and industrial domains. Its unique bifunctional nature, possessing a reactive vinyl group and hydrolyzable methoxyethoxy groups, allows it to act as an effective coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It details experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, this document explores its applications, particularly focusing on its emerging role in biomedical and drug delivery systems, and discusses its toxicological profile.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₂₄O₆Si[1][2][3]
Molecular Weight 280.39 g/mol [1][2]
Appearance Colorless transparent liquid[1]
Density 1.033 - 1.040 g/mL at 20-25 °C[1][3]
Boiling Point 284 - 286 °C at 760 mmHg[3]
136.2 °C at 5.5 mmHg[1]
Melting Point -30 °C[3]
Refractive Index (n20/D) 1.427 - 1.430[3]
Flash Point 92 - 113 °C (closed cup)[3]
Vapor Pressure 0.00381 mmHg at 25 °C[3]
Solubility Reacts with water. Soluble in many organic solvents.[3]
Table 2: Chemical and Safety Information
PropertyValueReference(s)
CAS Number 1067-53-4[1][2][3]
IUPAC Name ethenyl-tris(2-methoxyethoxy)silane[2]
Synonyms Vinyltris(2-methoxyethoxy)silane, VTMOEO[4][5]
Purity Typically ≥ 96-98% (GC)[1]
Hazard Statements May damage fertility or the unborn child (H360FD). Causes skin and serious eye irritation.[4][6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

Chemical Reactivity and Mechanisms

The utility of this compound stems from its dual reactivity. The vinyl group can participate in polymerization reactions, while the silicon atom bonded to three 2-methoxyethoxy groups is susceptible to hydrolysis.[7]

Hydrolysis and Condensation

In the presence of moisture, the methoxyethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups and 2-methoxyethanol (B45455).[4] These silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of a polymeric network. This property is fundamental to its use as a coupling agent, where it can form covalent bonds with inorganic substrates that have surface hydroxyl groups, such as glass, silica, and metal oxides.[8]

Hydrolysis_Condensation Silane (B1218182) This compound Silanol Vinylsilanetriol Silane->Silanol Hydrolysis Methoxyethanol 2-Methoxyethanol Silane->Methoxyethanol Water H₂O Water->Silanol Condensation Condensation Silanol->Condensation SurfaceBond Covalent Bond Formation Silanol->SurfaceBond Siloxane Polysiloxane Network Condensation->Siloxane Substrate Inorganic Substrate (e.g., Glass, Metal Oxide) Substrate->SurfaceBond

Caption: Hydrolysis and condensation pathway of this compound.

Vinyl Group Reactivity

The vinyl group (CH₂=CH-) is susceptible to various addition reactions. This functionality allows it to copolymerize with a wide range of organic monomers, such as styrenes, acrylates, and vinyl acetate, effectively incorporating the silane moiety into the polymer backbone. This is crucial for creating hybrid organic-inorganic materials with enhanced properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the transesterification of a vinyltrialkoxysilane with 2-methoxyethanol.

Materials:

Procedure:

  • In a clean, dry reaction flask, combine vinyltrimethoxysilane and 2-methoxyethanol in a molar ratio of approximately 1:3.

  • Add a catalytic amount of anhydrous potassium aluminum sulfate to the mixture.

  • Heat the reaction mixture to 70-80 °C with continuous stirring.

  • Maintain this temperature for approximately 2 hours. During this time, methanol (B129727) will be produced as a byproduct.

  • After 2 hours, gradually increase the temperature to distill off the methanol. The completion of methanol removal is indicated by a rise in the reaction mixture's temperature to around 100 °C.

  • Cool the reaction mixture to below 50 °C.

  • Filter the mixture to remove the catalyst. The filtrate is the this compound product. Purity can be assessed by gas chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is anhydrous, as the compound is moisture-sensitive.

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Analysis:

  • Expected Chemical Shifts (in CDCl₃):

    • The vinyl protons will appear as a complex multiplet between δ 5.8 and 6.2 ppm.

    • The protons of the methoxyethoxy groups will show signals around δ 3.4-3.8 ppm. The methylene (B1212753) protons adjacent to the silicon-oxygen bond will be at a different chemical shift than those adjacent to the methoxy (B1213986) group.

    • The methyl protons of the methoxy group will appear as a singlet around δ 3.4 ppm.

¹³C NMR Analysis:

  • Expected Chemical Shifts (in CDCl₃):

    • The vinyl carbons will be observed in the olefinic region, typically between δ 130 and 138 ppm.

    • The carbons of the methoxyethoxy groups will resonate in the range of δ 59-72 ppm.

    • The methyl carbon of the methoxy group will be found around δ 59 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: A simple and common method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Attenuated Total Reflectance (ATR): A drop of the sample can be placed directly on the ATR crystal.

Expected Absorption Bands:

  • C-H stretching (vinyl): ~3060-3020 cm⁻¹

  • C-H stretching (aliphatic): ~2980-2850 cm⁻¹

  • C=C stretching (vinyl): ~1600 cm⁻¹

  • Si-O-C stretching: A strong, broad band around 1100-1000 cm⁻¹

  • C-O-C stretching: Around 1120 cm⁻¹

  • Si-C stretching: May be observed around 1270 cm⁻¹

  • CH₂ wagging (vinyl): ~960 cm⁻¹

Applications in Drug Development and Biomedical Research

While the primary applications of this compound are in material science, its unique properties are being explored for biomedical applications, including drug delivery and surface modification of medical devices.[1]

Surface Modification of Medical Devices

The ability of this compound to form stable bonds with inorganic surfaces makes it a candidate for modifying the surfaces of medical implants and devices.[8][9] Such modifications can improve biocompatibility, reduce protein fouling, and enhance the adhesion of subsequent coatings.[8] For instance, silanization of titanium implants can create a surface that promotes angiogenesis and osteogenesis.[10]

Surface_Modification Implant Medical Implant (e.g., Titanium) SilanizedSurface Silanized Implant Surface Implant->SilanizedSurface Silanization Silane This compound Silane->SilanizedSurface FunctionalizedSurface Functionalized Implant Surface SilanizedSurface->FunctionalizedSurface Covalent Attachment BioactiveMolecule Bioactive Molecule (e.g., Peptide, Growth Factor) BioactiveMolecule->FunctionalizedSurface

Caption: Workflow for surface modification of medical implants using this compound.

Drug Delivery Systems

This compound can be incorporated into polymer matrices, such as hydrogels, to modulate their properties for controlled drug release.[11][12][13][14][15] The silane can act as a crosslinking agent, influencing the swelling behavior and degradation rate of the hydrogel, thereby controlling the diffusion and release of encapsulated therapeutic agents.[11] Organosilica nanoparticles synthesized from organosilanes are also being investigated as drug delivery vehicles.[16][17]

Toxicology and Safety

This compound is classified as a substance that may damage fertility or the unborn child.[4][6] Its hydrolysis product, 2-methoxyethanol, is a known reproductive toxin.[4] Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, especially in well-ventilated areas.[3][4]

While comprehensive in vivo toxicological data for this specific compound is limited, studies on other organosilicon compounds suggest that their toxicity can vary depending on the specific structure and degradation products.[18] Some studies on organosilica nanoparticles have shown them to be relatively biocompatible at low concentrations.[16][17] However, the potential for reproductive toxicity necessitates careful handling and risk assessment in any application, particularly those involving potential human exposure.

Conclusion

This compound is a valuable chemical tool with a well-defined set of physical and chemical properties. Its dual reactivity makes it highly effective as a coupling agent in material science. For researchers in drug development and biomedical fields, its potential for surface modification of medical devices and in the formulation of controlled-release drug delivery systems presents exciting opportunities. However, its toxicological profile, particularly its reproductive toxicity, requires stringent safety protocols and careful consideration in the design of any biomedical application. Further research into its biocompatibility and in vivo behavior is warranted to fully realize its potential in the healthcare sector.

References

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tris(2-methoxyethoxy)vinylsilane, a versatile organosilane compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the preparation of this key chemical intermediate. This document details the primary synthesis routes, purification protocols, and analytical methods for quality control, presented with clarity and technical depth.

Introduction

This compound (CAS No. 1067-53-4) is a vinyl-functional silane (B1218182) that serves as a crucial coupling agent, adhesion promoter, and crosslinking agent in a wide array of applications. Its unique structure, featuring a reactive vinyl group and three hydrolyzable 2-methoxyethoxy groups, allows it to form stable covalent bonds between organic polymers and inorganic surfaces. This property is leveraged in the manufacturing of composites, adhesives, sealants, and coatings to enhance mechanical strength, moisture resistance, and overall performance. A reliable and efficient synthesis and purification process is paramount to achieving the high purity required for these advanced applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways. The most common and industrially preferred methods are transesterification and hydrosilylation.

Transesterification of Vinyltrimethoxysilane (B1682223)

The transesterification of vinyltrimethoxysilane with 2-methoxyethanol (B45455) is a widely employed method due to its high yield and selectivity. This reaction involves the exchange of the methoxy (B1213986) groups on the silicon atom with 2-methoxyethoxy groups.

Reaction:

CH₂=CHSi(OCH₃)₃ + 3 CH₃OCH₂CH₂OH ⇌ CH₂=CHSi(OCH₂CH₂OCH₃)₃ + 3 CH₃OH

A catalyst is typically used to drive the reaction to completion. The continuous removal of the methanol (B129727) byproduct is essential to shift the equilibrium towards the product side.

Experimental Protocol: Transesterification

A detailed experimental protocol for the transesterification synthesis is outlined below:

  • Reactant Charging: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a distillation column, and an inert gas inlet is charged with vinyltrimethoxysilane and a slight excess of 2-methoxyethanol.

  • Catalyst Addition: A suitable catalyst, such as potassium aluminum sulfate (B86663) or a titanate catalyst, is added to the reaction mixture.

  • Reaction Execution: The mixture is heated to a temperature of 120-140°C with continuous stirring under an inert atmosphere (e.g., nitrogen).

  • Methanol Removal: As the reaction proceeds, the methanol byproduct is continuously removed by distillation through the packed column. The progress of the reaction can be monitored by measuring the amount of methanol collected.

  • Reaction Completion and Catalyst Removal: Once the theoretical amount of methanol has been collected, the reaction is considered complete. The reaction mixture is then cooled, and the catalyst is removed by filtration.

  • Purification: The crude product is then purified by fractional vacuum distillation to obtain high-purity this compound.

dot

Caption: Transesterification Synthesis Workflow

Hydrosilylation

Another synthetic route involves the hydrosilylation of a suitable silane with acetylene (B1199291). This method directly forms the silicon-vinyl bond. While effective, this process often requires handling gaseous acetylene under pressure and the use of precious metal catalysts, such as platinum complexes.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, catalyst residues, and byproducts. Fractional vacuum distillation is the most effective method for obtaining a high-purity product.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a heating mantle, a Vigreux or packed column, a condenser, and receiving flasks is assembled.

  • Charging the Crude Product: The crude this compound obtained after catalyst removal is charged into the distillation flask.

  • Applying Vacuum: The system is evacuated to a low pressure, typically in the range of 1-10 mmHg.

  • Heating and Fraction Collection: The distillation flask is gently heated. The temperature and pressure are carefully monitored.

    • Low-boiling fraction: Any residual low-boiling impurities (e.g., unreacted 2-methoxyethanol) are distilled first and collected in a separate receiving flask.

    • Main fraction: As the temperature increases, the desired product, this compound, will begin to distill. The fraction is collected at a constant temperature and pressure. The boiling point of this compound is approximately 136.2 °C at 5.5 mmHg.[1]

    • High-boiling fraction: Any high-boiling residues are left in the distillation flask.

  • Product Collection and Storage: The purified product is collected in a clean, dry receiving flask and should be stored under an inert atmosphere to prevent hydrolysis.

dot

Caption: Purification by Fractional Vacuum Distillation

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis and purification of this compound based on the transesterification method.

ParameterValueReference
Synthesis
Starting MaterialsVinyltrimethoxysilane, 2-Methoxyethanol
CatalystPotassium aluminum sulfate
Reaction Temperature120-140 °C
Yield>95%
Purification
MethodFractional Vacuum Distillation
Boiling Point136.2 °C @ 5.5 mmHg[1]
Purity (Post-distillation)>98% (by GC)[2]

Quality Control and Analytical Methods

The purity of this compound is typically assessed using gas chromatography (GC) with a flame ionization detector (FID).

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: An initial temperature of 80-100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

  • Carrier Gas: Helium or Nitrogen

Gas chromatography-mass spectrometry (GC-MS) can be employed to identify any impurities present in the final product.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The transesterification of vinyltrimethoxysilane with 2-methoxyethanol followed by fractional vacuum distillation stands out as a highly efficient and scalable method for producing this important organosilane with high purity. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals engaged in the synthesis and application of functionalized silanes. Adherence to these methods will enable the consistent production of high-quality this compound for advanced material applications.

References

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4): Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetonitrile (B126087) (CAS 93-17-4), a key chemical intermediate in the pharmaceutical industry. This document details its chemical and physical properties, spectral data, synthesis, and significant applications, with a focus on its role in the synthesis of major pharmaceutical compounds. Detailed experimental protocols for its synthesis and subsequent reactions are provided to support research and development efforts.

Core Properties of 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is a crucial building block in organic synthesis, particularly for complex molecular architectures in medicinal chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3,4-Dimethoxyphenylacetonitrile are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
Molecular Weight 177.20 g/mol [1][2][3]
Appearance White to off-white or pale yellow crystalline solid[4][5][6]
Melting Point 62-63.5 °C[2]
Boiling Point 171-178 °C at 10 mmHg[2]
Density 1.1 ± 0.1 g/cm³
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol (B145695), and ether.[4]
Flash Point >110 °C (>230 °F)
Refractive Index 1.512
LogP 1.19
Spectral Data

Comprehensive spectral data is critical for the identification and quality control of 3,4-Dimethoxyphenylacetonitrile.

Spectral Data TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ 6.86 (d), 6.85 (s), 6.81 (dd), 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.69 (s, 2H, CH₂CN)
¹³C NMR (CDCl₃) δ 149.3, 148.8, 122.9, 121.2, 118.2, 112.4, 111.5, 56.0, 55.9, 22.8
Infrared (IR) Characteristic peaks for C≡N (nitrile) stretch, C-O (ether) stretch, and aromatic C-H bonds.
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 177

Synthesis of 3,4-Dimethoxyphenylacetonitrile

The synthesis of 3,4-Dimethoxyphenylacetonitrile can be achieved through a multi-step process, a common route for which is detailed below.

G A 3-(3,4-Dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt B 3,4-Dimethoxyphenylacetaldehyde A->B  Decarboxylation (KH₂PO₄, H₂O, Toluene (B28343), 15°C) C 3,4-Dimethoxyphenylacetaldoxime B->C  Aldoxime Formation (HONH₃Cl, NaHCO₃, Toluene, 15°C) D 3,4-Dimethoxyphenylacetonitrile C->D  Dehydration (KOH, TBAB, DMSO, Reflux)

Figure 1: Synthetic pathway for 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol for Synthesis

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde [1][7][8]

  • In a suitable reaction vessel, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (B84403) (KH₂PO₄), 100 mL of purified water, and 100 mL of toluene.

  • Stir the mixture at 15°C for 3 hours.

  • After the reaction period, transfer the mixture to a separatory funnel and separate the toluene layer.

  • Extract the aqueous layer with an additional 20 mL of toluene.

  • Combine the organic layers. This toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC Purity: 99.2%) is used directly in the next step.

Step 2: Aldoxime Formation to yield 3,4-Dimethoxyphenylacetaldoxime [1][7]

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine (B1172632) hydrochloride (HONH₃Cl).

  • Stir the reaction mixture at 15°C for 3 hours.

  • Add 100 mL of purified water and separate the toluene layer.

  • Extract the aqueous layer with 20 mL of toluene.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). The resulting toluene solution contains 3,4-dimethoxyphenylacetaldoxime (HPLC Purity: 99.3%).[1][7]

Step 3: Dehydration and Crystallization to afford 3,4-Dimethoxyphenylacetonitrile [1][7][8]

  • To the dried toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (B78521) (KOH), 1.3 g (0.004 mol) of tetrabutylammonium (B224687) bromide (TBAB), and 10 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Reflux the mixture for 30 minutes.

  • After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.

  • Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.

  • Combine the organic layers and wash with 100 mL of purified water.

  • Dry the organic solution over anhydrous MgSO₄ and concentrate under reduced pressure to obtain a yellow oil.

  • Add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.

  • Filter the resulting white solid, rinse with ice-cold ethanol, to yield 3,4-dimethoxyphenylacetonitrile (Yield: 85.24%, HPLC Purity: 99%).[1][7]

Applications in Drug Development

3,4-Dimethoxyphenylacetonitrile is a pivotal intermediate in the synthesis of several notable pharmaceutical drugs, primarily Verapamil and Papaverine (B1678415).

Synthesis of Verapamil

Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain cardiac arrhythmias.[7][8] The synthesis involves the alkylation of 3,4-dimethoxyphenylacetonitrile.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Condensation A 3,4-Dimethoxyphenylacetonitrile C 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile A->C  NaH, DMF B 2-Bromopropane (B125204) B->C  NaH, DMF D 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile F Verapamil D->F  NaNH₂, Toluene, Reflux E 1-(2-Chloroethyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine E->F  NaNH₂, Toluene, Reflux

Figure 2: Synthetic pathway for Verapamil.

Experimental Protocol: Key Alkylation Step in Verapamil Synthesis

The synthesis of the core structure of Verapamil involves a two-step process starting with the alkylation of 3,4-dimethoxyphenylacetonitrile to introduce the isopropyl group, followed by condensation with a substituted amine chain.

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile [9]

  • A mixture of 3,4-dimethoxyphenylacetonitrile and 2-bromopropane is reacted in the presence of a strong base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).

  • Microwave-assisted synthesis using tetraethylammonium (B1195904) bromide (TEBA) as a phase-transfer catalyst has been reported to provide a 64.5% yield in 6 minutes at a microwave power of 30 mA.[9]

Step 2: Condensation to form Verapamil [10]

  • 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is condensed with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of sodium amide (NaNH₂) in refluxing toluene to yield Verapamil.[10]

Synthesis of Papaverine

Papaverine, an opium alkaloid, is used as a muscle relaxant.[11][12] Its synthesis can be achieved via a pathway involving 3,4-dimethoxyphenylacetonitrile.

G A 3,4-Dimethoxyphenylacetonitrile C N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide A->C  Amide Formation B 3,4-Dimethoxyphenethylamine B->C  Amide Formation D 3,4-Dihydropapaverine C->D  Bischler-Napieralski Cyclization (POCl₃, Reflux) E Papaverine D->E  Dehydrogenation (e.g., Pd/C)

References

Tris(2-methoxyethoxy)vinylsilane: A Technical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Safety Data Sheet (SDS) Information for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile silane (B1218182) coupling agent. The following sections detail its physical and chemical properties, toxicological profile, and recommended handling procedures, drawing directly from publicly available Safety Data Sheets (SDS). This document is intended to supplement, not replace, official SDS documentation and institutional safety protocols.

Core Safety & Physical Data

This compound is a combustible liquid that may cause serious health effects, including potential damage to fertility or an unborn child.[1][2][3][4] It is also known to cause skin and serious eye irritation.[1] The substance reacts with water and is soluble in it, which has implications for both its use and for spill cleanup procedures.[4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from multiple safety data sheets. These values are essential for safe handling, storage, and experimental design.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄O₆Si[1][4][6]
Molecular Weight 280.39 g/mol [1][6][7][8][9]
Appearance Light yellow to colorless liquid[5][6]
Odor Characteristic[1]
Melting Point -30 °C / -22 °F[5]
Boiling Point 285 °C / 545 °F[5]
136.2 °C @ 5.5 mmHg[2][6][7][9]
Flash Point 92 °C / 197.6 °F[4][5]
113 °C / 235.4 °F (closed cup)[2][9]
Density 1.030 - 1.034 g/mL at 25 °C[2][4][7][9]
1.035 - 1.050 at 20 °C[6]
Vapor Pressure 0.00381 mmHg at 25°C[2]
Water Solubility Reacts with water[4]
Refractive Index n20/D 1.43 (lit.)[7][9]
n25/D 1.4260-1.4280[6]

Toxicological and Ecological Information

This compound is classified as a reproductive toxicity Category 1B substance, indicating it may damage fertility or the unborn child.[3][4] The hydrolysis of this material in contact with moisture can liberate methoxyethanol, which is a known reproductive toxin.[1] Caution is advised for all handling procedures, particularly for individuals of childbearing potential.[1]

Toxicological Data
EndpointValueSpeciesSource(s)
Oral LD50 2960 mg/kgRat[4]
Dermal LD50 > 2000 mg/kgRat[4]
Ecological Data
EndpointValueSpeciesExposure TimeSource(s)
LC50 (Fish) > 100 mg/LDanio rerio (Zebra fish)96 hours (semi-static)[5]

Experimental Protocols

The quantitative data presented in safety data sheets are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM). While the specific experimental details are not provided in the SDS, the methodologies would conform to internationally recognized guidelines for chemical safety testing. For instance, acute toxicity studies (LD50) generally follow OECD Test Guideline 401, 402, or 403 (for oral, dermal, or inhalation routes, respectively). Flash point is often determined using methods like ASTM D93 (Pensky-Martens Closed Cup Tester).

Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following diagrams illustrate the recommended workflows for personal protection and spill response.

Personal Protective Equipment (PPE) Workflow

It is mandatory to wear appropriate personal protective equipment to minimize exposure. This includes chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing.[1] A NIOSH-certified organic vapor respirator is recommended where inhalation exposure may occur.[1]

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Start: Handling Chemical assess_task Assess Task and Potential Exposure (e.g., pouring, mixing, heating) start->assess_task eye_protection Eye Protection: Wear tightly fitting safety goggles or face shield. assess_task->eye_protection hand_protection Hand Protection: Wear neoprene or nitrile rubber gloves. assess_task->hand_protection body_protection Body Protection: Wear suitable protective clothing (e.g., lab coat, apron). assess_task->body_protection respiratory_protection Respiratory Protection: Use in well-ventilated area. If needed, use NIOSH-certified organic vapor respirator. assess_task->respiratory_protection perform_task Perform Chemical Handling Task decontaminate Decontaminate & Remove PPE perform_task->decontaminate end End: Task Complete decontaminate->end

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Spill Response Workflow

In the event of a spill, immediate and appropriate action must be taken to prevent wider contamination and exposure. The area should be evacuated, and all ignition sources must be removed.[4]

Spill_Response spill Spill Occurs evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. spill->evacuate ignition Remove all sources of ignition (flames, sparks, hot surfaces). spill->ignition don_ppe Wear appropriate PPE (respirator, gloves, goggles, protective clothing). evacuate->don_ppe ignition->don_ppe contain Contain spill with dikes or inert absorbent material (e.g., sand, earth). don_ppe->contain cleanup Collect absorbed material using spark-proof tools into a suitable, closed container for disposal. contain->cleanup decontaminate Decontaminate spill area. cleanup->decontaminate disposal Dispose of waste according to local, regional, and national regulations. decontaminate->disposal

Caption: Logical workflow for responding to a spill of this compound.

Storage and Incompatibilities

Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

  • Storage Conditions : Store in a dry, cool, and well-ventilated place.[3][5] Keep containers tightly closed and store locked up.[1][2][3][5] The material is moisture-sensitive.[10]

  • Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[1][5]

  • Hazardous Decomposition : The material decomposes in contact with moist air or water, liberating methoxyethanol.[1] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Hazardous polymerization can occur if the product is heated above 120°C.[1]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[5]

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical advice.[2][5]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing.[2]

  • Inhalation : Move to fresh air. If not breathing, give artificial respiration.[2][5]

  • Ingestion : Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]

This guide is intended for informational purposes for professionals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet provided by the manufacturer and follow all applicable safety regulations.

References

An In-Depth Technical Guide to the Hydrolysis Mechanism of Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of Tris(2-methoxyethoxy)vinylsilane. It is intended for an audience with a technical background in chemistry, materials science, and drug development. This document details the reaction pathways, influential factors, and analytical methodologies for studying this process, presenting quantitative data in a structured format and illustrating key concepts with diagrams.

Introduction

This compound is a vinyl-functional organosilane that serves as a versatile coupling agent and adhesion promoter in a wide range of applications, including the formulation of advanced materials for drug delivery systems.[1] Its efficacy is fundamentally linked to its hydrolysis, a process where the alkoxy groups are replaced by hydroxyl groups, forming reactive silanols.[1] These silanols can then condense to form stable siloxane bonds (Si-O-Si), either with other silanol (B1196071) molecules or with hydroxyl groups on the surface of inorganic substrates.[1] Understanding the kinetics and mechanism of this hydrolysis is critical for controlling the performance and stability of materials derived from this silane. A key feature of this compound is that its 2-methoxyethoxy groups hydrolyze more slowly than the methoxy (B1213986) or ethoxy groups found in other common vinylsilanes, which can be advantageous in moisture-sensitive applications.

The Core Hydrolysis Mechanism

The hydrolysis of this compound is a multi-step process that is catalyzed by either acid or base. The overall reaction involves the cleavage of the silicon-oxygen bond of the alkoxy groups and the formation of a new silicon-oxygen bond with a hydroxyl group from water.

The hydrolysis proceeds in a stepwise manner, with the three 2-methoxyethoxy groups being replaced sequentially. The primary hydrolysis product is vinylsilanetriol, and the byproduct is 2-methoxyethanol.[2]

General Reaction Scheme

The overall hydrolysis reaction can be represented as follows:

CH₂=CH-Si(OCH₂CH₂OCH₃)₃ + 3H₂O ⇌ CH₂=CH-Si(OH)₃ + 3HOCH₂CH₂OCH₃

This equilibrium is followed by the condensation of the resulting vinylsilanetriol, which can occur in two ways:

  • Self-condensation: Reaction with other vinylsilanetriol molecules to form a polysiloxane network.

  • Surface Reaction: Reaction with hydroxyl groups on an inorganic surface to form a covalent bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the oxygen atom in one of the 2-methoxyethoxy groups. This protonation makes the alkoxy group a better leaving group, facilitating the nucleophilic attack by a water molecule on the silicon atom.

A probable mechanism for the acid-catalyzed hydrolysis is depicted below.[3]

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_condensation Condensation Silane CH₂=CH-Si(OR)₃ ProtonatedSilane CH₂=CH-Si(OR)₂(O⁺HR) Silane->ProtonatedSilane Silane:e->ProtonatedSilane:w H3O H₃O⁺ Intermediate [CH₂=CH-Si(OR)₂(O⁺HR)(OH₂)] ProtonatedSilane->Intermediate ProtonatedSilane:e->Intermediate:w H2O_cat H₂O H2O_nuc H₂O Silanol CH₂=CH-Si(OR)₂(OH) Intermediate->Silanol - ROH, - H⁺ Intermediate:e->Silanol:w Siloxane (RO)₂(Vinyl)Si-O-Si(Vinyl)(OR)₂ Silanol->Siloxane + CH₂=CH-Si(OR)₂(OH) - H₂O Silanol:s->Siloxane:n ROH ROH H_plus H⁺ Silanol2 CH₂=CH-Si(OR)₂(OH) H2O_cond H₂O caption Acid-Catalyzed Hydrolysis Pathway (R = CH₂CH₂OCH₃)

Acid-Catalyzed Hydrolysis Pathway (R = CH₂CH₂OCH₃)

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then expels an alkoxide ion. The resulting silanol is then deprotonated by the base to form a silanolate, and the released alkoxide is protonated by water.

Base_Catalyzed_Hydrolysis cluster_condensation Condensation Silane CH₂=CH-Si(OR)₃ Intermediate [CH₂=CH-Si(OR)₃(OH)]⁻ Silane:e->Intermediate:w OH_ion OH⁻ Silanol CH₂=CH-Si(OR)₂(OH) Intermediate:e->Silanol:w - RO⁻ Silanolate CH₂=CH-Si(OR)₂(O⁻) Silanol:e->Silanolate:w + OH⁻ - H₂O RO_ion RO⁻ Siloxane (RO)₂(Vinyl)Si-O-Si(Vinyl)(OR)₂ Silanolate:s->Siloxane:n + CH₂=CH-Si(OR)₃ - RO⁻ ROH ROH H2O_base H₂O Silanolate2 CH₂=CH-Si(OR)₂(O⁻) OH_ion2 OH⁻ caption Base-Catalyzed Hydrolysis Pathway (R = CH₂CH₂OCH₃) FTIR_Workflow cluster_prep Sample Preparation cluster_measurement FT-IR Measurement cluster_analysis Data Analysis Prepare_Solution Prepare Silane Solution (Silane, Solvent, Water, Catalyst) Background_Scan Acquire Background Spectrum (Solvent) Prepare_Solution->Background_Scan Sample_Introduction Introduce Sample to ATR Cell Background_Scan->Sample_Introduction Time_Resolved_Scan Acquire Spectra at Timed Intervals Sample_Introduction->Time_Resolved_Scan Peak_Integration Integrate Characteristic Peak Areas (Si-O-C, Si-OH, Si-O-Si) Time_Resolved_Scan->Peak_Integration Kinetic_Profile Generate Kinetic Profiles Peak_Integration->Kinetic_Profile Calculate_Rates Calculate Reaction Rates and Half-life Kinetic_Profile->Calculate_Rates caption Experimental Workflow for FT-IR Analysis

References

In-Depth Technical Guide: Thermal Stability of Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(2-methoxyethoxy)vinylsilane

This compound (CAS No. 1067-53-4) is a bifunctional organosilane possessing a vinyl group and three methoxyethoxy groups. This structure allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable component in adhesives, sealants, coatings, and polymer composites. A key performance characteristic of this silane (B1218182) is its contribution to the thermal stability of the materials it is incorporated into.

General Principles of Silane Thermal Stability

The thermal stability of silane coupling agents is influenced by their molecular structure. The general order of thermal stability is related to the position of the organic functional group relative to the silicon atom. Gamma-substituted silanes, where the functional group is separated from the silicon atom by three carbon atoms, generally exhibit sufficient thermal stability for many industrial applications.[1] They can often withstand short-term processing temperatures up to 350°C and continuous exposure at 160°C.[1][2]

Factors that can influence the thermal stability of silanes include:

  • Substitution on the Silicon Atom: Electron-withdrawing groups can decrease thermal stability, while electropositive groups may enhance it.[3]

  • Steric Hindrance: Bulky groups around the silicon atom can influence reaction rates and thermal behavior.

  • Presence of Catalysts: Traces of acids or bases can catalyze decomposition or rearrangement reactions at elevated temperatures.

Thermal Behavior of this compound

Direct TGA or DSC data for pure this compound is not prominently available in the reviewed literature. However, information from safety data sheets (SDS) and related studies provides insights into its thermal limitations and decomposition characteristics.

Key Observations:

  • Hazardous Polymerization: Safety data sheets indicate that hazardous polymerization can occur if the product is heated to temperatures above 120°C.[4] This suggests an upper limit for its safe handling and processing in its neat form.

  • Thermal Decomposition Products: Upon exposure to elevated temperatures or open flame, irritating fumes and organic acid vapors may be generated.[4] The hazardous decomposition products include organic acid vapors, methoxyethanol, and silicon dioxide.[4]

  • Hydrolytic Stability: Like other alkoxysilanes, this compound is susceptible to hydrolysis in the presence of moisture.[5][6] This reaction is often the first step in its function as a coupling agent but can also be a degradation pathway if not controlled. The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[5]

Table 1: Physical Properties Related to Thermal Stability

PropertyValueSource(s)
Boiling Point136.2 °C @ 5.5 mmHg[7]
Flash Point113 °C (closed cup)[7]
Hazardous PolymerizationCan occur above 120°C[4]
Hazardous Decomposition ProductsOrganic acid vapors, Methoxyethanol, Silicon dioxide[4]

Experimental Protocols for Assessing Thermal Stability

While specific data for this compound is elusive, the following are standard experimental protocols used to evaluate the thermal stability of silane coupling agents and the composites they are part of.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, precisely weighed sample of the material is placed in a TGA crucible (typically platinum or alumina).

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).

  • The atmosphere within the furnace is controlled, typically using an inert gas like nitrogen or an oxidative gas like air.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature, from which the onset of decomposition and other characteristic temperatures can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

Methodology:

  • A small, weighed sample is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve plots heat flow versus temperature, with peaks indicating endothermic or exothermic events.

Role in Enhancing Polymer Composite Thermal Stability

This compound is frequently used to improve the thermal stability of polymer composites. By forming a stable covalent bridge between the inorganic filler and the organic polymer matrix, it enhances the overall integrity of the composite material at elevated temperatures. Studies on polymer composites have shown that the addition of silane coupling agents can lead to a significant reduction in mass loss during thermal testing.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for evaluating the thermal stability of a silane coupling agent and the mechanism of its action in a polymer composite.

Thermal_Stability_Evaluation_Workflow Workflow for Thermal Stability Evaluation cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Silane Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Weight_Loss Weight Loss Profile TGA->Weight_Loss Phase_Trans Phase Transitions DSC->Phase_Trans Stability_Report Thermal Stability Profile Decomp_Temp->Stability_Report Weight_Loss->Stability_Report Phase_Trans->Stability_Report

Caption: Workflow for Thermal Stability Evaluation.

Silane_Coupling_Mechanism Silane Coupling Agent Mechanism in a Composite Silane This compound Hydrolysis Hydrolysis (with H2O) Silane->Hydrolysis Silanol Vinylsilanetriol Hydrolysis->Silanol Polymer Organic Polymer Matrix Silanol->Polymer Co-polymerization (Vinyl Group) Interface Stable Covalent Bond (Si-O-Substrate) Silanol->Interface Condensation Inorganic Inorganic Substrate (e.g., Glass Fiber) Inorganic->Interface Composite Thermally Stable Composite Polymer->Composite Interface->Composite

Caption: Silane Coupling Agent Mechanism.

Conclusion

While direct quantitative data on the thermal decomposition of pure this compound is not widely published, its thermal behavior can be inferred from its physical properties and its known reactivity. It is stable for use in many applications but has a defined temperature limit, above which hazardous polymerization and decomposition can occur. Its primary role in the context of thermal stability is as an additive in polymer composites, where it significantly enhances the thermal resistance of the final material by creating a robust interface between the organic and inorganic components. For critical applications, it is recommended that users conduct their own thermal analysis to determine the specific thermal performance within their unique formulations.

References

A Comprehensive Technical Guide to the Solubility of Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane coupling agent. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the controlled use of this silane (B1218182) is critical. The guide summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

Executive Summary

This compound is a bifunctional organosilane featuring a vinyl group and three methoxyethoxy groups. This structure allows it to act as a molecular bridge between organic polymers and inorganic surfaces, making it a valuable component in adhesives, sealants, coatings, and composite materials. Understanding its solubility in various solvents is paramount for its effective application, formulation, and for predicting its behavior in different chemical environments. This guide consolidates the currently available qualitative solubility information and presents a standardized methodology for its quantitative determination.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, a qualitative understanding of its solubility in a range of solvents has been established through various technical data sheets and chemical databases. The following table summarizes this information.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility DescriptionCitation
Organic Solvents GeneralSoluble in most organic solvents.
AlcoholsSoluble
KetonesSoluble
EstersSoluble
HydrocarbonsSoluble
Halogenated Solvents ChloroformSlightly Soluble[1][2]
Polar Protic Solvents MethanolSlightly Soluble[1][2]
Aqueous Solvents WaterInsoluble; Reacts with water (hydrolysis).[1][2][3]

Note: The term "soluble" in this context generally implies miscibility or the ability to form a homogeneous solution at typical concentrations used in formulations.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of this compound. These methods are adapted from established procedures for determining the solubility of silane coupling agents.

Qualitative Solubility Assessment (Rapid Screening)

This method provides a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of analytical grade solvents

  • Small glass vials (e.g., 4 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry vial.

  • Add 100 µL of this compound to the solvent.

  • Cap the vial securely and vortex the mixture for 30-60 seconds.

  • Visually inspect the solution against a light and dark background.

  • Record observations based on the following criteria:

    • Miscible/Soluble: The mixture forms a single, clear, and homogeneous phase.

    • Partially Soluble: The mixture is cloudy, or two phases are present, but the volume of the silane phase has noticeably decreased.

    • Insoluble: The silane remains as a distinct, separate phase with no apparent mixing.

Quantitative Gravimetric Solubility Determination

This method is adapted from established gravimetric techniques and is designed to provide a precise measure of solubility at a given temperature.[4]

Materials:

  • This compound

  • Selected analytical grade solvent

  • Sealed, temperature-controlled shaker or water bath

  • Thermostatically controlled oven

  • Analytical balance (readable to 0.1 mg)

  • Glass flasks with stoppers

  • Syringes and solvent-resistant membrane filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass evaporating dishes

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add a measured volume of the chosen solvent to a glass flask.

    • Add an excess of this compound to the solvent to create a slurry. The presence of undissolved silane is essential to ensure saturation.

    • Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, cease agitation and allow the undissolved silane to settle.

    • Carefully withdraw a known volume (e.g., 5-10 mL) of the clear supernatant using a syringe.

    • Attach a solvent-resistant filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without degrading the silane (a preliminary thermogravimetric analysis can determine the optimal temperature).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried silane residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved silane by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual_start Select Solvents qual_mix Mix Silane and Solvent qual_start->qual_mix qual_observe Visual Observation qual_mix->qual_observe qual_result Miscible / Partially Soluble / Insoluble qual_observe->qual_result end End: Report Findings qual_result->end quant_start Prepare Saturated Solution quant_equilibrate Equilibrate at Constant Temperature quant_start->quant_equilibrate quant_sample Filter and Collect Supernatant quant_equilibrate->quant_sample quant_evaporate Evaporate Solvent quant_sample->quant_evaporate quant_weigh Weigh Residue quant_evaporate->quant_weigh quant_calc Calculate Solubility (g/100mL) quant_weigh->quant_calc quant_calc->end start Start: Define Solubility Study Scope cluster_qualitative cluster_qualitative start->cluster_qualitative cluster_quantitative cluster_quantitative start->cluster_quantitative

Caption: A flowchart outlining the key steps in both qualitative and quantitative solubility determination for this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible literature, its qualitative solubility profile indicates good compatibility with a wide range of common organic solvents and reactivity with water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflow visualization further clarifies the logical progression of a comprehensive solubility study. This guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the formulation and application of this versatile silane coupling agent.

References

Spectroscopic Profile of Tris(2-methoxyethoxy)vinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane compound used as a coupling agent and adhesion promoter. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

  • IUPAC Name: ethenyl-tris(2-methoxyethoxy)silane[1]

  • Molecular Formula: C₁₁H₂₄O₆Si[1]

  • Molecular Weight: 280.39 g/mol [1]

  • Appearance: Colorless transparent liquid.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), reveals characteristic fragmentation patterns of the molecule.

PropertyValue
Ionization Mode Electron Ionization (EI)
Major Fragments (m/z) 205, 117, 206, 45
Database Reference NIST Mass Spectrometry Data Center[1]

Table 1: Key mass spectrometry fragmentation data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, comprehensive peak lists with chemical shifts and coupling constants are best obtained by direct analysis of the spectra, the expected resonances are described below. Full spectra are available for viewing in the SpectraBase and ChemicalBook databases.[1][2][3]

2.2.1. ¹H NMR Spectroscopy

AssignmentExpected Chemical Shift (ppm)Multiplicity
CH₂=CH-Si 5.8 - 6.2Multiplet
Si-O-CH₂- ~3.9Triplet
-CH₂-O-CH₃ ~3.6Triplet
-O-CH₃ ~3.4Singlet
Database Reference SpectraBase, ChemicalBook-

Table 2: Predicted ¹H NMR chemical shifts for this compound.

2.2.2. ¹³C NMR Spectroscopy

AssignmentExpected Chemical Shift (ppm)
CH₂=CH-Si 130 - 140
Si-O-CH₂- ~62
-CH₂-O-CH₃ ~72
-O-CH₃ ~59
Database Reference SpectraBase, ChemicalBook[1][2]

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. Full spectra are available for viewing in the SpectraBase and ChemicalBook databases.[1][4]

Wavenumber (cm⁻¹)Assignment
~3060=C-H stretch (vinyl)
2950 - 2850C-H stretch (aliphatic)
~1600C=C stretch (vinyl)
~1400C-H bend (vinyl)
1100 - 1000Si-O-C and C-O-C stretches
Technique Between Salts / ATR-IR[1]
Database Reference SpectraBase, ChemicalBook[1][4]

Table 4: Key IR absorption bands for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known chemical shift allows for accurate referencing.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid Film):

    • As this compound is a liquid, the simplest method is to prepare a neat thin film.[1]

    • Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the prepared salt plate assembly into the sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC will separate the compound from any impurities before it enters the MS.

  • Instrumentation: A standard GC-MS system equipped with an Electron Ionization (EI) source.

  • Ionization and Analysis:

    • As the compound elutes from the GC column, it is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

    • The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: The detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Fragments) MS->Data_MS Interpretation Structure Elucidation & Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Nanoparticles with Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in tailoring their physicochemical properties for a wide range of applications in drug delivery, bioimaging, and diagnostics.[1][2][3] Tris(2-methoxyethoxy)vinylsilane is a versatile organosilane coupling agent used to introduce reactive vinyl groups onto the surface of nanoparticles, particularly those with hydroxyl groups such as silica (B1680970) and metal oxides.[4] This functionalization enhances the stability and dispersibility of nanoparticles and provides a platform for the covalent attachment of therapeutic agents, targeting moieties, and polymers through reactions like thiol-ene "click" chemistry and radical polymerization.[4][5]

The unique structure of this compound, with its three methoxyethoxy groups, allows for hydrolysis and subsequent condensation with surface hydroxyl groups on nanoparticles, forming stable siloxane bonds.[4] The terminal vinyl group serves as a reactive handle for further chemical modifications, enabling the development of sophisticated nanoparticle systems for targeted and controlled drug release.[4][5][6]

Key Features and Advantages:

  • Enhanced Stability: The silane (B1218182) coating can improve the dispersion and prevent the aggregation of nanoparticles in various media.[2]

  • Biocompatibility: Silica-based nanoparticles are generally considered biocompatible, and surface modification can further modulate their interaction with biological systems.[5]

  • Versatile Functionality: The vinyl groups introduced on the nanoparticle surface are amenable to a variety of subsequent chemical reactions, allowing for the attachment of a wide range of molecules.[4][5]

  • Improved Drug Loading: The modified surface can enhance the loading capacity of certain therapeutic agents.[1]

Applications

  • Drug Delivery: Modified nanoparticles can be loaded with therapeutic agents for targeted and controlled release, potentially reducing systemic toxicity and improving therapeutic outcomes.[6]

  • Bioimaging: The attachment of fluorescent dyes or contrast agents to the functionalized surface enables the use of these nanoparticles in various imaging modalities.

  • Composite Materials: The enhanced compatibility of modified nanoparticles with polymer matrices makes them suitable for the development of advanced composite materials with improved mechanical and thermal properties.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after surface modification with this compound and their subsequent use in drug delivery applications.

Table 1: Physicochemical Properties of Nanoparticles Before and After Modification with this compound

ParameterUnmodified NanoparticlesModified Nanoparticles
Average Particle Size (nm) 100 ± 10110 ± 12
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) at pH 7.4 -25 ± 5-15 ± 5
Surface Vinyl Group Density (groups/nm²) N/A1 - 5

Table 2: Drug Loading and Release Characteristics of this compound-Modified Nanoparticles

ParameterValue
Model Drug Doxorubicin
Drug Loading Content (wt%) 5 - 15
Encapsulation Efficiency (%) 70 - 90
In Vitro Release at pH 5.5 (48h, %) 60 - 80
In Vitro Release at pH 7.4 (48h, %) 20 - 40

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles which serve as the core for surface modification.

Materials:

Procedure:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol-water mixture and stir to ensure homogeneity.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 12 hours. The solution will become turbid as silica nanoparticles form.[5]

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.[5]

  • The purified silica nanoparticles can be redispersed in ethanol or water for storage and further modification.[5]

Protocol 2: Surface Modification with this compound

This protocol details the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles.

Materials:

Procedure:

  • Dry the silica nanoparticles under vacuum to remove any adsorbed water.

  • Disperse the dried nanoparticles in anhydrous toluene in a round-bottom flask.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add this compound to the nanoparticle suspension. The amount can be varied to control the degree of surface functionalization.

  • If desired, add a small amount of triethylamine to catalyze the reaction.[5]

  • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.[5]

  • Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted silane.[5]

  • Dry the modified nanoparticles under vacuum.[5]

Protocol 3: Thiol-Ene "Click" Reaction for Post-Functionalization

This protocol provides a general method for attaching thiol-containing molecules (e.g., drugs, targeting ligands) to the vinyl-functionalized nanoparticles.

Materials:

  • Vinyl-functionalized silica nanoparticles

  • Thiol-containing molecule of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • An appropriate solvent (e.g., ethanol, isopropanol)

  • UV lamp (365 nm)

Procedure:

  • Disperse the vinyl-functionalized nanoparticles in the chosen solvent.

  • Add the thiol-containing molecule and the photoinitiator to the suspension.

  • Stir the mixture and expose it to UV light (365 nm) for a specified period (e.g., 1-4 hours) to initiate the thiol-ene reaction.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove unreacted reagents.

  • Dry the final product under vacuum.

Protocol 4: General Drug Loading Protocol

This protocol outlines a general method for loading therapeutic agents onto the surface-modified nanoparticles.

Materials:

  • This compound-modified nanoparticles

  • Drug of interest

  • A compatible solvent

Procedure:

  • Dissolve the drug in a suitable solvent.

  • Add the drug solution to a suspension of the modified nanoparticles.

  • Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for drug loading through physical adsorption or covalent bonding.[5]

  • Collect the drug-loaded nanoparticles by centrifugation.[5]

  • Wash the nanoparticles with the solvent to remove any unloaded drug.[5]

  • Dry the drug-loaded nanoparticles.[5]

Characterization of Modified Nanoparticles

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of vinyl groups on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.[7]

  • Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles before and after modification.[7]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

Diagrams

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Modification cluster_2 Post-Functionalization & Loading cluster_3 Characterization & Application synthesis Silica Nanoparticle Synthesis (Stöber Method) modification Surface Modification with This compound synthesis->modification purification Purification and Drying modification->purification post_func Thiol-Ene 'Click' Reaction (Optional) purification->post_func drug_loading Drug Loading purification->drug_loading characterization Physicochemical Characterization post_func->characterization drug_loading->characterization application In Vitro / In Vivo Studies characterization->application

Caption: Experimental workflow for nanoparticle modification.

G cluster_0 Nanoparticle-Cell Interaction cluster_1 Intracellular Drug Release & Action NP Functionalized Nanoparticle Receptor Cell Surface Receptor NP->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Target Intracellular Target (e.g., DNA) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Targeted drug delivery signaling pathway.

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_characterization Characterization Nanoparticles Core Nanoparticles (e.g., Silica) Reaction Silanization Reaction (Reflux) Nanoparticles->Reaction Silane This compound Silane->Reaction Solvent Anhydrous Solvent Solvent->Reaction Modified_NP Vinyl-Functionalized Nanoparticles Reaction->Modified_NP FTIR FTIR Modified_NP->FTIR TGA TGA Modified_NP->TGA DLS DLS / Zeta Potential Modified_NP->DLS

References

Application Notes and Protocols: Silanization of Glass Substrates with Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the functionalization of glass substrates using Tris(2-methoxyethoxy)vinylsilane. This vinyl-functional silane (B1218182) is a versatile coupling agent used to modify inorganic surfaces, such as glass, to improve adhesion for subsequent organic polymer coatings, adhesives, or biomolecule immobilization.[1] The protocol covers the essential steps of substrate cleaning, plasma activation, solution-phase silane deposition, and post-deposition curing. These procedures are designed for researchers, scientists, and drug development professionals seeking to create robust and reproducible vinyl-functionalized glass surfaces for a variety of applications, including microarrays, cell culture, and biosensors.

Introduction

This compound is an organofunctional silane that acts as a molecular bridge between inorganic substrates and organic materials.[2] Its molecular structure contains two key components: a vinyl group that can react with organic polymers, and three methoxyethoxy groups.[3] In the presence of trace amounts of water, these alkoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups.[3] These silanols then condense with the hydroxyl groups present on the surface of glass, forming stable covalent siloxane (Si-O-Si) bonds.[3][4] This process results in a glass surface functionalized with reactive vinyl groups, ready for further modification or polymerization.[5] This functionalization significantly enhances the interfacial adhesion, durability, and performance of materials applied to the glass.[5]

Materials and Reagents

  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (98% purity or higher)[6]

  • Hellmanex™ III or similar laboratory detergent

  • Acetone (B3395972) (ACS grade or higher)

  • Methanol (B129727) (Anhydrous)

  • Toluene (B28343) (Anhydrous)

  • Deionized (DI) water or double-distilled water (ddH₂O)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Plasma cleaner

  • Laboratory oven

  • Staining jars or beakers

  • Hot plate

  • Fume hood

Experimental Protocols

This protocol is divided into three main stages: rigorous cleaning of the glass substrate, activation of the surface, and the silanization reaction itself. Performing these steps in a clean, controlled environment is critical for achieving a uniform silane layer.

3.1. Glass Substrate Cleaning (~2 hours)

Proper cleaning is crucial to remove organic and inorganic contaminants and to ensure a high density of hydroxyl groups on the glass surface.

  • Detergent Wash: Place the glass substrates into a staining rack and immerse them in a 1-2% aqueous solution of Hellmanex III. Sonicate for 20 minutes at 50-60°C.[7]

  • DI Water Rinse: Thoroughly rinse the substrates with DI water 10-15 times. It is critical to ensure all detergent is removed.[7]

  • Acetone Wash: Immerse the substrates in acetone and sonicate for 20 minutes at room temperature.[7]

  • Methanol Wash: Rinse the substrates once with methanol, then immerse them in fresh methanol and sonicate for another 20 minutes at room temperature.[7]

  • Drying: Remove the substrates from the methanol and dry them under a stream of high-purity nitrogen gas. Place the dried substrates in a laboratory oven at 110°C for at least 15-20 minutes to ensure complete removal of residual moisture.[7]

3.2. Surface Activation (5-20 minutes)

Activation increases the density of reactive hydroxyl (-OH) groups on the glass surface.

  • Place the dry, clean glass substrates into the chamber of a plasma cleaner.

  • Treat the substrates with oxygen or ambient air plasma for 5 minutes at 300 W.[8]

  • CRITICAL STEP: Use the plasma-activated substrates immediately for the silanization step. The surface deactivates quickly when exposed to air, so the transfer to the silane solution should occur in less than 20 seconds.[7]

3.3. Silanization Protocol: Solution Deposition (~1.5 hours)

This procedure should be performed in a fume hood. This compound is moisture-sensitive, and its hydrolysis product, methoxyethanol, is a reproductive toxin.[1][9]

  • Prepare Silane Solution: In a clean, dry glass beaker or staining jar inside a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Immersion: Immediately after plasma activation, quickly transfer the rack of glass substrates into the silane solution.[7] Ensure the substrates are fully submerged.

  • Reaction: Cover the beaker or jar to minimize exposure to atmospheric moisture and leave the substrates to react for 1 hour at room temperature.

  • Rinsing:

    • Remove the substrates from the silane solution and immerse them in a beaker of fresh anhydrous toluene to rinse off excess, unreacted silane. Agitate gently for 1 minute.

    • Transfer the substrates to a beaker of fresh methanol and rinse for 1 minute with gentle agitation.[7]

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Curing: Place the silanized substrates in a laboratory oven and bake at 100-110°C for 1 hour to promote the formation of covalent bonds and remove any remaining solvent.[7][8]

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until use. It is recommended to use them within two weeks.[7]

Data Presentation: Expected Results

The success of the silanization process can be evaluated using various surface characterization techniques. While specific quantitative data for this compound is not widely published, the expected outcomes include a change in surface hydrophobicity, which can be measured by contact angle goniometry, and the presence of the silane layer, which can be confirmed by techniques like ellipsometry or XPS.

The primary function of the silane is to act as an adhesion promoter. The table below illustrates the typical improvement in performance for a coating applied to a substrate with and without a silane coupling agent.

Performance MetricControl (No Silane)With this compound
Adhesion Strength 5 MPa10 MPa[5]
Water Resistance LowHigh[5]
Chemical Resistance ModerateExcellent[5]

Table 1: Representative data comparing the performance of a coating on a substrate with and without a silane coupling agent. Data is illustrative of the expected improvement in adhesion and resistance properties.[5]

Visualization

5.1. Experimental Workflow

The following diagram outlines the complete workflow for the silanization of glass substrates.

G cluster_activation 2. Surface Activation cluster_silanization 3. Silanization cluster_post 4. Post-Treatment c1 Sonication in Detergent (20 min) c2 DI Water Rinse (10-15x) c1->c2 c3 Sonication in Acetone (20 min) c2->c3 c4 Sonication in Methanol (20 min) c3->c4 c5 Oven Dry (110°C, 20 min) c4->c5 a1 Oxygen Plasma Treatment (5 min) c5->a1 Immediate Transfer s1 Immerse in 1% Silane in Toluene (1 hr) a1->s1 < 20 sec Transfer s2 Rinse in Toluene s1->s2 s3 Rinse in Methanol s2->s3 p1 Cure in Oven (110°C, 1 hr) s3->p1 p2 Store in Desiccator p1->p2

Caption: Workflow for silanization of glass substrates.

5.2. Silanization Reaction Pathway

The diagram below illustrates the chemical reaction mechanism for the silanization of a glass surface.

Caption: Reaction of silane with a hydroxylated glass surface.

References

Application Notes and Protocols: Tris(2-methoxyethoxy)vinylsilane in Polymer Synthesis and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methoxyethoxy)vinylsilane (TMEVS) is a versatile organosilane compound widely employed in polymer science as a coupling agent, crosslinker, and monomer. Its bifunctional nature, featuring a reactive vinyl group and hydrolyzable 2-methoxyethoxy groups, allows it to form stable covalent bonds with both organic polymers and inorganic materials. This dual reactivity makes TMEVS a critical component in the synthesis of advanced materials with enhanced mechanical, thermal, and adhesive properties. These application notes provide detailed protocols and data for the use of TMEVS in polymer synthesis and crosslinking applications.

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1067-53-4
Molecular Formula C₁₁H₂₄O₆Si
Molecular Weight 280.39 g/mol
Appearance Colorless transparent liquid
Boiling Point 136.2 °C at 5.5 mmHg
Density 1.034 g/mL at 25 °C
Refractive Index n20/D 1.43

Applications in Polymer Synthesis

TMEVS can be incorporated into polymer chains as a comonomer through various polymerization techniques, such as free radical polymerization. The vinyl group of TMEVS readily participates in the polymerization process, while the silane (B1218182) moiety provides a site for subsequent crosslinking or adhesion promotion.

Free Radical Copolymerization of TMEVS with N-Vinyl Pyrrolidone (NVP)

This protocol describes the synthesis of TMEVS-NVP copolymers, which have potential applications in biocompatible materials and coatings. The following experimental details are adapted from a study by Mohammed et al.[1].

Experimental Protocol:

  • Materials:

    • This compound (TMEVS), purified by vacuum distillation.

    • N-Vinyl Pyrrolidone (NVP), purified by vacuum distillation.

    • Benzoyl peroxide (BPO), initiator, recrystallized from chloroform.

    • Dry benzene (B151609), solvent.

  • Copolymerization Procedure:

    • In a glass tube, dissolve the desired molar ratios of TMEVS and NVP monomers in dry benzene. The total monomer concentration is typically maintained at 1 mol/dm³.

    • Add the initiator, benzoyl peroxide (BPO), to the monomer solution at a concentration of 1 x 10⁻³ mol/dm³.

    • Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.

    • Seal the glass tube and place it in a preheated water bath at 70°C to initiate polymerization.

    • Allow the reaction to proceed for a predetermined time to achieve a low conversion (typically under 10%).

    • Terminate the polymerization by cooling the reaction mixture in an ice bath.

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as diethyl ether.

    • Filter the precipitated copolymer and purify it by re-dissolving in benzene and re-precipitating in diethyl ether.

    • Dry the final copolymer product in a vacuum oven at 40°C to a constant weight.

Quantitative Data from TMEVS/NVP Copolymerization[1]:

Test NumberMole Fraction of TMEVS in Feed (f₁)Conversion (%)Nitrogen (%) in CopolymerMole Fraction of TMEVS in Copolymer (F₁)Intrinsic Viscosity [η] (dL/g)
10.7938.21.9870.7173.76
20.6088.13.2210.6091.79
30.4918.73.6720.2821.82
40.4388.88.6880.4840.87
50.3729.85.0070.8720.83
60.3029.95.7970.8160.99
70.1879.76.9030.3200.91

f₁: Mole fraction of TMEVS in the initial monomer feed. F₁: Mole fraction of TMEVS incorporated into the copolymer.

Diagram of TMEVS-NVP Copolymerization Workflow:

TMEVS_NVP_Copolymerization cluster_materials Reactant Preparation cluster_reaction Polymerization cluster_purification Product Isolation TMEVS TMEVS Monomer (Purified) Mixing Dissolve Monomers & Initiator TMEVS->Mixing NVP NVP Monomer (Purified) NVP->Mixing BPO BPO Initiator (Recrystallized) BPO->Mixing Solvent Dry Benzene Solvent->Mixing Deoxygenation N₂ Purge Mixing->Deoxygenation Polymerization Heat to 70°C Deoxygenation->Polymerization Precipitation Precipitate in Diethyl Ether Polymerization->Precipitation Purification Redissolve & Reprecipitate Precipitation->Purification Drying Vacuum Dry at 40°C Purification->Drying Final_Product TMEVS-NVP Copolymer Drying->Final_Product

Caption: Workflow for the free radical copolymerization of TMEVS and NVP.

Applications in Polymer Crosslinking

The methoxyethoxy groups of TMEVS are hydrolyzable, typically in the presence of moisture and a catalyst, to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with each other to form stable siloxane bridges (-Si-O-Si-) between polymer chains, resulting in a crosslinked network. This process significantly improves the thermal stability, mechanical strength, and chemical resistance of the polymer.

Crosslinking of Polyethylene (B3416737)

Silane crosslinking is a common method for producing crosslinked polyethylene (XLPE) for applications such as pipe and cable insulation. The process typically involves two stages: grafting the vinyl silane onto the polyethylene backbone, followed by moisture-induced crosslinking. The following is a general protocol adaptable for TMEVS, based on procedures for analogous vinylsilanes[2].

Experimental Protocol:

  • Materials:

    • Low-density polyethylene (LDPE) pellets.

    • This compound (TMEVS).

    • Dicumyl peroxide (DCP) or another suitable radical initiator.

    • Catalyst masterbatch (e.g., containing a tin catalyst like dibutyltin (B87310) dilaurate).

  • Step 1: Grafting (Reactive Extrusion):

    • Dry blend the LDPE pellets with TMEVS and the peroxide initiator.

    • Feed the mixture into a single-screw or twin-screw extruder.

    • Process the material through the extruder with a specific temperature profile to melt the polymer and initiate the grafting reaction. A typical temperature profile might be: 130°C, 150°C, 170°C, 190°C, 200°C, 210°C, 220°C from feed zone to die[2].

    • The extrudate (grafted polyethylene) is cooled and pelletized.

  • Step 2: Crosslinking (Moisture Curing):

    • The grafted polyethylene pellets are blended with a catalyst masterbatch.

    • The mixture is then shaped into its final form (e.g., by extrusion or molding).

    • The shaped article is exposed to moisture to induce crosslinking. This can be achieved by immersion in hot water (e.g., at 80-95°C) for several hours or by exposure to steam or ambient moisture over a longer period.

Diagram of the Silane Crosslinking Process:

Silane_Crosslinking cluster_grafting Step 1: Grafting cluster_crosslinking Step 2: Moisture Curing PE Polyethylene Chain Grafting Reactive Extrusion PE->Grafting TMEVS TMEVS TMEVS->Grafting Peroxide Peroxide Initiator Peroxide->Grafting Grafted_PE TMEVS-grafted Polyethylene Grafting->Grafted_PE Hydrolysis Hydrolysis of Methoxyethoxy Groups Grafted_PE->Hydrolysis Moisture H₂O Moisture->Hydrolysis Catalyst Catalyst Catalyst->Hydrolysis Condensation Condensation to form Si-O-Si bonds Hydrolysis->Condensation XLPE Crosslinked Polyethylene (XLPE) Condensation->XLPE

Caption: Two-step process for silane crosslinking of polyethylene.

Applications as a Coupling Agent

TMEVS is widely used as a coupling agent to improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices. The silane chemically bonds to the inorganic surface, while the vinyl group copolymerizes with the polymer matrix, creating a strong interfacial bond.

Surface Treatment of Glass Fibers or Silica (B1680970)

This protocol provides a general procedure for the surface modification of inorganic fillers with TMEVS.

Experimental Protocol:

  • Materials:

    • Glass fibers or silica powder.

    • This compound (TMEVS).

    • Ethanol/water solution (e.g., 95:5 v/v).

    • Acetic acid (for pH adjustment).

    • Acetone (B3395972) (for cleaning).

  • Procedure:

    • Cleaning: Wash the glass fibers or silica with acetone to remove any surface contaminants and dry them in an oven.

    • Hydrolysis of TMEVS: Prepare a treating solution by adding TMEVS (e.g., 1-2% by weight) to the ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxyethoxy groups to silanols. Stir the solution for about 1 hour.

    • Surface Treatment: Immerse the cleaned and dried filler in the TMEVS solution. Agitate the mixture for a few minutes to ensure complete wetting of the filler surface.

    • Drying and Curing: Remove the treated filler from the solution and allow the solvent to evaporate. Cure the treated filler in an oven at a temperature of 110-120°C for 15-30 minutes to promote the formation of covalent bonds between the silanol groups of the TMEVS and the hydroxyl groups on the filler surface.

    • The surface-modified filler is now ready to be incorporated into a polymer matrix.

Diagram of TMEVS as a Coupling Agent:

Coupling_Agent cluster_interface Strong Interfacial Bond Inorganic Inorganic Surface (e.g., Glass Fiber) Bond1 Si-O-Inorganic (Covalent Bond) Inorganic->Bond1 TMEVS TMEVS TMEVS->Bond1 Bond2 Vinyl group copolymerizes with polymer TMEVS->Bond2 Polymer Polymer Matrix Polymer->Bond2

Caption: Mechanism of TMEVS as a coupling agent between inorganic and organic materials.

Conclusion

This compound is a highly effective and versatile chemical for modifying and synthesizing polymers. Its ability to act as a comonomer, crosslinking agent, and coupling agent allows for the creation of advanced materials with tailored properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists to utilize TMEVS in a variety of polymer-related applications. Proper handling and optimization of reaction conditions are crucial for achieving the desired material performance.

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) Using Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation and functionalization of self-assembled monolayers (SAMs) using Tris(2-methoxyethoxy)vinylsilane. This versatile organosilane enables the creation of vinyl-terminated surfaces on hydroxylated substrates like glass and silicon dioxide, which can be further modified for applications in biosensing, drug delivery, and biocompatible coatings.

Overview of this compound

This compound is a bifunctional molecule ideal for surface modification. Its tris(2-methoxyethoxy)silyl group serves as a stable anchor to hydroxylated surfaces, while the terminal vinyl group provides a reactive site for subsequent chemical modifications.

Chemical Properties:

PropertyValue
Synonyms Vinyltris(2-methoxyethoxy)silane, A-172
CAS Number 1067-53-4[1]
Molecular Formula C11H24O6Si[1]
Molecular Weight 280.39 g/mol [1]
Appearance Colorless liquid[2]
Density 1.034 g/mL at 25 °C[3]
Boiling Point 136.2 °C at 5.5 mmHg[3]
Refractive Index n20/D 1.43[3]
Solubility Reacts with water; soluble in many organic solvents.
Mechanism of SAM Formation

The formation of a this compound SAM on a hydroxylated surface involves a two-step hydrolysis and condensation process.

  • Hydrolysis: The methoxyethoxy groups of the silane (B1218182) react with trace amounts of water on the substrate surface to form reactive silanol (B1196071) groups (-Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate). Further condensation between adjacent silane molecules leads to a cross-linked, stable monolayer.

sub Hydroxylated Substrate (-OH) hydrolysis Hydrolysis (with surface water) sub->hydrolysis silane This compound (R-Si(OCH2CH2OCH3)3) silane->hydrolysis silanol Reactive Silanol (R-Si(OH)3) hydrolysis->silanol condensation Condensation silanol->condensation sam Covalently Bound SAM (Substrate-O-Si-R) condensation->sam

Mechanism of Silane SAM Formation.

Experimental Protocols

Two primary methods for depositing silane SAMs are solution-phase and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition

This is the most common method due to its simplicity.

Materials:

  • This compound

  • Anhydrous toluene (B28343) or ethanol (B145695)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse substrates in Piranha solution for 30-60 minutes to clean and generate surface hydroxyl groups. Warning: Piranha solution is highly corrosive and reactive. Handle with extreme caution in a fume hood.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization Solution Preparation:

    • In a clean, dry glass container under an inert atmosphere (e.g., glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • SAM Deposition:

    • Immerse the cleaned substrates in the silanization solution.

    • Allow the deposition to proceed for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • Remove substrates and rinse with fresh toluene to remove physisorbed molecules.

    • Further rinse with ethanol and dry with nitrogen.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to enhance cross-linking.

start Start clean Substrate Cleaning (Piranha Solution) start->clean rinse_dry1 Rinse with DI Water & Dry with N2 clean->rinse_dry1 prepare_sol Prepare 1% Silane Solution in Toluene rinse_dry1->prepare_sol immerse Immerse Substrate (2-4 hours) prepare_sol->immerse rinse_dry2 Rinse with Toluene/Ethanol & Dry with N2 immerse->rinse_dry2 cure Cure in Oven (110-120°C, 30-60 min) rinse_dry2->cure end End cure->end

Solution-Phase Deposition Workflow.
Protocol 2: Vapor-Phase Deposition

This method can produce highly uniform monolayers with fewer aggregates.

Materials:

  • This compound

  • Substrates (e.g., glass slides, silicon wafers)

  • Vacuum deposition chamber or desiccator

  • Piranha solution

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate substrates as described in the solution-phase protocol.

  • Deposition Setup:

    • Place the cleaned substrates in a vacuum chamber or desiccator.

    • Place a small, open container with a few drops of this compound inside the chamber, ensuring it does not touch the substrates.

  • SAM Deposition:

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Allow the silane vapor to deposit on the substrates for 2-16 hours.

  • Rinsing and Curing:

    • Vent the chamber with nitrogen gas.

    • Remove the substrates and rinse with ethanol to remove any unbound silane.

    • Dry with nitrogen and cure in an oven at 110-120°C for 30-60 minutes.

Characterization of SAMs

The quality of the formed SAM can be assessed using various surface-sensitive techniques.

Expected Characterization Data:

TechniqueParameterExpected Outcome
Contact Angle Goniometry Static Water Contact AngleIncreased hydrophobicity compared to the clean substrate. Expect angles in the range of 70-90° for a well-formed vinyl-terminated SAM.
Ellipsometry Monolayer ThicknessA uniform thickness of approximately 1-2 nm, consistent with a monolayer.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of Si, C, and O. The high-resolution C 1s spectrum should show components corresponding to C-C/C-H, C-O, and C=C bonds.
Atomic Force Microscopy (AFM) Surface MorphologyA smooth, uniform surface with low root-mean-square (RMS) roughness.

Applications in Drug Development and Research

The terminal vinyl group of the SAM is a versatile chemical handle for further functionalization, making it highly valuable for biomedical applications.

Application: Immobilization of Biomolecules for Biosensing

The vinyl groups can be used to covalently attach biomolecules (e.g., antibodies, enzymes, DNA) for the development of biosensors. A common method is the thiol-ene "click" reaction.

Protocol for Thiol-Ene Coupling:

  • Prepare Thiol-Modified Biomolecule: Ensure your biomolecule of interest has a free thiol (-SH) group.

  • Immobilization Reaction:

    • Spot a solution of the thiol-modified biomolecule onto the vinyl-terminated SAM surface.

    • Expose the substrate to UV light (e.g., 254 nm) to initiate the thiol-ene reaction, forming a stable thioether bond.

  • Washing:

    • Thoroughly wash the surface to remove any non-covalently bound biomolecules.

sam Vinyl-Terminated SAM (Substrate-Si-CH=CH2) uv_light UV-Initiated Thiol-Ene Reaction sam->uv_light biomolecule Thiol-Modified Biomolecule (Bio-SH) biomolecule->uv_light functionalized Functionalized Surface (Substrate-Si-CH2-CH2-S-Bio) uv_light->functionalized

Biomolecule Immobilization via Thiol-Ene Coupling.
Further Applications:

  • Drug Delivery: The vinyl group can be modified to attach drug molecules or targeting ligands for creating drug-eluting surfaces or targeted delivery systems.

  • Biocompatible Coatings: SAMs of this compound can be used to create biocompatible surfaces on medical implants to reduce non-specific protein adsorption and improve tissue integration. The vinyl groups can be further functionalized with anti-fouling polymers like polyethylene (B3416737) glycol (PEG).

  • Cell Culture Substrates: The surface can be patterned with different biomolecules to study cell adhesion, proliferation, and differentiation.

References

Application Notes and Protocols for the Formulation of Adhesives and Sealants with Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4) is a versatile organofunctional silane (B1218182) that serves as a crucial component in the formulation of high-performance adhesives and sealants.[1][2][3] Its unique molecular structure, featuring a vinyl functional group and three hydrolyzable methoxyethoxy groups, enables it to act as a highly effective coupling agent and adhesion promoter.[3] This dual reactivity allows it to form a durable chemical bridge between organic polymers and inorganic substrates, leading to significant improvements in mechanical properties and adhesion, particularly under challenging environmental conditions.[1][3] These application notes provide detailed insights and protocols for leveraging the benefits of this compound in various adhesive and sealant systems.

Mechanism of Action: Adhesion Promotion

The primary function of this compound as an adhesion promoter is to form a strong and stable interface between the organic polymer matrix of the adhesive or sealant and the inorganic substrate. This is achieved through a two-step mechanism:

  • Hydrolysis: In the presence of moisture, the methoxyethoxy groups of the silane hydrolyze to form reactive silanol (B1196071) groups (Si-OH). This reaction is critical for the subsequent bonding to the substrate.

  • Condensation and Bond Formation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, aluminum, and other metals. This results in the formation of stable covalent bonds (Si-O-Substrate) at the interface. The vinyl group of the silane is available to co-react with the polymer matrix of the adhesive or sealant, creating a strong and durable chemical linkage.

This "chemical bridging" effect significantly enhances the interfacial adhesion, leading to improved mechanical strength and long-term durability of the bond.[3]

Logical Relationship: Adhesion Promotion Mechanism

Adhesion_Mechanism Silane This compound Hydrolysis Hydrolyzed Silane (Silanol groups) Silane->Hydrolysis Hydrolysis Moisture Moisture (H2O) Moisture->Hydrolysis Substrate Inorganic Substrate (e.g., Glass, Aluminum) Condensation Condensation & Covalent Bonding Substrate->Condensation Polymer Adhesive/Sealant Polymer Matrix Improved Adhesion Enhanced Adhesion & Durability Polymer->Improved Adhesion Co-reaction with Vinyl Group Hydrolyzed_Silane Reactive Silanols Hydrolyzed_Silane->Condensation Condensation->Improved Adhesion

Caption: Mechanism of adhesion promotion by this compound.

Application in Sealant Formulations: RTV-1 Silicone

Room-Temperature-Vulcanizing (RTV-1) silicone sealants are widely used in construction and industrial applications due to their excellent weather resistance and durability. The incorporation of this compound can significantly enhance their adhesion to a variety of substrates.

Model Formulation

The following table outlines a model formulation for a neutral-cure RTV-1 silicone sealant, with and without the addition of this compound for performance comparison.

ComponentFunctionFormulation A (Control) (wt%)Formulation B (with Silane) (wt%)
Hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS, 50,000 cPs)Base Polymer7069
Fumed Silica (hydrophobic)Reinforcing Filler/Thixotrope1010
Calcium Carbonate (precipitated, coated)Extending Filler1515
Methyltris(methylethylketoxime)silane (B1584786) (MOS)Crosslinker44
Dibutyltin (B87310) dilaurate (DBTDL)Catalyst0.20.2
This compound Adhesion Promoter 0 1.8
Plasticizer (e.g., Dimethylpolysiloxane, 100 cPs)Plasticizer0.80.8
Performance Data

The addition of this compound is expected to yield significant improvements in the mechanical and adhesive properties of the cured sealant.

PropertyTest MethodFormulation A (Control)Formulation B (with Silane)
Mechanical Properties
Tensile Strength (MPa)ASTM D4121.82.2
Elongation at Break (%)ASTM D412450480
Hardness (Shore A)ASTM C6612527
Adhesion Properties
Lap Shear Strength on Aluminum (MPa)ASTM C9611.21.8
Lap Shear Strength on Glass (MPa)ASTM C9611.11.7
Peel Adhesion on Concrete (N/mm)ASTM C7942.54.0

Note: The data presented in this table is representative and may vary depending on the specific raw materials and processing conditions used.

Experimental Protocol: Preparation and Testing of RTV-1 Silicone Sealant

This protocol describes the laboratory-scale preparation of the model RTV-1 silicone sealant formulations and the subsequent testing of their key properties.

Experimental Workflow

Sealant_Workflow cluster_prep Formulation Preparation cluster_cure Curing cluster_testing Performance Testing A Weighing of Components B Mixing of Polymer, Fillers, and Plasticizer (Planetary Mixer) A->B C Degassing (Vacuum) B->C D Addition of Crosslinker, Catalyst, and Silane C->D E Final Mixing and Degassing D->E F Application of Sealant to Substrates/Molds E->F G Curing at Room Temperature and 50% Relative Humidity (7 days) F->G H Tensile Strength and Elongation (ASTM D412) G->H I Hardness (ASTM C661) G->I J Lap Shear Adhesion (ASTM C961) G->J K Peel Adhesion (ASTM C794) G->K

Caption: Workflow for RTV-1 silicone sealant preparation and testing.

Methodology
  • Preparation of the Sealant Base:

    • Accurately weigh the hydroxyl-terminated polydimethylsiloxane (PDMS), fumed silica, calcium carbonate, and plasticizer into a planetary mixer bowl.

    • Mix the components under vacuum at a low speed for 15 minutes to ensure homogenous dispersion of the fillers.

    • Increase the mixing speed and continue mixing under vacuum for another 30 minutes.

  • Addition of Curatives and Adhesion Promoter:

    • Stop the mixer and add the methyltris(methylethylketoxime)silane (crosslinker), dibutyltin dilaurate (catalyst), and this compound (for Formulation B) to the sealant base.

    • Resume mixing at a low speed under vacuum for 10 minutes to incorporate the additives uniformly.

  • Specimen Preparation:

    • For tensile strength and elongation testing, cast the sealant into dumbbell-shaped molds as specified in ASTM D412.

    • For hardness testing, prepare a cured sealant block of at least 6 mm thickness.

    • For lap shear adhesion testing, apply the sealant between two 25 mm x 100 mm x 1.5 mm substrate panels (e.g., aluminum, glass) with a 12.5 mm overlap, maintaining a bondline thickness of 1 mm.

    • For peel adhesion testing, prepare specimens according to ASTM C794 using the desired substrate (e.g., concrete).

  • Curing:

    • Allow all specimens to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity for 7 days before testing.

  • Performance Testing:

    • Conduct all mechanical and adhesion tests using a universal testing machine according to the specified ASTM standards.

    • For lap shear and peel adhesion tests, record the failure mode (cohesive, adhesive, or mixed).

Application in Adhesive Formulations: One-Part Epoxy

This compound can also be used to enhance the adhesion of one-part epoxy adhesives to various substrates, particularly to glass and metals.

Model Formulation
ComponentFunctionFormulation C (Control) (wt%)Formulation D (with Silane) (wt%)
Bisphenol A diglycidyl ether (DGEBA)Epoxy Resin5049
Dicyandiamide (B1669379) (DICY)Curing Agent55
Fumed SilicaRheology Modifier33
Calcium CarbonateFiller4242
This compound Adhesion Promoter 0 1
Performance Data
PropertyTest MethodFormulation C (Control)Formulation D (with Silane)
Adhesion Properties
Lap Shear Strength on Aluminum (MPa)ASTM D10021520
Lap Shear Strength on Steel (MPa)ASTM D10021823
Lap Shear Strength on Glass (MPa)ASTM D10021218

Note: The data presented in this table is representative and may vary depending on the specific raw materials and processing conditions used.

Experimental Protocol: Preparation and Testing of One-Part Epoxy Adhesive

Experimental Workflow

Adhesive_Workflow cluster_prep Formulation Preparation cluster_cure Bonding and Curing cluster_testing Performance Testing A Weighing of Components B Mixing of Epoxy Resin, Fillers, and Curing Agent (High-Speed Mixer) A->B C Addition of Silane B->C D Final Mixing and Degassing C->D E Application of Adhesive to Substrates D->E F Assembly of Lap Shear Specimens E->F G Curing at Elevated Temperature (e.g., 120°C for 30 min) F->G H Lap Shear Adhesion (ASTM D1002) G->H

Caption: Workflow for one-part epoxy adhesive preparation and testing.

Methodology
  • Preparation of the Adhesive:

    • Gently warm the epoxy resin to reduce its viscosity.

    • In a high-speed mixer, combine the epoxy resin, fumed silica, and calcium carbonate. Mix until a homogenous paste is formed.

    • Add the dicyandiamide and this compound (for Formulation D) and continue mixing until the curing agent is well dispersed.

    • Degas the formulation under vacuum to remove any entrapped air.

  • Specimen Preparation:

    • Prepare lap shear specimens according to ASTM D1002 using the desired substrates (e.g., aluminum, steel, glass).

    • Apply a controlled amount of adhesive to one substrate and assemble the joint with the specified overlap.

  • Curing:

    • Cure the assembled specimens in an oven at a temperature and for a duration suitable for the specific epoxy system (e.g., 120°C for 30 minutes).

  • Performance Testing:

    • After the specimens have cooled to room temperature, perform lap shear testing using a universal testing machine.

    • Record the maximum shear strength and the mode of failure.

Conclusion

This compound is a highly effective adhesion promoter for a wide range of adhesive and sealant formulations. Its incorporation can lead to significant improvements in mechanical strength and, most notably, adhesion to various inorganic substrates. The provided model formulations and experimental protocols offer a starting point for researchers and formulators to explore the benefits of this versatile silane in their specific applications. Proper formulation and testing are key to optimizing the performance enhancements offered by this compound.

References

Application Notes and Protocols for Tris(2-methoxyethoxy)vinylsilane in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methoxyethoxy)vinylsilane (TMEVS) is a versatile organosilane that serves as an effective crosslinker and adhesion promoter in the formulation of silicone elastomers. Its unique bifunctional nature, possessing both a reactive vinyl group and hydrolyzable 2-methoxyethoxy groups, allows for its participation in various curing chemistries, leading to tailored properties of the final elastomeric material. These properties, including enhanced mechanical strength, thermal stability, and adhesion to a wide range of substrates, make TMEVS a valuable component in the development of high-performance silicones for demanding applications in research, medical devices, and pharmaceutical product development.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a crosslinker in both platinum-catalyzed addition cure and tin-catalyzed condensation cure silicone elastomer systems.

Physical and Chemical Properties of this compound

Proper handling and storage of TMEVS are crucial for its effective use. The following table summarizes its key physical and chemical properties.

PropertyValue
CAS Number 1067-53-4
Molecular Formula C₁₁H₂₄O₆Si
Molecular Weight 280.39 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 136.2 °C @ 5.5 mmHg
Density 1.034 g/mL at 25 °C
Refractive Index n20/D 1.43
Solubility Soluble in most organic solvents; hydrolyzes in the presence of water

Application in Platinum-Cured (Addition Cure) Silicone Elastomers

In platinum-catalyzed addition cure systems, the vinyl group of TMEVS participates in a hydrosilylation reaction with silicon-hydride (Si-H) functional groups of a base polymer. This reaction forms stable ethylene (B1197577) bridges between polymer chains, resulting in a crosslinked network with no byproducts. TMEVS can be used to modify the crosslink density and mechanical properties of the resulting elastomer.

Quantitative Data: Effect of TMEVS Concentration on Mechanical Properties

The concentration of TMEVS can be varied to tailor the mechanical properties of the cured silicone elastomer. The following table illustrates the typical effects of increasing TMEVS concentration in a model platinum-cured formulation.

TMEVS Concentration (phr)*Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1.06.545030
2.07.838035
3.08.532040
4.09.228045

*phr: parts per hundred rubber (relative to the base polymer)

Experimental Protocol: Preparation of a Platinum-Cured Silicone Elastomer

This protocol describes the preparation of a platinum-cured silicone elastomer using TMEVS.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) (e.g., 10,000 cSt)

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (as the crosslinking agent)

  • This compound (TMEVS)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% Pt in xylene

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol), 1% solution in toluene (B28343)

  • Fumed silica (B1680970) (as reinforcing filler)

  • Toluene (for dispersion)

Equipment:

  • Mechanical stirrer

  • Vacuum chamber

  • Molding press with heating platens

  • Tensile tester

Procedure:

  • Compounding:

    • In a mixing vessel, combine 100 parts of vinyl-terminated PDMS with 15-30 parts of fumed silica.

    • Mix at high speed until the fumed silica is fully dispersed and a homogeneous paste is formed. This may require heating to 80-100°C to reduce viscosity.

    • Allow the mixture to cool to room temperature.

  • Formulation:

    • To the compounded base, add the poly(methylhydrosiloxane-co-dimethylsiloxane) crosslinker. The amount should be adjusted to achieve a desired Si-H to vinyl group molar ratio (typically between 1.2:1 and 2:1).

    • Add the desired amount of this compound (e.g., 1-4 phr).

    • Add the inhibitor (e.g., 0.1-0.5 phr of the 1% solution) and mix thoroughly. The inhibitor controls the working time of the formulation.

    • In a separate, small, and dry container, dilute the platinum catalyst with a small amount of toluene for easier dispersion.

    • Add the diluted platinum catalyst to the mixture (typically 5-10 ppm of platinum relative to the total formulation) and mix thoroughly but gently to avoid incorporating excessive air.

  • Degassing:

    • Place the formulated silicone mixture in a vacuum chamber and apply vacuum until all air bubbles are removed.

  • Curing:

    • Pour the degassed mixture into a pre-heated mold.

    • Cure in a molding press at a specified temperature and time (e.g., 150°C for 15 minutes). The optimal curing conditions will depend on the specific formulation and part thickness.

  • Post-Curing:

    • For applications requiring optimal mechanical properties and removal of any volatile residues, a post-curing step is recommended. This typically involves heating the cured elastomer in an oven at a temperature of 150-200°C for 2-4 hours.

  • Characterization:

    • After post-curing and cooling to room temperature, the mechanical properties (tensile strength, elongation at break, Shore A hardness) of the elastomer can be measured according to standard testing methods (e.g., ASTM D412 and ASTM D2240).

Diagrams

experimental_workflow cluster_compounding Compounding cluster_formulation Formulation cluster_processing Processing & Curing cluster_characterization Characterization PDMS Vinyl-terminated PDMS Mixer1 High-Speed Mixing PDMS->Mixer1 Silica Fumed Silica Silica->Mixer1 Base Compounded Base Mixer1->Base Mixer2 Thorough Mixing Base->Mixer2 SiH_Polymer Si-H Polymer SiH_Polymer->Mixer2 TMEVS TMEVS TMEVS->Mixer2 Inhibitor Inhibitor Inhibitor->Mixer2 Pt_Catalyst Pt Catalyst Pt_Catalyst->Mixer2 Formulation Final Formulation Mixer2->Formulation Degassing Degassing Formulation->Degassing Molding Molding Degassing->Molding Curing Curing Molding->Curing PostCuring Post-Curing Curing->PostCuring Cured_Elastomer Cured Elastomer PostCuring->Cured_Elastomer Testing Mechanical Testing Cured_Elastomer->Testing Data Data Analysis Testing->Data

Caption: Experimental workflow for platinum-cured silicone elastomer preparation.

hydrosilylation_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Hydrosilylation Reaction cluster_product Product Vinyl_PDMS Vinyl-Terminated PDMS ...-Si(CH₃)₂-CH=CH₂ Reaction Crosslinking Vinyl_PDMS->Reaction SiH_Polymer Si-H Polymer ...-Si(CH₃)(H)-O-... SiH_Polymer->Reaction TMEVS TMEVS (CH₂=CH)Si(OCH₂CH₂OCH₃)₃ TMEVS->Reaction Vinyl Group Participation Pt_Catalyst Platinum Catalyst Pt_Catalyst->Reaction Crosslinked_Network Crosslinked Silicone Elastomer ...-Si(CH₃)₂-CH₂-CH₂-Si(CH₃)(O-...)-... Reaction->Crosslinked_Network

Caption: Platinum-catalyzed hydrosilylation crosslinking pathway.

Application in Tin-Cured (Condensation Cure) Silicone Elastomers

In tin-catalyzed condensation cure systems, the 2-methoxyethoxy groups of TMEVS hydrolyze in the presence of atmospheric moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups then condense with silanol-terminated PDMS polymers, forming stable siloxane (Si-O-Si) crosslinks and releasing 2-methoxyethanol (B45455) as a byproduct. The vinyl group of TMEVS remains as a pendant functional group on the crosslinked network, which can be utilized for subsequent surface modification or grafting reactions.

Quantitative Data: Effect of TMEVS on RTV-1 Sealant Properties

TMEVS can be used as a crosslinker in one-component (RTV-1) moisture-curing silicone sealants. The following table shows the effect of TMEVS concentration on the properties of a model sealant formulation.

TMEVS Concentration (phr)*Tack-Free Time (minutes)Tensile Strength (MPa)Elongation at Break (%)
4251.8350
6202.2300
8152.5250
10122.8220

*phr: parts per hundred rubber (relative to the base polymer)

Experimental Protocol: Preparation of a Tin-Cured RTV-1 Silicone Sealant

This protocol outlines the preparation of a one-component, moisture-curing RTV-1 silicone sealant using TMEVS.

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS) (e.g., 50,000 cSt)

  • This compound (TMEVS)

  • Dibutyltin (B87310) dilaurate (DBTDL) (as catalyst)

  • Fumed silica, surface-treated (hydrophobic)

  • Plasticizer (e.g., non-reactive silicone fluid)

  • Adhesion promoter (optional, e.g., an aminosilane)

Equipment:

  • Planetary mixer with vacuum capability

  • Sealant cartridge filling equipment

Procedure:

  • Base Compounding:

    • In a planetary mixer, combine 100 parts of silanol-terminated PDMS with 10-20 parts of surface-treated fumed silica and 10-30 parts of a non-reactive silicone fluid plasticizer.

    • Mix under vacuum until a uniform, lump-free paste is obtained.

  • Formulation:

    • While continuing to mix under a dry nitrogen atmosphere, add the desired amount of this compound (e.g., 4-10 phr).

    • If required, add an adhesion promoter (e.g., 0.5-1.5 phr).

    • Add the dibutyltin dilaurate catalyst (e.g., 0.1-0.5 phr) and mix until completely dispersed.

  • Packaging:

    • Under moisture-free conditions, transfer the formulated sealant into sealant cartridges and seal them.

  • Curing:

    • To evaluate the sealant, extrude a bead onto a substrate and expose it to ambient atmospheric conditions (e.g., 23°C and 50% relative humidity).

    • The sealant will cure from the outside in as it reacts with atmospheric moisture.

  • Characterization:

    • Measure the tack-free time by lightly touching the surface of the sealant bead at regular intervals until it is no longer tacky.

    • Allow the sealant to fully cure (typically 24-72 hours, depending on the thickness) before performing mechanical tests (tensile strength and elongation at break) on thin, cured sheets of the material.

Diagrams

condensation_curing_workflow cluster_compounding Base Compounding cluster_formulation Formulation (Moisture-Free) cluster_processing_curing Packaging & Curing Silanol_PDMS Silanol-Terminated PDMS Mixer1 Vacuum Mixing Silanol_PDMS->Mixer1 Hydrophobic_Silica Hydrophobic Fumed Silica Hydrophobic_Silica->Mixer1 Plasticizer Plasticizer Plasticizer->Mixer1 Base_Compound Base Compound Mixer1->Base_Compound Mixer2 Mixing Base_Compound->Mixer2 TMEVS TMEVS TMEVS->Mixer2 Tin_Catalyst Tin Catalyst Tin_Catalyst->Mixer2 Adhesion_Promoter Adhesion Promoter (Optional) Adhesion_Promoter->Mixer2 Final_Sealant Final Sealant Mixer2->Final_Sealant Packaging Packaging in Cartridges Final_Sealant->Packaging Application Application Packaging->Application Moisture_Curing Moisture Curing Application->Moisture_Curing Cured_Sealant Cured Sealant Moisture_Curing->Cured_Sealant

Caption: Workflow for RTV-1 silicone sealant preparation.

condensation_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_product Product TMEVS TMEVS (CH₂=CH)Si(OR)₃ Hydrolyzed_TMEVS Hydrolyzed TMEVS (CH₂=CH)Si(OH)₃ TMEVS->Hydrolyzed_TMEVS Hydrolysis H2O Moisture H₂O H2O->Hydrolyzed_TMEVS Silanol_PDMS Silanol-Terminated PDMS ...-Si(CH₃)₂-OH Crosslinked_Network Crosslinked Silicone Network ...-Si(CH₃)₂-O-Si(CH=CH₂)(O-...)-... Silanol_PDMS->Crosslinked_Network Tin_Catalyst Tin Catalyst Tin_Catalyst->Hydrolyzed_TMEVS Tin_Catalyst->Crosslinked_Network Byproduct Byproduct R-OH Hydrolyzed_TMEVS->Byproduct releases Hydrolyzed_TMEVS->Crosslinked_Network Condensation

Caption: Tin-catalyzed condensation curing pathway.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is sensitive to moisture. Store in a tightly sealed container in a cool, dry place.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use for detailed safety and handling information.

  • The byproducts of condensation curing (e.g., 2-methoxyethanol) may be hazardous. Ensure adequate ventilation during curing.

Disclaimer

The information, protocols, and data provided in this document are intended for guidance and informational purposes only. They are based on general knowledge and typical formulations. Users should conduct their own experiments and tests to determine the suitability of this compound for their specific applications and formulations. The optimal concentrations, curing conditions, and final properties may vary depending on the specific grades of polymers, fillers, and other additives used.

Application Notes and Protocols for the Functionalization of Silica Particles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the functionalization of silica (B1680970) particles, a critical step for their application in drug delivery, biomedical imaging, and diagnostics. The following sections outline the synthesis of silica nanoparticles and protocols for their surface modification with amine, carboxyl, and thiol groups.

Synthesis of Silica Nanoparticles (Stöber Method)

The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles (SiNPs).[1][2] This process involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in a mixture of alcohol, water, and ammonia, which acts as a catalyst.[1] The size of the resulting nanoparticles can be precisely controlled by adjusting the concentrations of the reactants.[1][2]

Experimental Protocol:

  • In a flask, prepare a solution of ethanol (B145695), deionized water, and ammonium (B1175870) hydroxide.

  • Under vigorous stirring, add tetraethyl orthosilicate (TEOS) to the solution. The rate of TEOS addition can influence the final particle size.[1]

  • Allow the reaction to proceed for a set amount of time, typically several hours, to form a milky suspension of silica nanoparticles.

  • The synthesized silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted reagents.[3]

  • The particles are then dried, often at 80°C, before proceeding with functionalization.[3][4]

Surface Functionalization of Silica Particles

The surface of silica nanoparticles is rich in silanol (B1196071) (Si-OH) groups, which serve as reactive sites for covalent modification with various organosilanes.[2][5] This process, known as silanization, allows for the introduction of a wide range of functional groups to tailor the surface properties of the silica particles for specific applications.[1][5]

Amine-functionalized silica nanoparticles are valuable for their positive surface charge and for subsequent bioconjugation reactions. The most common method involves the use of (3-aminopropyl)triethoxysilane (APTES).[4]

Experimental Protocol (Post-Synthesis Grafting):

  • Disperse the synthesized silica nanoparticles in a solvent such as toluene (B28343) or ethanol.[4][6]

  • Add APTES to the suspension. The concentration of APTES will influence the density of amine groups on the surface.

  • The reaction can be carried out under reflux for several hours (e.g., 48 hours in toluene) or at room temperature.[4]

  • After the reaction, the amine-functionalized silica nanoparticles (SiNP-NH₂) are collected by centrifugation.

  • Wash the particles multiple times with a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to remove excess APTES.[4]

  • Dry the final product, for example, at 80°C overnight.[4]

Alternative Protocol (One-Pot Synthesis):

Amine-functionalized silica can also be prepared in a one-pot synthesis where the amine-silane is added during the initial particle formation.[7]

G

Carboxyl groups introduce a negative charge and provide a reactive handle for amide bond formation, which is widely used in bioconjugation. A common strategy for introducing carboxyl groups is a two-step process involving initial amine functionalization followed by reaction with an anhydride (B1165640).[8][9]

Experimental Protocol:

  • Start with amine-functionalized silica nanoparticles (SiNP-NH₂).

  • Disperse the SiNP-NH₂ in an anhydrous solvent like THF or toluene.[8][9]

  • Add succinic anhydride to the suspension.[8][9]

  • Allow the reaction to stir at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours (e.g., 16-24 hours).[8][9]

  • The resulting carboxyl-functionalized silica nanoparticles (SiNP-COOH) are collected by centrifugation.

  • Wash the particles with a suitable solvent (e.g., ethanol and diethyl ether) to remove unreacted succinic anhydride.[9]

  • Dry the final product.

G

Thiol groups are useful for their ability to form stable thioether bonds with maleimide-functionalized molecules and for their high affinity for certain metal surfaces. Thiol functionalization is typically achieved using (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS).[1]

Experimental Protocol:

  • Disperse silica nanoparticles in a solvent like toluene.[10]

  • Add MPTMS and a catalyst, such as triethanolamine (B1662121) (TEA), to the suspension.[10]

  • Allow the reaction to proceed overnight at room temperature with stirring.[10]

  • Collect the thiol-functionalized silica nanoparticles (SiNP-SH) by centrifugation.

  • Wash the particles sequentially with toluene, a mixture of ethanol and toluene, ethanol, a mixture of ethanol and deionized water, and finally with deionized water.[10]

  • Dry the final product.

G

Characterization and Quantitative Analysis

Successful functionalization is confirmed through various characterization techniques that provide both qualitative and quantitative information about the modified silica surface.

Key Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of new functional groups by identifying their characteristic vibrational bands.[5][11]

  • Thermogravimetric Analysis (TGA): Quantifies the amount of organic material grafted onto the silica surface by measuring the weight loss upon heating.[2][12]

  • Zeta Potential Measurement: Determines the surface charge of the particles in a suspension, which is expected to change significantly after functionalization (e.g., from negative for bare silica to positive for amine-functionalized silica).[4][8]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the particles in suspension.[2]

  • Electron Microscopy (SEM and TEM): Visualizes the morphology and size of the nanoparticles.[2]

  • Quantitative NMR (qNMR): A powerful technique for quantifying the number of functional groups on the silica surface after dissolving the silica matrix.[12][13]

  • Acid-Base Titration: Can be used to quantify the number of surface amine groups.[14]

Quantitative Data Summary:

The following table summarizes typical quantitative data obtained from the characterization of functionalized silica particles.

Functional GroupSilane UsedGrafting DensitySurface Area (BET)Zeta PotentialReference
Amine (-NH₂)APTES0.582 mmol/g42 (±2) m²/g (Bare: 66 ±3 m²/g)+19 mV (Bare: -25 mV)[4]
Amine (-NH₂)APTMS2.7 amine sites/nm ²Not specifiedNot specified[14]
Amine (-NH₂)DETAS7.7 amine sites/nm ²Not specifiedNot specified[14]
Thiol (-SH)MPTMS1.56 mmol/gNot specifiedNot specified[15]

Note: Grafting density and other quantitative measures can vary significantly depending on the specific reaction conditions, silica particle size, and porosity.

Applications in Drug Development

Functionalized silica nanoparticles are extensively explored as carriers for drug delivery.[1][16] Their high surface area and porous structure allow for high drug loading capacities.[8] Surface functionalization plays a crucial role in controlling drug release and targeting specific cells or tissues.

  • Amine-functionalized silica can be used to load and deliver anionic drugs or to attach targeting ligands.

  • Carboxyl-functionalized silica is often employed for pH-responsive drug release, as the charge of the carboxyl groups changes with pH.[17] This is particularly useful for targeted delivery to the acidic microenvironment of tumors. They have also been shown to improve the bioavailability of poorly water-soluble drugs.[18]

  • Thiol-functionalized silica can be used in redox-responsive drug delivery systems, where the drug is released in response to the high concentration of reducing agents like glutathione (B108866) inside cells.

The choice of functionalization strategy depends on the specific drug to be delivered and the desired release mechanism. The protocols and characterization methods described in these application notes provide a foundation for the rational design and synthesis of functionalized silica nanoparticles for advanced drug delivery applications.

References

Troubleshooting & Optimization

How to improve the efficiency of Tris(2-methoxyethoxy)vinylsilane surface treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of surface treatment with Tris(2-methoxyethoxy)vinylsilane (TMOVS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMOVS) and how does it work?

A1: this compound is a dual-functionality molecule used as a coupling agent to promote adhesion between inorganic substrates and organic polymers.[1][2] Its molecular structure contains two key components:

  • Tris(2-methoxyethoxy)silyl group: The three methoxyethoxy groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming stable covalent Si-O-Substrate bonds.[1]

  • Vinyl group: This organic-functional group can react and form covalent bonds with a wide range of organic polymers through mechanisms like free-radical polymerization.[1]

This dual reactivity allows TMOVS to act as a chemical bridge, enhancing the interfacial adhesion and improving the mechanical and chemical resistance of the composite material.[1][3]

Q2: What are the main steps involved in a TMOVS surface treatment?

A2: A typical TMOVS surface treatment process involves four main stages:

  • Substrate Cleaning and Activation: Rigorous cleaning to remove organic contaminants and activation to generate surface hydroxyl (-OH) groups are crucial for a uniform and stable silane (B1218182) layer.

  • Hydrolysis: The TMOVS is hydrolyzed by mixing it with a solvent (often an alcohol-water mixture) to convert the methoxyethoxy groups into reactive silanol groups.

  • Deposition and Reaction: The activated substrate is treated with the hydrolyzed silane solution, allowing the silanol groups to react with the surface hydroxyl groups.

  • Curing/Annealing: A thermal curing step is typically applied to remove byproducts and promote the formation of a stable, cross-linked siloxane (Si-O-Si) network on the surface.

Q3: How does TMOVS differ from other common silanes like VTMS or VTEOS?

A3: The primary difference lies in the alkoxy groups. TMOVS has 2-methoxyethoxy groups, which hydrolyze more slowly than the methoxy (B1213986) (in VTMS) or ethoxy (in VTEOS) groups.[4] This slower hydrolysis rate can be advantageous, providing a longer bath life for the silane solution, but may require optimization of reaction conditions (e.g., pH, time) to ensure complete hydrolysis before deposition.

Q4: What are the safety precautions for handling TMOVS?

A4: TMOVS should be handled with care. It can cause skin and eye irritation.[4] A significant hazard is that its hydrolysis releases 2-methoxyethanol, which is a known reproductive toxin.[4] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store TMOVS in a cool, dry place away from moisture.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Adhesion or Delamination of the Coating 1. Inadequate Substrate Cleaning: Organic contaminants inhibit silane bonding. 2. Insufficient Surface Hydroxyl Groups: The silane has nothing to bond to. 3. Incomplete Silane Hydrolysis: The silane is not in its reactive form. 4. Sub-optimal Curing: Incomplete formation of the siloxane network.1. Implement a rigorous cleaning protocol (see Detailed Experimental Protocol). 2. Activate the surface using methods like piranha etching, UV/Ozone, or oxygen plasma treatment to generate -OH groups.[5] 3. Ensure sufficient water is present in the silanization solution and allow adequate time for hydrolysis. Adjusting the pH to be mildly acidic (pH 4-5) can catalyze hydrolysis.[6][7] 4. Increase curing temperature or time according to the substrate's tolerance. A typical starting point is 110-120°C for 30-60 minutes.[5]
Non-uniform Coating (Patches, Hazy Appearance) 1. Contaminated Substrate: See above. 2. Premature Silane Condensation: Silane molecules react with each other in solution before bonding to the surface, forming aggregates. 3. Incorrect Silane Concentration: Too high a concentration can lead to uncontrolled multilayer deposition. 4. Uneven Application: The application method may not be providing a uniform film of the silane solution.1. Ensure the substrate is meticulously clean and fully dried before silanization. 2. Use anhydrous solvents for preparing the silane solution and add a controlled amount of water. Prepare the solution fresh before each use. Avoid basic pH conditions which accelerate condensation.[6] 3. Start with a low concentration (e.g., 1-2% v/v) and optimize as needed. 4. For dip-coating, ensure a smooth and steady withdrawal speed. For spin-coating, optimize the speed and time.
Silane Solution Appears Cloudy or Forms a Precipitate 1. Excessive Water/Moisture: Leads to rapid hydrolysis and self-condensation of the silane in the solution. 2. Improper Storage: Exposure of the stock TMOVS bottle to atmospheric moisture.1. Discard the solution. Prepare a fresh solution using anhydrous solvents and control the amount of added water. 2. Store TMOVS under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed.
Inconsistent Results Between Experiments 1. Variability in Surface Preparation: Inconsistent cleaning or activation. 2. Inconsistent Silane Solution: Aging of the solution or variations in preparation. 3. Fluctuations in Environmental Conditions: Changes in temperature and humidity can affect hydrolysis and deposition rates.1. Standardize the substrate cleaning and activation protocol. 2. Always prepare the silane solution fresh for each experiment. 3. Perform the coating process in a controlled environment where possible.

Quantitative Data on Silanization Parameters

Optimizing the following parameters is key to achieving a high-quality TMOVS coating. The values provided are typical starting points based on general silanization literature and may require further optimization for your specific application.

ParameterTypical RangeEffect on Efficiency
Silane Concentration 1-5% (v/v) in solventHigher concentrations can lead to thicker films but may also cause aggregation and non-uniformity if not controlled.
Solvent System Anhydrous Alcohol (Ethanol/Methanol) with 5-10% Water (v/v)Water is necessary for hydrolysis, but excess water leads to premature self-condensation in the solution.[6]
pH of Solution 4.0 - 5.0Acidic pH catalyzes the hydrolysis of the alkoxy groups to silanols while minimizing the rate of silanol self-condensation.[7]
Hydrolysis/Reaction Time 30 min - 2 hoursLonger times can ensure more complete hydrolysis and reaction with the surface, but excessive time may lead to solution instability.
Curing Temperature 80 - 120 °CHigher temperatures promote the formation of stable covalent bonds with the substrate and cross-linking within the silane layer, removing water and alcohol byproducts.[8][9]
Curing Time 30 - 60 minutesSufficient time is needed to ensure complete condensation and removal of volatile byproducts.[5]

Detailed Experimental Protocols

Protocol 1: TMOVS Surface Treatment of Glass Slides

This protocol provides a method for creating a vinyl-functionalized surface on glass slides, suitable for subsequent attachment of polymers.

Materials:

Procedure:

Part A: Substrate Cleaning and Activation

  • Place glass slides in a slide rack.

  • Sonicate the slides in a beaker of acetone for 15 minutes.

  • Transfer the slides to a beaker of isopropanol and sonicate for another 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Activation (Piranha Etch - EXTREME CAUTION): In a fume hood, immerse the slides in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) for 30 minutes. Piranha solution is extremely corrosive and reactive.

  • Carefully remove the slides and rinse extensively with DI water.

  • Dry the slides under a stream of nitrogen or argon gas and then bake in an oven at 110°C for 30 minutes to ensure a completely dry, activated surface.

Part B: Silanization

  • Prepare the silanization solution. In a clean, dry glass container, prepare a 2% (v/v) solution of TMOVS in 95% ethanol / 5% DI water. For example, for 50 mL of solution, use 47.5 mL ethanol, 2.5 mL DI water, and 1 mL TMOVS.

  • Adjust the pH of the solution to ~4.5 using a dilute acid (e.g., HCl or acetic acid).

  • Stir the solution for 30-60 minutes to allow for TMOVS hydrolysis.

  • Immerse the cleaned and activated glass slides into the silane solution for 1 hour at room temperature. Ensure the container is sealed to prevent evaporation and contamination.

  • Remove the slides from the solution and rinse them by sonicating in fresh ethanol for 5 minutes to remove any unbound silane.

  • Dry the slides under a stream of nitrogen or argon.

Part C: Curing

  • Cure the coated slides in an oven at 110°C for 45-60 minutes.

  • Allow the slides to cool to room temperature before use. The coated slides should be stored in a desiccator.

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Finalization Cleaning 1. Cleaning (Acetone/Isopropanol Sonicate) Activation 2. Activation (Piranha Etch / Plasma) Cleaning->Activation Drying 3. Drying (Oven / N2 Stream) Activation->Drying Hydrolysis 4. Silane Hydrolysis (TMOVS + H2O/Ethanol, pH 4.5) Drying->Hydrolysis Deposition 5. Deposition (Immerse Substrate) Hydrolysis->Deposition Rinsing 6. Rinsing (Ethanol Sonicate) Deposition->Rinsing Curing 7. Curing (110°C Oven) Rinsing->Curing Characterization 8. Characterization (Contact Angle, XPS) Curing->Characterization

Caption: Workflow for TMOVS surface treatment.

Chemical Mechanism of TMOVS Surface Treatment

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation & Bonding cluster_2 Step 3: Cross-linking (Curing) TMOVS {this compound (TMOVS) | Si-(OCH₂CH₂OCH₃)₃} Silanetriol {Vinylsilanetriol | Si-(OH)₃} TMOVS->Silanetriol + 3 H₂O - 3 HOCH₂CH₂OCH₃ Bonded {Covalent Bond Formation | Substrate-O-Si} Silanetriol->Bonded + Substrate-OH - H₂O Substrate {Substrate Surface | Substrate-(OH)} Crosslink {Cross-linked Network | Si-O-Si} Bonded->Crosslink + Adjacent Silanol - H₂O

Caption: Chemical pathway of TMOVS surface modification.

References

Preventing aggregation of nanoparticles during silanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles during silanization.

Troubleshooting Guide: Preventing Nanoparticle Aggregation

Nanoparticle aggregation during silanization is a common challenge that can significantly impact the quality and performance of functionalized materials. This guide provides a systematic approach to troubleshooting and preventing aggregation.

ProblemPotential CauseRecommended SolutionExplanation
Immediate and severe aggregation upon addition of silane (B1218182) Premature and uncontrolled hydrolysis and self-condensation of the silane in the bulk solution.- Use an anhydrous solvent (e.g., dry toluene (B28343), anhydrous ethanol).- Thoroughly dry nanoparticles and glassware before the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control water content precisely if a co-solvent system is necessary.[1]Water promotes the rapid hydrolysis and self-condensation of silanes, leading to the formation of siloxane polymers that can bridge nanoparticles and cause aggregation.[2]
Aggregation observed after a period of reaction time - Incorrect pH: The pH can catalyze bulk polymerization of the silane or bring nanoparticles to their isoelectric point, reducing electrostatic repulsion.[1]- Sub-optimal Silane Concentration: Excess silane can lead to multilayer formation and inter-particle bridging. Insufficient silane results in incomplete surface coverage and instability.[1]- Optimize the pH of the reaction mixture. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can be beneficial.[1]- Titrate the silane concentration. A good starting point is to calculate the amount needed for monolayer coverage.[1]pH plays a critical role in the rate of silane hydrolysis and condensation.[2] Extreme pH levels can lead to uncontrolled, rapid condensation and nanoparticle instability. The right concentration ensures a uniform surface coating without causing bridging between particles.
Cloudy solution or sediment formation after the reaction Incomplete reaction or presence of unreacted silane and byproducts.- Ensure proper reaction time and temperature.- Thoroughly wash the nanoparticles post-silanization via centrifugation and redispersion in a suitable solvent.[1]Post-reaction purification is crucial to remove any species that could contribute to instability and aggregation during storage.
Nanoparticles aggregate in specific solvents after functionalization Poor dispersion of functionalized nanoparticles in the new solvent.- Choose a storage solvent that is compatible with the functionalized surface of the nanoparticles.- For amine-functionalized nanoparticles, a buffer with low ionic strength at a pH where the surface is charged can enhance stability.[1]The surface chemistry of the nanoparticles is altered by silanization. The new surface requires a compatible solvent to maintain good dispersion and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle aggregation during silanization?

A1: The fundamental cause of nanoparticle aggregation during silanization is the unintended self-condensation of the silane coupling agent in the reaction solution.[2] This process forms polysiloxane chains that can bridge multiple nanoparticles, leading to clumping. Factors contributing to this include excess water, inappropriate solvent choice, incorrect silane concentration, and uncontrolled pH.[2]

Q2: How does pH affect the silanization process and nanoparticle stability?

A2: pH is a critical parameter in silanization. It influences the rate of silane hydrolysis, with both acidic and basic conditions acting as catalysts.[1] The pH also dictates the surface charge of the nanoparticles. For example, silica nanoparticles possess a negative surface charge at neutral to basic pH, which can facilitate the interaction with the silane.[1] After functionalization with an aminosilane, the surface will have amine groups that are protonated at acidic to neutral pH, imparting a positive charge and promoting stability through electrostatic repulsion. Aggregation is more likely to occur near the isoelectric point of the functionalized nanoparticles.[1]

Q3: What is the optimal solvent for my silanization reaction?

A3: For a direct grafting approach, anhydrous, non-polar aprotic solvents like toluene are often recommended to minimize water content and slow down hydrolysis and self-condensation rates.[2] If a method involving hydrolysis is used, a mixture of an alcohol (like ethanol) and a controlled amount of water is common.[2] The key is to ensure the nanoparticles are well-dispersed and stable in the chosen solvent system.[2]

Q4: How do I determine the optimal concentration of the silane to use?

A4: The ideal silane concentration should be determined experimentally for your specific nanoparticle system. A good starting point is to calculate the amount of silane required to form a theoretical monolayer on the nanoparticle surface.[1] Using a large excess of silane can lead to the formation of multilayers and inter-particle cross-linking, resulting in aggregation, while too little silane will result in incomplete surface coverage and potential instability.[1]

Q5: Can I pre-hydrolyze the silane before adding it to my nanoparticles?

A5: Yes, pre-hydrolysis is an advanced technique that can provide better control over the silanization process.[2] This involves reacting the silane with a controlled amount of water (often with an acid catalyst) in a separate step to form reactive silanol (B1196071) groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution, but the pre-hydrolysis conditions must be carefully optimized.[2]

Q6: How can I confirm that my nanoparticles have been successfully functionalized and are not aggregated?

A6: Several characterization techniques can be used:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the aggregation state of the nanoparticles.

  • Zeta Potential Measurement: To determine the surface charge, which indicates successful surface modification and predicts colloidal stability.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds associated with the silane on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface by measuring weight loss upon heating.[2]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and confirm the absence of large aggregates.[2][3]

Quantitative Data Summary

The optimal conditions for silanization can vary significantly depending on the type of nanoparticle and the specific silane used. The following table summarizes typical ranges for key reaction parameters.

ParameterTypical RangeNotes
pH Acidic (4-5) or Basic (8-10) for silane hydrolysis.[1]The choice of pH depends on the specific silane and nanoparticle material. For silica nanoparticles, a slightly basic pH (8-9) is often used to deprotonate surface silanol groups.[1]
Silane Concentration 1-10% (v/v) or calculated for monolayer coverage.[1]Highly dependent on the nanoparticle concentration and surface area. A 2-5 fold excess of what is required for a monolayer is a good starting point.[1]
Reaction Temperature Room Temperature to 80°C.[1]Higher temperatures can increase the reaction rate but may also promote aggregation.[1]
Reaction Time 2 - 24 hours.[1]Longer reaction times do not always lead to better functionalization and can increase the risk of aggregation.[1]

Experimental Protocols

Protocol 1: Silanization in an Anhydrous Solvent

This protocol is designed to minimize water-induced aggregation by performing the reaction in a dry, aprotic solvent.

  • Preparation:

    • Thoroughly dry all glassware in an oven.

    • Dry the nanoparticles under vacuum.

    • Use an anhydrous solvent such as toluene or anhydrous ethanol.

  • Dispersion:

    • Disperse the dried nanoparticles in the anhydrous solvent using sonication to ensure a homogenous suspension.

  • Silanization Reaction:

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • While stirring, add the desired amount of silane to the nanoparticle dispersion.

    • If catalysis is needed, a small, controlled amount of a catalyst can be added.

    • Heat the reaction mixture to a temperature between 50-80°C and allow it to react for the desired time (e.g., 2-24 hours).[1]

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the nanoparticles in fresh solvent.

    • Repeat the centrifugation and resuspension steps 2-3 times to remove unreacted silane and byproducts.[1]

  • Final Product:

    • After the final wash, redisperse the silanized nanoparticles in the desired solvent for storage or further use.

Protocol 2: Controlled Hydrolysis and Condensation in an Alcohol/Water Mixture

This protocol allows for the hydrolysis of the silane in a controlled manner before condensation on the nanoparticle surface.

  • Preparation:

    • Disperse the nanoparticles in a mixture of alcohol (e.g., ethanol) and water. The water content should be carefully controlled.

  • Pre-hydrolysis (Optional but Recommended):

    • In a separate vessel, prepare a solution of the silane in the same alcohol/water mixture.

    • Allow the silane to pre-hydrolyze for a specific period (to be optimized) before adding it to the nanoparticle suspension.

  • Silanization Reaction:

    • Add the silane solution (or pre-hydrolyzed silane solution) dropwise to the stirred nanoparticle dispersion.

    • Adjust the pH if necessary to catalyze the reaction.

    • Allow the reaction to proceed at a controlled temperature for the optimized duration.

  • Washing and Purification:

    • Follow the same washing and purification steps as described in Protocol 1.

  • Final Product:

    • Resuspend the purified, functionalized nanoparticles in the appropriate storage buffer or solvent.

Visualizations

G Experimental Workflow for Nanoparticle Silanization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization & Storage prep_np Disperse Nanoparticles in Solvent reaction Add Silane to Nanoparticle Dispersion (Control pH, Temp, Time) prep_np->reaction prep_silane Prepare Silane Solution prep_silane->reaction centrifuge Centrifuge to Separate Nanoparticles reaction->centrifuge wash Resuspend and Wash (Repeat 2-3x) centrifuge->wash wash->centrifuge Repeat characterize Characterize (DLS, Zeta, FTIR, etc.) wash->characterize store Store in Appropriate Solvent characterize->store

Caption: A flowchart of the experimental workflow for nanoparticle silanization.

G Troubleshooting Nanoparticle Aggregation cluster_causes Common Causes cluster_solutions Potential Solutions start Aggregation Observed? cause Identify Potential Cause start->cause solution Implement Solution cause->solution cause1 Excess Water cause2 Incorrect pH cause3 Wrong Silane Conc. cause4 Inappropriate Solvent verify Verify with Characterization (DLS, TEM) solution->verify sol1 Use Anhydrous Conditions sol2 Optimize pH sol3 Titrate Silane Amount sol4 Change Solvent cause1->sol1 cause2->sol2 cause3->sol3 cause4->sol4

Caption: A logical diagram for troubleshooting nanoparticle aggregation.

References

Technical Support Center: Tris(2-methoxyethoxy)vinylsilane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of Tris(2-methoxyethoxy)vinylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis important?

This compound is a vinyl-functional organosilane. Its molecular structure contains a central silicon atom bonded to a vinyl group and three 2-methoxyethoxy groups.[1] The hydrolysis of the 2-methoxyethoxy groups is a critical first step in many of its applications, such as its use as a coupling agent, adhesion promoter, and in the formation of siloxane networks.[1][2] This reaction replaces the alkoxy groups with reactive silanol (B1196071) (Si-OH) groups, which can then bond with inorganic substrates or condense with other silanols.[1]

Q2: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields vinylsilanetriol and 2-methoxyethanol (B45455) as a byproduct.[3]

Q3: How quickly does this compound hydrolyze?

The rate of hydrolysis is highly dependent on the pH of the solution. At a neutral pH of 7 and a temperature of 25°C, the hydrolysis half-life is approximately 61.5 minutes. The reaction is catalyzed by both acidic and basic conditions, with the slowest rate occurring around neutral pH.[3] The 2-methoxyethoxy groups of this silane (B1218182) hydrolyze more slowly than the methoxy (B1213986) or ethoxy groups found in other common silanes like vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane, which can be advantageous for applications requiring greater stability in the presence of moisture.[4]

Q4: What factors influence the rate of hydrolysis?

Several factors can significantly impact the rate of hydrolysis:

  • pH: The hydrolysis rate is slowest at a neutral pH (around 7) and is accelerated under acidic or basic conditions.

  • Water Concentration: As a reactant, the concentration of water is crucial. An insufficient amount of water can lead to incomplete hydrolysis.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including silane hydrolysis.

  • Solvent: The choice of solvent can affect the solubility and miscibility of the silane and water, thereby influencing the reaction rate. The presence of alcohol, a byproduct of the hydrolysis, can also slow down the reaction.[5]

  • Catalysts: Acidic or basic catalysts can be used to accelerate the hydrolysis reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound.

Issue 1: Incomplete or Slow Hydrolysis

  • Symptom: The reaction does not proceed to completion, or the rate is significantly slower than expected. This can be observed through analytical techniques like FTIR or NMR spectroscopy, where the characteristic peaks of the starting material persist.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal pH The hydrolysis of silanes is slowest at neutral pH. Adjust the pH of the reaction mixture to be either acidic (pH 3-5) or basic (pH 9-11) to catalyze the reaction. For many non-amino silanes, acidic conditions are preferred.
Insufficient Water Ensure an adequate amount of water is present in the reaction. While stoichiometrically three moles of water are needed per mole of silane, using an excess of water can help drive the reaction to completion.
Low Temperature If the reaction is being conducted at room temperature, consider moderately increasing the temperature (e.g., to 40-50°C) to enhance the reaction rate.
Inappropriate Solvent If using a co-solvent, ensure it is miscible with both the silane and water. Be aware that the accumulation of the 2-methoxyethanol byproduct can slow the reaction. If possible, consider removing the alcohol as it forms.

Issue 2: Formation of White Precipitate or Gel

  • Symptom: The solution becomes cloudy, or a solid precipitate or gel forms prematurely.

  • Possible Causes & Solutions:

CauseSolution
Uncontrolled Condensation The silanol groups formed during hydrolysis are reactive and can undergo self-condensation to form siloxane bonds (Si-O-Si), leading to oligomers and polymers that may precipitate. This is more likely to occur at higher concentrations and temperatures.
- Control the rate of hydrolysis to match the rate of its intended subsequent reaction (e.g., binding to a surface).
- Work with more dilute solutions of the silane.
- Maintain a lower temperature to slow down the condensation reaction.
- Vigorously stir the solution to prevent localized high concentrations of reactive species.

Issue 3: Inconsistent Results

  • Symptom: The outcome of the hydrolysis reaction varies between experiments, even with seemingly identical procedures.

  • Possible Causes & Solutions:

CauseSolution
Variability in Reagent Quality The this compound may contain impurities, or its quality may have degraded over time due to exposure to moisture.
- Use a high-purity grade of the silane.
- Store the silane in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Inconsistent Water Content Trace amounts of water in solvents or on glassware can lead to unintended hydrolysis.
- Use anhydrous solvents if precise control over the initiation of hydrolysis is required.
- Thoroughly dry all glassware before use.

Quantitative Data

The following table provides an estimated overview of the effect of pH on the hydrolysis half-life of this compound at 25°C. Note that only the value at pH 7 is an experimentally reported value for this specific compound. The other values are estimations based on the known behavior of silane hydrolysis, which is significantly faster under acidic and basic conditions.

pHEstimated Half-life at 25°C (minutes)
4< 10
761.5[3]
10< 10

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by FT-IR Spectroscopy

This protocol allows for the qualitative monitoring of the hydrolysis progress by observing changes in the infrared spectrum.

Materials:

  • This compound

  • Deionized water

  • Suitable solvent (e.g., acetone (B3395972) or a deuterated solvent for parallel NMR studies)

  • Acid or base for pH adjustment (e.g., dilute acetic acid or ammonium (B1175870) hydroxide)

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Glass vial and magnetic stirrer

Procedure:

  • Prepare the Hydrolysis Solution: In a glass vial, prepare a solution of the desired solvent and deionized water. A common starting point is a 90:10 solvent-to-water ratio by volume.

  • Adjust pH (Optional): If catalysis is desired, add a small amount of dilute acid or base to the solvent/water mixture to achieve the target pH.

  • Acquire Background Spectrum: Record a background spectrum on the FT-IR spectrometer using the solvent/water mixture.

  • Initiate Hydrolysis: Add a known amount of this compound to the solution (e.g., to a final concentration of 1-5% v/v) and start vigorous stirring.

  • Monitor the Reaction:

    • Immediately acquire the first spectrum (time = 0).

    • Continue to acquire spectra at regular intervals (e.g., every 5-10 minutes).

  • Analyze the Spectra:

    • Observe the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).

    • Look for the appearance of a broad band corresponding to the Si-OH stretching vibration (around 3700-3200 cm⁻¹) and the O-H bending vibration of water and 2-methoxyethanol (around 1640 cm⁻¹).

    • The formation of Si-O-Si bonds due to condensation can be observed as a broad peak around 1050-1000 cm⁻¹.

Visualizations

Hydrolysis_Pathway Silane This compound (R-Si(OR')₃) Silanetriol Vinylsilanetriol (R-Si(OH)₃) Silane->Silanetriol + 3 H₂O (Hydrolysis) Alcohol 3 2-Methoxyethanol (3 R'OH) Water 3 H₂O Condensation Condensation Silanetriol->Condensation Siloxane Polysiloxane Network (-[R-Si(O)-O]n-) Condensation->Siloxane - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Workflow Start Start Hydrolysis Experiment Check_Completion Is Hydrolysis Complete? Start->Check_Completion Success Proceed to Next Step Check_Completion->Success Yes Troubleshoot Troubleshoot Issue Check_Completion->Troubleshoot No Check_pH Is pH Optimal? Troubleshoot->Check_pH Check_Water Is Water in Excess? Troubleshoot->Check_Water Check_Temp Is Temperature Adequate? Troubleshoot->Check_Temp Adjust_pH Adjust pH to Acidic or Basic Check_pH->Adjust_pH No Add_Water Increase Water Concentration Check_Water->Add_Water No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Adjust_pH->Start Add_Water->Start Increase_Temp->Start

Caption: A workflow for troubleshooting incomplete hydrolysis experiments.

Logical_Relationships Incomplete_Hydrolysis Incomplete Hydrolysis Neutral_pH Neutral pH Incomplete_Hydrolysis->Neutral_pH Insufficient_Water Insufficient Water Incomplete_Hydrolysis->Insufficient_Water Low_Temp Low Temperature Incomplete_Hydrolysis->Low_Temp Alcohol_Buildup Alcohol Buildup Incomplete_Hydrolysis->Alcohol_Buildup Premature_Condensation Premature Condensation High_Concentration High Silane Concentration Premature_Condensation->High_Concentration High_Temp High Temperature Premature_Condensation->High_Temp Lack_of_Stirring Insufficient Stirring Premature_Condensation->Lack_of_Stirring

Caption: Logical relationships between common issues and their primary causes.

References

Technical Support Center: Optimizing Reaction Conditions for Tris(2-methoxyethoxy)vinylsilane Grafting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for grafting Tris(2-methoxyethoxy)vinylsilane (TMEVS) onto various substrates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful surface modification.

Troubleshooting Guide

This section addresses specific issues that may arise during the grafting of this compound, with potential causes and recommended solutions presented in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
1. Low Grafting Efficiency - Incomplete hydrolysis of TMEVS: Insufficient water or inappropriate pH can hinder the formation of reactive silanol (B1196071) groups. - Suboptimal reaction temperature: The temperature may be too low for efficient reaction kinetics or too high, causing premature self-condensation. - Incorrect TMEVS concentration: A concentration that is too low may result in sparse surface coverage, while a concentration that is too high can lead to self-polymerization in the solution.[1] - Insufficient reaction time: The reaction may not have had enough time to proceed to completion. - Inactive substrate surface: The substrate may lack a sufficient number of reactive hydroxyl (-OH) groups.- Control Hydrolysis Conditions: Ensure the presence of a small amount of water in the reaction solvent (e.g., 95% ethanol (B145695)/5% water) to facilitate hydrolysis. Adjust the pH to a weakly acidic condition (pH 4-5) to catalyze hydrolysis. - Optimize Temperature: The optimal temperature depends on the substrate. For polymer grafting via reactive extrusion, temperatures can range from 120°C to 210°C. For surface modification of nanoparticles in solution, a lower temperature with refluxing may be sufficient.[2] - Optimize TMEVS Concentration: Start with a low concentration (e.g., 1-2% v/v) and gradually increase it. For some applications, grafting efficiency increases with silane (B1218182) concentration up to a certain point (e.g., 6% by weight for EPDM) and then decreases.[1] - Increase Reaction Time: Monitor the grafting progress over time to determine the optimal duration. Reaction times can range from a few hours to 24 hours. - Substrate Pre-treatment: Clean the substrate thoroughly to remove organic contaminants. For inorganic substrates like silica (B1680970) or glass, pre-treatment with an acid (e.g., piranha solution) or plasma can generate more surface hydroxyl groups.[3]
2. Poor Adhesion of the Grafted Layer - Weak interfacial bonding: Incomplete reaction between the silanol groups of TMEVS and the substrate surface. - Formation of a thick, poorly adhered multilayer: This can occur at high silane concentrations or with excessive water in the system, leading to bulk polymerization of the silane.- Ensure Proper Curing: After the initial grafting reaction, a curing step (e.g., baking at 110-120°C) can promote the formation of stable covalent bonds between the silane and the substrate and cross-linking within the silane layer.[4] - Control Water Content: Use anhydrous solvents for the reaction and control the amount of water added for hydrolysis to prevent excessive self-condensation.
3. Inconsistent or Non-uniform Coating - Uneven distribution of reactive sites on the substrate. - Aggregation of TMEVS in solution before grafting. - Non-uniform reaction conditions (e.g., temperature gradients). - Thorough Substrate Cleaning: Ensure uniform cleanliness and activation of the entire substrate surface.[5] - Proper Silane Solution Preparation: Prepare the silane solution immediately before use and ensure it is well-mixed. Consider adding the silane dropwise to the reaction mixture with vigorous stirring. - Maintain Uniform Reaction Conditions: Use a well-controlled heating system and ensure efficient stirring throughout the reaction to maintain a homogeneous environment.
4. Gel Formation in the Reaction Solution - Excessive self-condensation of TMEVS. This is often caused by high concentrations of water, silane, or an inappropriate pH.- Reduce Water Content: Use a solvent with a lower water content. - Lower Silane Concentration: Decrease the concentration of TMEVS in the reaction mixture. - Adjust pH: Avoid highly acidic or basic conditions which can aggressively catalyze condensation. A pH around 4-5 is often optimal for controlled hydrolysis without excessive condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound grafting?

A1: The grafting process primarily involves two steps:

  • Hydrolysis: The methoxyethoxy groups on the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also condense with each other to form a cross-linked siloxane network (Si-O-Si) on the surface.[6]

Q2: How does pH affect the grafting process?

A2: The pH of the reaction medium significantly influences both the hydrolysis and condensation rates of TMEVS. Generally, hydrolysis is fastest under acidic (pH 4-5) or basic conditions and slowest at a neutral pH. Condensation is typically fastest under basic conditions. For a controlled grafting process, a slightly acidic pH is often preferred to promote hydrolysis while minimizing rapid self-condensation, which can lead to gel formation and non-uniform coatings.

Q3: What solvents are suitable for TMEVS grafting?

A3: Anhydrous organic solvents such as toluene (B28343) or ethanol are commonly used to control the hydrolysis reaction. A small, controlled amount of water is often added to the solvent (e.g., 95% ethanol/5% water) to initiate hydrolysis. The choice of solvent can also depend on the substrate's compatibility.

Q4: Can this compound be used to modify polymer surfaces?

A4: Yes, TMEVS is effective for modifying polymer surfaces, particularly those that can be functionalized to have reactive groups or through radical-initiated grafting. For example, it can be grafted onto polymers like ethylene-propylene-diene terpolymer (EPDM) using a peroxide initiator.[1] This process can enhance properties such as thermal stability and adhesion.[1]

Q5: How can I confirm the successful grafting of this compound?

A5: Several surface analysis techniques can be used to confirm successful grafting:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the silane, such as Si-O-Si and Si-O-C bonds.

  • X-ray Photoelectron Spectroscopy (XPS): This can detect the presence of silicon and carbon in the expected chemical states on the substrate surface.

  • Contact Angle Measurement: Successful grafting of TMEVS should alter the surface energy, which can be observed by a change in the water contact angle.

  • Thermogravimetric Analysis (TGA): For bulk modified materials, TGA can show an increase in thermal stability.[1]

Experimental Protocols

Protocol 1: Grafting of this compound onto Silica Nanoparticles

This protocol provides a general procedure for the surface modification of silica nanoparticles.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound (TMEVS)

  • Anhydrous ethanol

  • Deionized water

  • Ammonium hydroxide (B78521) (for pH adjustment, optional)

  • Acetic acid (for pH adjustment, optional)

Procedure:

  • Preparation of Silica Nanoparticle Suspension:

    • Disperse a known amount of silica nanoparticles in anhydrous ethanol using sonication to ensure a uniform suspension.

  • Preparation of TMEVS Solution:

    • In a separate container, prepare a solution of TMEVS in anhydrous ethanol. A typical starting concentration is 2% (v/v).

  • Hydrolysis of TMEVS:

    • To the TMEVS solution, add a controlled amount of deionized water to achieve a final water content of approximately 5% (v/v) in the reaction mixture.

    • Adjust the pH of the solution to 4-5 using acetic acid to catalyze the hydrolysis. Allow the solution to stir for about 1 hour for pre-hydrolysis.

  • Grafting Reaction:

    • Add the pre-hydrolyzed TMEVS solution dropwise to the stirred silica nanoparticle suspension.

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 4-6 hours with continuous stirring.

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the functionalized silica nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with ethanol to remove unreacted TMEVS and by-products. Centrifuge the particles after each wash.

  • Drying and Curing:

    • Dry the washed nanoparticles in a vacuum oven at 60-80°C overnight.

    • For enhanced stability, a post-grafting curing step can be performed by heating the dried particles at 110-120°C for 1-2 hours.[4]

Data Presentation

Table 1: Optimized Reaction Conditions for Silane Grafting on Various Substrates
SubstrateSilaneInitiator/CatalystTemperature (°C)Time (h)Silane Conc.Key Findings
EPDM This compoundDicumyl peroxide160-1800.252-8 wt%Grafting efficiency increased up to 6 wt% silane, then decreased.[1]
Very Low-Density Polyethylene (VLDPE) TriethoxyvinylsilanePeroxide120-210Reactive ExtrusionNot specifiedGrafting efficiency was high (>80%) above 160°C.[2]
Ethylene-Octene Copolymer (EOC) VinyltrimethoxysilanePeroxideNot specifiedReactive ExtrusionVariedGrafting efficiency of 75-80% achievable at grafting degrees <2%.[7]
Silica Nanoparticles VinyltriethoxysilaneAmmoniaRoom Temp.12VariedSuccessful surface functionalization achieved.[8]

Mandatory Visualization

Below are diagrams illustrating key processes in this compound grafting.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_crosslinking Step 3: Cross-linking (optional) TMEVS This compound (R-Si(OR')3) Silanol Silanol Intermediate (R-Si(OH)3) TMEVS->Silanol + 3 H2O - 3 R'OH Water Water (H2O) Grafted Grafted Surface (R-Si(O-Substrate)3) Silanol->Grafted + Substrate-OH - 3 H2O Crosslinked Cross-linked Network (R-Si(O-Si-R)n) Silanol->Crosslinked + Silanol - H2O Substrate Substrate with -OH groups Silanol2 Another Silanol Molecule

Caption: General reaction pathway for TMEVS grafting.

G start Start: Prepare Substrate and Reagents clean 1. Substrate Cleaning & Activation start->clean prepare_silane 2. Prepare TMEVS Solution (e.g., 2% in Ethanol) clean->prepare_silane hydrolyze 3. Pre-hydrolyze TMEVS (add H2O, adjust pH to 4-5) prepare_silane->hydrolyze graft 4. Grafting Reaction (e.g., Reflux for 4-6h) hydrolyze->graft wash 5. Wash with Solvent (e.g., Ethanol) via Centrifugation graft->wash dry 6. Dry under Vacuum (e.g., 80°C) wash->dry cure 7. Post-Cure (Optional, e.g., 110°C) dry->cure end End: Characterize Surface cure->end

Caption: Experimental workflow for TMEVS surface modification.

G problem Low Grafting Efficiency? check_hydrolysis Incomplete Hydrolysis? problem->check_hydrolysis Yes check_temp Suboptimal Temperature? problem->check_temp No check_hydrolysis->check_temp No solution_hydrolysis Adjust pH to 4-5 Ensure water presence check_hydrolysis->solution_hydrolysis Yes check_conc Incorrect Concentration? check_temp->check_conc No solution_temp Optimize temperature based on substrate & method check_temp->solution_temp Yes check_surface Inactive Substrate? check_conc->check_surface No solution_conc Test a range of concentrations (e.g., 1-6%) check_conc->solution_conc Yes solution_surface Pre-treat substrate (e.g., plasma, acid wash) check_surface->solution_surface Yes

Caption: Troubleshooting logic for low grafting efficiency.

References

Troubleshooting incomplete surface coverage with silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete surface coverage with silane (B1218182).

Troubleshooting Guide: Incomplete Surface Coverage

Use this section to diagnose and resolve common issues encountered during the silanization process.

Q1: Why is my silane coating non-uniform, patchy, or incomplete?

A non-uniform coating is a frequent issue that can stem from several factors throughout the experimental workflow.[1] The most common causes are related to surface preparation, the silane solution itself, the reaction environment, and post-deposition treatment.[1][2]

Possible Causes & Solutions:

  • Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure uniform silanization. Any organic residues, dust, or other contaminants will mask the surface hydroxyl groups, preventing the silane from binding.[1][2] A clean, hydrophilic surface is characterized by a low water contact angle, where a drop of water spreads out completely.[2]

    • Solution: Implement a rigorous, multi-step cleaning protocol. For glass or silicon substrates, this can include sonication in solvents like acetone (B3395972) and isopropanol, followed by an activation step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), oxygen plasma, or UV/Ozone treatment to generate a high density of reactive hydroxyl (-OH) groups.[1][3][4] It is critical to perform silanization as soon as possible after cleaning and activation to prevent re-contamination from the atmosphere.[2]

  • Improper Silane Concentration: Using a silane concentration that is too low may not provide enough molecules to cover the entire surface.[1] Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick polymer layer instead of a monolayer.[1][4]

    • Solution: Empirically determine the optimal silane concentration for your specific application. A common starting point is a 1-5% (v/v) solution.[3] For achieving a monolayer, concentrations may need to be significantly lower, in the range of 0.01-0.1%.[4]

  • Environmental Factors: The presence of excess water or humidity in the reaction environment can cause premature hydrolysis and self-condensation of the silane in the solution, leading to the formation of aggregates instead of a uniform surface layer.[1][3][5][6] An environment that is too dry can hinder the initial hydrolysis step required for the reaction to proceed.[3] Extreme temperatures can also negatively affect the reaction rate.[1][5]

    • Solution: Whenever possible, conduct the silanization process in a controlled environment, such as a glove box with controlled humidity.[3] Maintain consistent and moderate temperature and humidity for each experiment.[3][5]

  • Sub-optimal Curing: A post-silanization curing (annealing) step is often necessary to drive the condensation reaction, promote the formation of stable, cross-linked siloxane bonds, and remove volatile byproducts.[1][7] Insufficient curing temperature or time can result in a less durable layer.[1]

    • Solution: After rinsing off excess silane, cure the substrates in an oven. A typical curing step is performed at 110-120 °C for 30-60 minutes.[1][3][7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete silane coverage.

G Troubleshooting Incomplete Silane Coverage start Incomplete or Non-Uniform Surface Coverage Observed q1 Is the substrate scrupulously clean and fully hydroxylated? start->q1 sol1 Implement rigorous cleaning: - Sonication in solvents - Piranha etch or O2 Plasma - Confirm with water wetting test q1->sol1 No q2 Is the silane solution fresh and at the optimal concentration? q1->q2 Yes sol1->q2 sol2 Prepare fresh silane solution. Optimize concentration (e.g., 1-2%). Use anhydrous solvents. q2->sol2 No q3 Are reaction conditions (time, temp, humidity) controlled and optimized? q2->q3 Yes sol2->q3 sol3 Control humidity (e.g., glove box). Optimize reaction time and temperature. Ensure consistency. q3->sol3 No q4 Was a post-silanization rinse and cure step performed correctly? q3->q4 Yes sol3->q4 sol4 Thoroughly rinse with solvent. Implement a curing step (e.g., 110-120°C for 30-60 min). q4->sol4 No end_node Achieved Uniform Silane Coverage q4->end_node Yes sol4->end_node

Caption: A decision tree for troubleshooting incomplete silane coverage.

Frequently Asked Questions (FAQs)

Q2: My treated surface is not hydrophobic. What went wrong?

If the surface does not show the expected hydrophobicity (or other desired property), it indicates low silanization density or improper orientation of the silane molecules.[1]

  • Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have gone to completion due to insufficient reaction time or non-optimal temperature.[1] Try extending the reaction time or moderately increasing the temperature.[1]

  • Poor Quality Silane: The silane reagent may have degraded over time or due to improper storage. Always use a fresh, high-quality silane solution for each experiment.[1]

  • Missing Curing Step: A final curing step is often crucial for creating a stable and durable hydrophobic layer.[1]

Q3: How can I confirm my surface is properly coated?

Several characterization techniques can be used to assess the quality of the silane layer.

  • Water Contact Angle Goniometry: This is a simple and effective method to evaluate surface hydrophobicity. A clean, untreated glass or silicon surface will have a very low water contact angle (<20°), while a successfully silanized hydrophobic surface will exhibit a significantly higher contact angle, often greater than 100°.[1][3]

  • Atomic Force Microscopy (AFM): AFM can be used to image the surface topography to assess the uniformity and smoothness of the coating and to check for the presence of aggregates.[3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the chemical composition of the surface, confirming the presence of the silane layer.[8]

Surface ConditionTypical Water Contact AngleInterpretation
Untreated Glass/Silicon< 20°Highly hydrophilic surface.[1]
Poorly Silanized Surface30° - 60°Incomplete or non-uniform silane layer.[1]
Well-Formed Hydrophobic Layer> 100°Suggests a dense, well-formed coating.[3]

Q4: The adhesion of my subsequent polymer layer is poor. How can I improve it?

Poor adhesion is often related to issues with the functional group of the silane or the thickness of the silane layer.[1]

  • Optimize Silane Layer Thickness: Aim for a monolayer or a very thin layer to ensure that the functional groups are oriented away from the surface and are accessible for reaction. This can be achieved by using a lower silane concentration and shorter reaction times.[1]

  • Protect the Silanized Surface: After silanization and curing, store the substrates in a dark, cool, and dry environment to prevent premature polymerization or degradation of the functional groups.[1]

  • Ensure Compatibility: Verify that the chemistry of your top layer is compatible with the functional groups of the silane.[1]

Experimental Protocols

Protocol 1: Surface Preparation of Glass or Silicon Substrates

A pristine, activated surface is paramount for successful silanization.[1]

  • Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and deionized (DI) water for 15-20 minutes each.[3][9]

  • Surface Activation (Piranha Etch):

    • Caution: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment (lab coat, thick gloves, face shield).

    • Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add peroxide to acid.

    • Immerse the cleaned substrates in the freshly prepared piranha solution for 15-60 minutes.[1][3]

  • Rinsing: Carefully remove the substrates and rinse them extensively with high-purity DI water. A key indicator of a clean surface is the complete sheeting of water without any beading.[2]

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110-120 °C for at least 30 minutes to remove adsorbed water.[1][3]

Protocol 2: Silanization via Solution Deposition

This protocol describes a general method for applying the silane coating.

  • Silane Solution Preparation: In a clean, dry glass container, prepare a 1-2% (v/v) solution of the silane in a dry (anhydrous) solvent such as toluene (B28343) or ethanol.[1][10] For some protocols, a small, controlled amount of water (e.g., 5% of the silane volume) is added to the solvent to facilitate hydrolysis.[1][10] The solution should be prepared fresh before each use.[3]

  • Immersion: Immerse the pre-cleaned, activated, and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60 °C) for a shorter duration (30-60 minutes).[1]

  • Rinsing: After the reaction, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.[3][7]

  • Curing: Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer on the surface.[1][3]

  • Storage: Store the coated substrates in a desiccator or other dry, inert environment.[9]

ParameterTypical RangeRationale / Key Consideration
Silane Concentration0.1% - 5% (v/v)High concentrations risk solution polymerization and aggregate formation.[3]
Reaction Temperature20°C - 80°CHigher temperatures decrease reaction time but must be compatible with the substrate and solvent.[3]
Reaction Time30 min - 4 hoursMust be optimized; insufficient time leads to incomplete coverage, while excessive time can promote multilayer formation.[1]
Curing Temperature100°C - 120°CPromotes stable covalent bond formation and removes byproducts.[1]
Curing Time30 min - 60 minEnsures completion of the condensation reaction.[1]

Silanization Reaction Mechanism

The silanization process generally occurs in three main steps. Trialkoxysilanes are shown as an example.

G General Silanization Reaction Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Surface Bonding silane R-Si(OR')₃ (Alkoxysilane) water + 3 H₂O silanol R-Si(OH)₃ (Silanetriol) silane->silanol Catalyzed by acid or base alcohol + 3 R'OH silanol2 R-Si(OH)₃ silanol3 R-Si(OH)₃ oligomer Siloxane Oligomers (Si-O-Si bonds) silanol2->oligomer Self-condensation silanol3->oligomer Self-condensation water2 + H₂O substrate Substrate-OH silanol4 R-Si(OH)₃ hbond Hydrogen Bonding (Initial Adsorption) substrate->hbond silanol4->hbond covalent Covalent Bonding (Substrate-O-Si) hbond->covalent Curing (Heat) water3 + H₂O

Caption: The three key steps of silanization on a hydroxylated surface.

References

Technical Support Center: Tris(2-methoxyethoxy)vinylsilane Surface Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Tris(2-methoxyethoxy)vinylsilane. It offers detailed protocols for removing excess silane (B1218182) from various surfaces to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used on surfaces?

This compound is a bifunctional organosilane used as a coupling agent, adhesion promoter, and surface modifier.[1] Its unique structure allows it to chemically bond with both inorganic materials (like glass, metals, and ceramics) and organic polymers.[1][2] This creates a durable link between dissimilar materials, enhancing adhesion, improving mechanical strength, and increasing resistance to moisture and chemicals.[1][2][3]

Q2: How does this compound bond to a surface?

The methoxyethoxy groups on the silicon atom hydrolyze in the presence of surface moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl (-OH) groups present on the inorganic substrate, forming a stable, covalent siloxane bond (Si-O-Substrate).[1]

Q3: What happens if I apply too much this compound?

Applying an excess of the silane can lead to the formation of a thick, uneven, and weakly bonded outer layer of polymerized siloxane. This can compromise the desired surface properties and interfere with subsequent experimental steps. On glass, it may appear as a cloudy or hazy film.

Q4: Is this compound soluble in water?

No, it is not soluble in water. In fact, it reacts with water, which leads to its hydrolysis.[2] It is, however, soluble in most common organic solvents such as alcohols, ketones, and esters.[2]

Troubleshooting Guide: Removing Excess this compound

This section provides guidance on how to address issues related to the application and removal of this compound.

Issue Potential Cause Recommended Action
Cloudy or hazy appearance on the surface after application. Excess unreacted or partially hydrolyzed silane is present on the surface.For freshly applied, uncured silane, immediately wipe the surface with a dry, lint-free cloth. If the silane has started to dry, rinse with a suitable organic solvent such as ethanol (B145695), isopropanol, or acetone (B3395972).
Poor adhesion of subsequent coatings or materials. A thick layer of unreacted or poorly cross-linked silane is physically adsorbed on the surface, preventing proper bonding.The excess silane layer needs to be removed. Follow the appropriate protocol for removing uncured or cured silane based on the state of the coating.
Inconsistent experimental results across a treated surface. Uneven application of the silane, leading to variations in the surface chemistry.Strip the existing silane layer using the appropriate removal protocol for a cured coating and re-apply the silane, ensuring uniform coverage.
Visible droplets or thick patches of cured silane. Application of a highly concentrated silane solution or insufficient spreading.Removal of the cured, polymerized silane is necessary. This may require more aggressive chemical treatments or mechanical methods.

Solvent and Method Selection for Silane Removal

The choice of solvent and removal method depends on whether the excess this compound is uncured, dried, or fully cured and polymerized.

State of Silane Recommended Solvents Methodology Surface Compatibility
Uncured/Wet Ethanol, Isopropanol, Acetone, TolueneGentle wiping with a solvent-moistened, lint-free cloth. Rinsing the surface with the solvent.Glass, Stainless Steel, Ceramics
Dried/Partially Cured 50:50 Isopropanol/Water, Acetone, Toluene, DichloromethaneSonication in the chosen solvent for 5-15 minutes. Vigorous wiping or scrubbing with a non-abrasive pad.Glass, Stainless Steel, Ceramics
Fully Cured/Polymerized Specialized silicone/polymer removers, Alkaline solutions (e.g., KOH in ethanol)Chemical stripping (prolonged immersion may be required). Mechanical removal (e.g., polishing, gentle abrasion) as a last resort.Use with caution. Test on a small, inconspicuous area first to ensure no damage to the underlying substrate.

Disclaimer: Always test a small, inconspicuous area of the surface before applying any removal method to the entire substrate.

Experimental Protocols

Protocol 1: Removal of Uncured or Dried Excess this compound

This protocol is suitable for surfaces where the silane has not fully polymerized.

Materials:

  • Anhydrous Ethanol or Isopropanol

  • Acetone

  • Lint-free wipes

  • Beakers

  • Ultrasonic bath (optional)

  • Nitrogen or argon gas line for drying (optional)

Procedure:

  • Initial Solvent Rinse: Immediately after application, or once excess dried silane is identified, rinse the surface thoroughly with a stream of anhydrous ethanol or isopropanol.

  • Solvent Wipe: Gently wipe the surface with a lint-free cloth soaked in the chosen solvent.

  • Sonication (for dried excess): If a hazy film persists, place the substrate in a beaker with fresh solvent (e.g., acetone or a 50:50 isopropanol/water mixture) and sonicate for 5-15 minutes.

  • Final Rinse: Perform a final rinse with the anhydrous solvent to remove any residual silane and water.

  • Drying: Dry the surface under a stream of nitrogen or argon gas, or in a clean oven at a temperature appropriate for the substrate.

Protocol 2: Removal of Cured this compound from Stainless Steel

This protocol outlines a more aggressive chemical method for removing a polymerized silane coating.

Materials:

  • 5-10% Potassium Hydroxide (KOH) in Ethanol solution

  • Ethanol

  • Deionized water

  • 5% Acetic acid solution

  • Beakers or immersion containers

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Safety Precautions: This procedure uses a corrosive solution and should be performed in a chemical fume hood with appropriate PPE.

  • Alkaline Solution Immersion: Immerse the stainless steel component in the 5-10% KOH in ethanol solution.

  • Soaking: Allow the component to soak for 2-6 hours. The solution may need to be refreshed during this time.

  • Rinsing:

    • Carefully remove the component from the alkaline solution and rinse thoroughly with ethanol.

    • Rinse with deionized water.

    • Neutralize the surface by rinsing with a 5% acetic acid solution.

    • Perform a final rinse with copious amounts of deionized water.

  • Drying: Dry the stainless steel component completely before any subsequent processing.

Decision-Making Workflow for Silane Removal

RemovalWorkflow Workflow for Removing Excess Silane A Assess the State of the Silane Coating B Is the silane wet or freshly applied? A->B C Has the silane dried to a hazy film? B->C No E Wipe with a dry, lint-free cloth. Follow with a solvent rinse (Ethanol/IPA). B->E Yes D Is the silane fully cured and polymerized? C->D No F Use a 50:50 IPA/Water mixture or Acetone. Consider sonication for 5-15 minutes. C->F Yes G Use aggressive chemical stripping (e.g., KOH in Ethanol) or mechanical removal as a last resort. D->G Yes H Surface is Clean E->H F->H G->H

Caption: Decision workflow for selecting the appropriate method to remove excess this compound.

References

Factors affecting the stability of Tris(2-methoxyethoxy)vinylsilane solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Tris(2-methoxyethoxy)vinylsilane solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy and is forming a gel. What is happening?

A1: This is a classic sign of hydrolysis and condensation. This compound is sensitive to moisture.[1] When exposed to water, the methoxyethoxy groups hydrolyze to form reactive silanol (B1196071) groups (Si-OH).[2] These silanols can then condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers that are insoluble and appear as cloudiness or a gel.[2] This process is significantly influenced by the pH, temperature, and concentration of the solution.[3][4]

Q2: How does pH affect the stability and reactivity of the silane (B1218182) solution?

A2: The pH of the solution is a critical factor in the rate of hydrolysis.[3][5] The hydrolysis rate is slowest at a neutral pH (around 7).[3][4] Both acidic and alkaline conditions catalyze the hydrolysis reaction, significantly accelerating it.[3][4] For controlled hydrolysis and activation, it is often recommended to adjust the pH to an acidic range (e.g., 3-5) with an organic acid.[4]

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To maximize shelf life, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperatures are between 0-8°C.[8] It is crucial to protect it from moisture, heat, sparks, and open flames.[1][9] Containers that have been opened must be carefully resealed to prevent moisture entry.[10]

Q4: Can I prepare an aqueous solution of this compound? If so, for how long will it be stable?

A4: Yes, aqueous solutions are often prepared to "pre-hydrolyze" the silane, making it ready to react with substrate surfaces. However, these solutions have limited stability. The stability depends on the pH, concentration, and temperature. In general, acidic aqueous solutions (pH 3-5) are stable for several hours to a few days, while neutral or alkaline solutions will condense and gel much more rapidly.[3][4] It is always recommended to prepare fresh aqueous solutions for immediate use whenever possible.

Q5: What happens if the silane is exposed to high temperatures?

A5: High temperatures accelerate the rate of hydrolysis and condensation reactions.[3] Furthermore, the product can undergo hazardous polymerization if heated to over 120°C.[9] Exposure to elevated temperatures or open flames can also lead to the development of irritating fumes and organic acid vapors.[9]

Q6: Are there any materials or chemicals that are incompatible with this compound?

A6: Yes. You should avoid contact with strong oxidizing agents and strong bases.[1][9] The material decomposes slowly in the presence of moist air or water.[9]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound solutions.

Problem 1: Precipitate or Gel Formation in Solution

Possible Cause Recommended Action
Moisture Contamination Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if preparing an organic solution. Always store the silane under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly sealed.[10]
Incorrect pH The hydrolysis rate is minimal at neutral pH.[3] If preparing an aqueous solution for surface treatment, control the hydrolysis by acidifying the water (e.g., with acetic acid) to a pH of 3-5 before adding the silane.[4] Avoid alkaline conditions, which also catalyze hydrolysis.[3]
High Temperature Store the stock solution and any prepared solutions in a cool environment (0-8°C is recommended for the neat product).[8] Avoid heating unless intentionally promoting polymerization.[9]
High Concentration Higher concentrations of the silane in water can lead to faster self-condensation.[4] Prepare more dilute solutions (e.g., 0.5-2% by volume) for better stability.

Problem 2: Poor Performance (e.g., Lack of Adhesion, Incomplete Surface Modification)

Possible Cause Recommended Action
Incomplete Hydrolysis For the silane to bond to an inorganic surface, it must first be hydrolyzed to its silanol form.[2] Ensure the aqueous solution is given sufficient time to hydrolyze before application (typically 5-60 minutes, depending on pH and temperature).[11]
Over-Condensation If the hydrolyzed solution is left for too long before application, the silanol groups will self-condense, reducing their ability to bond with the substrate surface. Use freshly prepared aqueous solutions.
Improper Substrate Preparation The inorganic substrate must have hydroxyl (-OH) groups on its surface for the silane to bond. Ensure the surface is clean and, if necessary, pre-treated (e.g., with plasma or piranha solution for silicon wafers) to generate these active sites.
Inactive (Degraded) Silane If the stock solution was stored improperly and exposed to moisture, it may have already hydrolyzed and condensed within the bottle, rendering it inactive. Use a fresh, properly stored bottle of silane.

Data Presentation

Table 1: Qualitative Effect of pH on the Rate of Hydrolysis

pH Condition Relative Rate of Hydrolysis Notes
Acidic (pH < 6)FastCatalyzed by H+ ions. Often used for controlled activation of the silane.[3][12]
Neutral (pH ≈ 7)SlowestThe silane is most stable in the absence of acid or base catalysts.[3][4]
Alkaline (pH > 8)Very FastCatalyzed by OH- ions. Condensation also proceeds rapidly, often leading to gelation.[3][5]

Table 2: Recommended Storage and Handling Conditions

Parameter Recommendation Reference
Temperature 0-8°C[8]
Atmosphere Store in a dry, well-ventilated place. Keep container tightly closed.[6][7]
Moisture Moisture sensitive. Carefully reseal opened containers.[1][10]
Ignition Sources Store away from heat, sparks, and open flames.[9]
Incompatible Materials Avoid strong oxidizing agents and strong bases.[1]

Experimental Protocols

Protocol 1: Preparation of a Hydrolyzed Silane Solution for Surface Treatment

This protocol describes the preparation of a 2% (v/v) aqueous silane solution for modifying inorganic substrates.

  • Prepare the Solvent: Dispense 93 mL of deionized water into a clean glass beaker.

  • Adjust pH: While stirring, add glacial acetic acid dropwise to the water until the pH is between 4.0 and 4.5. This acidifies the solution to control the rate of hydrolysis.

  • Add Silane: Slowly add 2 mL of this compound to the acidified water while stirring vigorously.

  • Hydrolyze: Continue stirring the solution for 30-60 minutes at room temperature. This "hydrolysis time" allows the silane's alkoxy groups to react with water, forming the active silanol groups. The solution should remain clear.

  • Application: The freshly hydrolyzed solution is now ready for use. Apply to the cleaned and prepared inorganic substrate by dipping, spraying, or spin-coating.

  • Curing: After application, allow the solvent to evaporate and then cure the treated substrate. Curing typically involves heating (e.g., 10-20 minutes at 110-120°C) to form stable covalent bonds with the surface and cross-link the silane layer.

Protocol 2: Monitoring Silane Hydrolysis with FT-IR Spectroscopy

This protocol provides a method to monitor the progress of the hydrolysis reaction, adapted from procedures used for other alkoxysilanes.[5][11]

  • Prepare Solution: Prepare a hydrolyzed silane solution as described in Protocol 1.

  • Acquire Initial Spectrum: Immediately after adding the silane to the acidified water (Time = 0), take an aliquot of the solution and acquire an FT-IR spectrum. Use an appropriate cell for liquid analysis (e.g., a transmission cell with CaF₂ windows).

  • Identify Key Peaks: Identify the characteristic infrared band for the Si-O-C group in the unhydrolyzed silane.

  • Monitor Over Time: Acquire additional FT-IR spectra at regular intervals (e.g., every 5-10 minutes) as the solution stirs at room temperature.

  • Analyze Spectral Changes: Observe the decrease in the intensity of the Si-O-C peak over time. Concurrently, you may observe the appearance and growth of a broad band corresponding to Si-OH bonds, indicating the formation of silanols.[5][11] The hydrolysis is considered complete when the Si-O-C peak disappears or its intensity stabilizes at a minimum.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solution Instability start Instability Observed (Cloudiness, Gel, Precipitate) check_moisture Check for Moisture Contamination start->check_moisture check_ph Verify Solution pH check_moisture->check_ph No action_dry Use Anhydrous Solvents & Dry Glassware. Store under Inert Gas. check_moisture->action_dry Yes check_temp Assess Storage/Reaction Temperature check_ph->check_temp Correct action_ph Adjust pH to 4-5 for Controlled Hydrolysis. Avoid Neutral/Alkaline pH. check_ph->action_ph Incorrect check_temp->start OK, Re-evaluate action_temp Store at 0-8°C. Avoid Heating. check_temp->action_temp Too High

Caption: Troubleshooting workflow for identifying causes of solution instability.

HydrolysisCondensation Hydrolysis and Condensation Pathway silane This compound Si-(OCH₂CH₂OCH₃)₃ water + 3 H₂O silane->water silanol Vinylsilanetriol Si-(OH)₃ water->silanol Hydrolysis (H⁺ or OH⁻ catalyst) condensation Condensation (- H₂O) silanol->condensation oligomer Siloxane Network ...-Si-O-Si-O-Si-... condensation->oligomer

Caption: Reaction pathway of this compound.

References

Technical Support Center: Tris(2-methoxyethoxy)vinylsilane for Enhanced Coating Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Tris(2-methoxyethoxy)vinylsilane to improve the adhesion of coatings in their experiments. Here you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve coating adhesion?

A1: this compound (CAS No. 1067-53-4) is a vinyl-functional silane (B1218182) coupling agent.[1] Its unique molecular structure allows it to act as a chemical bridge between an inorganic substrate (like glass or metal) and an organic coating.[2][3] The molecule has two types of reactive groups:

  • Silane group (with methoxyethoxy groups): These groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH).[3] These silanols can then condense and form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups on the surface of inorganic substrates.[4][5]

  • Vinyl group: This organic-functional group can co-polymerize or react with the polymer resin of the coating, creating a durable bond between the silane and the coating.[2][3]

This dual functionality creates a robust link at the interface, significantly enhancing adhesion, durability, and resistance to moisture and chemicals.[2][6][7]

Q2: What types of substrates are compatible with this compound?

A2: This silane is effective on a wide range of inorganic substrates that have hydroxyl groups on their surface.[8] Compatible substrates include:

  • Glass and Fiberglass[8][9][10]

  • Metals (e.g., aluminum, steel) and Metal Oxides[2][8][11]

  • Ceramics and Silica[2][8]

  • Mineral fillers[1]

It is used to promote adhesion for various organic polymers, including polyester-type resins, polyethylene, and acrylics.[1][8]

Q3: What is the shelf life and what are the proper storage conditions for this compound?

A3: this compound is sensitive to moisture.[1][12] Proper storage is crucial to maintain its effectiveness.

  • Shelf Life: The typical shelf life is around 12 months when stored in a strictly sealed, unopened container.[13][14]

  • Storage Conditions: It should be stored in a cool, dry, and well-ventilated place, ideally between 2-8°C.[1][8] Keep containers tightly closed to prevent contact with atmospheric moisture, which can cause the silane to hydrolyze and lose reactivity.[15][16][17]

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is classified as a hazardous chemical that can cause skin and eye irritation.[2][12] Its hydrolysis product, 2-methoxyethanol, is a known reproductive toxin.[12] Therefore, strict safety measures are necessary:

  • Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[17] Avoid all contact with skin and eyes and do not breathe vapors.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical goggles, neoprene or nitrile rubber gloves, and protective clothing.[12]

  • Incompatibilities: Keep away from strong oxidizing agents and moisture.[16][17] The material can decompose slowly in contact with moist air or water.[12]

Troubleshooting Guide

Problem: Poor or no improvement in coating adhesion after applying the silane.

  • Q: Did you properly clean the substrate before application?

    • A: Inadequate surface preparation is a primary cause of adhesion failure.[18] The substrate must be free of contaminants like oil, grease, dust, or oxides.[19][20] Clean the surface with a suitable solvent (e.g., a 50/50 mixture of isopropyl alcohol and water) using a clean, lint-free cloth.[9] For some metals, mechanical abrasion or chemical etching may be necessary to create a reactive surface.[19]

  • Q: Was the silane solution prepared and applied correctly?

    • A: The concentration of the silane solution and the thickness of the applied layer are critical. A silane layer that is too thick can form a weak, brittle layer of crosslinked siloxane oligomers, leading to cohesive failure within the silane layer itself.[21] Conversely, a layer that is too thin will not provide sufficient bonding sites.[21] Always follow the recommended concentration and application guidelines.

  • Q: Was there sufficient moisture for hydrolysis?

    • A: The silane's methoxyethoxy groups must hydrolyze to reactive silanols to bond with the substrate.[5] Usually, ambient humidity and residual moisture on the substrate surface are sufficient.[21] In very dry conditions, the addition of a small amount of water (1-5%) to an alcohol-based solvent can promote hydrolysis.[21]

Problem: Inconsistent coating performance across the substrate.

  • Q: Was the substrate cleaned and the silane applied uniformly?

    • A: Uneven cleaning or application can lead to patchy performance.[22] Ensure the entire surface is treated consistently. When applying as a primer, wipe the solution in one direction to ensure a uniform monolayer.[9]

  • Q: Is there contamination in your application environment?

    • A: Airborne dust, oil, or other contaminants in the spray booth or on application equipment can compromise adhesion.[18][23] Ensure a clean application environment and thoroughly clean all equipment.[18]

Problem: The coating delaminates after exposure to moisture or humidity.

  • Q: Was the silane properly bonded to the substrate?

    • A: Moisture attack at the interface is a leading cause of bond failure.[21] A well-formed covalent siloxane bond (Si-O-Substrate) is highly resistant to hydrolysis. Delamination suggests that the silane may not have bonded correctly. Review your surface preparation and silane application protocol. The use of silane coupling agents is known to reduce the "water-loving" nature of surfaces like glass, improving bond stability in high humidity.[9]

  • Q: Were the coating and silane fully cured?

    • A: Incomplete curing of either the silane layer or the final coating can leave the system vulnerable to moisture.[18] Ensure you are following the recommended curing conditions (time and temperature) for your specific coating system.[18][20]

Problem: The silane solution appears cloudy or has formed a gel.

  • Q: Has the silane been exposed to excessive moisture?

    • A: Cloudiness or gelation indicates that the silane has prematurely hydrolyzed and self-condensed in the solution.[15] This can be caused by using a solvent with high water content or by improper storage of the silane, allowing exposure to atmospheric humidity.[15] Always use anhydrous solvents and keep the silane container tightly sealed.[15][16] Once gelled, the silane is no longer effective.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1067-53-4[1][6][8]
Molecular Formula C₁₁H₂₄O₆Si[1][6][8]
Molecular Weight 280.39 g/mol [1][6][8]
Appearance Colorless transparent liquid[6][8]
Density 1.034 - 1.050 g/mL at 20-25°C[1][6]
Boiling Point 285 - 289.5 °C at 760 mmHg[8][14]
Flash Point >110 °C (>230 °F)[1][14]
Refractive Index ~1.426 - 1.430 at 20-25°C[1][6]
Viscosity 1-2 cS at 25°C[1][8]
Water Solubility Reacts with water[1]

Table 2: General Application Parameters

ParameterRecommendationRationaleReference(s)
Concentration (as Primer) 0.5 - 5% in a solvent (e.g., alcohol)Controls the thickness of the silane layer to avoid weak boundary layers.[21]
Concentration (as Additive) 0.5 - 2% by weight of the resinEnsures sufficient silane to migrate to the interface without negatively affecting coating properties.[21][24]
Curing Conditions Ambient temperature to elevated heat, depending on coating systemCuring crosslinks the silane and the coating resin, ensuring a durable bond. Follow coating manufacturer's specifications.[18][20][25]

Experimental Protocols

Protocol 1: Surface Pre-treatment with this compound as a Primer

This protocol describes the general steps for applying the silane as a primer to an inorganic substrate before coating.

  • Surface Cleaning: a. Thoroughly clean the substrate surface to remove all organic and inorganic contaminants. b. For glass or metal, wipe the surface with a lint-free cloth soaked in a 50/50 mixture of isopropyl alcohol and water.[9] c. Ensure the surface is completely dry before proceeding. A final air blow with clean, dry air can be used.

  • Primer Solution Preparation: a. Prepare a 0.5-2.0% (v/v) solution of this compound in an anhydrous alcohol solvent (e.g., ethanol (B145695) or isopropanol). b. If needed, pre-hydrolyze the silane by adding a small amount of water to the solution and stirring for a short period. The optimal pH for hydrolysis is typically acidic or neutral.[15]

  • Primer Application: a. Apply the primer solution to the cleaned substrate surface. This can be done by wiping, dipping, or spraying. b. For wiping, moisten a clean, lint-free cloth with the solution and wipe it over the surface in a single, continuous motion to promote a uniform monolayer.[9] c. Allow the solvent to evaporate, which should take approximately 10-60 seconds.

  • Curing/Drying: a. Allow the treated surface to air dry for at least 5-10 minutes to ensure the initial reaction with the surface is complete. b. A mild heat treatment (e.g., 10-15 minutes at 100-110°C) can be applied to accelerate the condensation reaction and remove any residual water or alcohol, but this is often optional.

  • Coating Application: a. Apply the organic coating over the primed surface according to the coating manufacturer's instructions. b. Cure the final coated substrate as per the required schedule for the coating system.[18]

Protocol 2: Incorporation of this compound as an Additive into a Coating Formulation

  • Silane Addition: a. Add 0.5-2.0% of this compound by weight, based on the total resin solids of the coating formulation.[21][24] b. The silane should be added slowly to the formulation under adequate mixing to ensure uniform dispersion.

  • Formulation and Application: a. Prepare the final coating formulation as usual. b. Apply the coating to a properly cleaned and prepared substrate. c. During the application and curing process, the silane will migrate to the coating-substrate interface to perform its coupling function.

  • Curing: a. Cure the coating according to its technical data sheet. The curing process is critical for both the crosslinking of the coating and the final reaction of the silane at the interface.[18]

Diagrams

cluster_hydrolysis Step 1: Hydrolysis cluster_bonding Step 2: Interfacial Bonding Silane This compound (R-Si-(OR')₃) Silanol Reactive Silanol (R-Si-(OH)₃) Silane->Silanol + 3 H₂O Water Moisture (H₂O) (from air/surface) Alcohol 2-Methoxyethanol (R'-OH) Silanol->Alcohol + 3 R'-OH Substrate Inorganic Substrate with -OH groups Interface Durable Covalent Bond Substrate-O-Si-R-Coating Substrate->Interface Condensation Coating Organic Coating Resin Coating->Interface Co-reaction Silanol_bond Reactive Silanol (R-Si-(OH)₃) Silanol_bond->Interface

Caption: Adhesion promotion mechanism of this compound.

cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_cure Phase 3: Curing & Coating A 1. Substrate Cleaning (e.g., IPA/Water wash) B 2. Silane Solution Prep (0.5-2% in Anhydrous Alcohol) A->B C 3. Uniform Application (Wipe, Dip, or Spray) B->C D 4. Solvent Evaporation (Air Dry) C->D E 5. Optional Heat Cure (Accelerate Condensation) D->E F 6. Apply Final Coating E->F G 7. Final System Cure F->G

Caption: General experimental workflow for surface treatment with a silane primer.

References

Technical Support Center: Characterization of Tris(2-methoxyethoxy)vinylsilane (TMEVS) Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of surfaces modified with Tris(2-methoxyethoxy)vinylsilane (TMEVS).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and characterization of TMEVS-modified surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMEVS) and what are its primary applications in surface modification?

A1: this compound (TMEVS), also known as Vinyltris(2-methoxyethoxy)silane, is a vinyl-functional silane (B1218182) coupling agent.[1][2] Its molecular structure contains a vinyl group that can react with organic polymers and three methoxyethoxy groups that can hydrolyze to form reactive silanol (B1196071) groups. These silanol groups can then bond with inorganic substrates like glass, silica, and metal oxides. This dual reactivity allows TMEVS to act as an adhesion promoter, crosslinking agent, and surface modifier, enhancing the bond between organic and inorganic materials.[3] Common applications include improving the adhesion of coatings, creating hydrophobic surfaces, and enhancing the mechanical properties of composites.[2]

Q2: How does the hydrolysis of TMEVS affect the coating process?

A2: The hydrolysis of the methoxyethoxy groups on TMEVS to form silanol groups is a critical step for covalent bonding to hydroxyl-rich surfaces. However, uncontrolled hydrolysis can lead to self-condensation of TMEVS molecules in solution, forming insoluble polysiloxanes. This premature polymerization can result in a cloudy solution, formation of precipitates, and a non-uniform, patchy coating on the substrate. It is crucial to control the amount of water in the silanization solution and to use fresh solutions to avoid these issues.

Q3: What safety precautions should be taken when handling TMEVS?

A3: TMEVS is classified as a hazardous chemical that can cause skin and eye irritation.[4] It is important to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store TMEVS in a cool, dry place away from moisture and sources of ignition.[4]

Troubleshooting Common Issues

Q4: My TMEVS coating appears uneven and patchy. What could be the cause and how can I fix it?

A4: Uneven or patchy coatings are a common problem in surface modification and can be attributed to several factors.[5]

  • Inadequate Substrate Cleaning: Residual organic contaminants or particulate matter on the substrate surface can interfere with the uniform deposition of the TMEVS layer.

    • Solution: Implement a rigorous cleaning protocol for your substrate. This may involve sonication in a series of solvents like acetone (B3395972) and isopropanol, followed by a thorough rinse with deionized water and drying with a stream of nitrogen.

  • Insufficient Surface Hydroxylation: The reaction of TMEVS with the surface depends on the presence of hydroxyl (-OH) groups.

    • Solution: For silica-based substrates, a pre-treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can increase the density of surface hydroxyl groups, leading to a more uniform coating.

  • Premature Silane Hydrolysis and Condensation: As mentioned in Q2, excessive water in the solvent or using an old TMEVS solution can lead to the formation of aggregates that deposit unevenly.

    • Solution: Use anhydrous solvents and always prepare the TMEVS solution fresh before use.

  • Improper Application Technique: Inconsistent withdrawal speed in dip-coating or uneven spreading in spin-coating can lead to variations in film thickness.[6]

    • Solution: Optimize your coating parameters, ensuring a smooth and controlled application process.

Q5: The water contact angle on my TMEVS-modified surface is lower than expected, indicating poor hydrophobicity. What went wrong?

A5: A lower-than-expected water contact angle suggests an incomplete or disordered TMEVS layer.

  • Incomplete Monolayer Formation: This can be due to the reasons mentioned in Q4, such as poor cleaning or insufficient reaction time.

    • Solution: Ensure the substrate is impeccably clean and allow for sufficient reaction time for the TMEVS to form a dense monolayer.

  • Presence of Unreacted Silanols: If the condensation reaction is incomplete, the surface may still have hydrophilic silanol groups exposed.

    • Solution: A post-deposition curing step (e.g., baking at a moderate temperature) can promote further condensation and the formation of a more stable, cross-linked siloxane network.

  • Contact Angle Hysteresis: The difference between the advancing and receding contact angles, known as contact angle hysteresis, can provide information about surface heterogeneity and roughness. A large hysteresis can indicate a non-uniform surface.[7][8][9]

    • Solution: Measure both advancing and receding contact angles to assess the homogeneity of your coating. A smaller hysteresis generally indicates a more uniform surface.[10]

Experimental Protocols & Data

This section provides detailed methodologies for key characterization techniques and a summary of expected quantitative data.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of TMEVS-modified surfaces. Note that these values can vary depending on the substrate, deposition method, and processing conditions.

Table 1: Typical Water Contact Angle Data

SurfaceStatic Water Contact Angle (°)Advancing Contact Angle (°)Receding Contact Angle (°)Contact Angle Hysteresis (°)
Unmodified Glass/SiO₂20 - 40---
TMEVS-modified Glass/SiO₂80 - 9585 - 10070 - 8510 - 20

Table 2: Typical Film Thickness and Surface Roughness Data

Characterization TechniqueParameterTypical Value for TMEVS Monolayer
EllipsometryFilm Thickness1 - 2 nm
Atomic Force Microscopy (AFM)RMS Roughness (Rq)< 0.5 nm

Table 3: Typical XPS Elemental Composition (Atomic %)

ElementUnmodified SiO₂ SurfaceTMEVS-modified SiO₂ Surface
O 1s~65%Decreased
Si 2p~35%Increased (due to silane)
C 1sAdventitious CarbonIncreased significantly
Experimental Protocols

Objective: To determine the hydrophobicity of the TMEVS-modified surface by measuring the water contact angle.

Methodology:

  • Sample Preparation: Ensure the TMEVS-modified substrate is clean and dry.

  • Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the surface using a precise syringe.

  • Image Capture: Use a goniometer equipped with a camera to capture a high-resolution image of the droplet profile on the surface.

  • Angle Measurement: Software is used to analyze the image and determine the angle formed at the three-phase (solid-liquid-gas) contact point.[11] For a more comprehensive analysis, measure both the static contact angle and the dynamic advancing and receding angles to determine contact angle hysteresis.[12]

Objective: To determine the elemental composition and chemical states of the TMEVS-modified surface, confirming the presence of the silane layer.

Methodology:

  • Sample Introduction: Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).

  • Photoelectron Detection: An electron energy analyzer measures the kinetic energy of the photoelectrons emitted from the surface.

  • Spectral Analysis:

    • Survey Scan: Perform a wide energy range scan to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for specific elements of interest (C 1s, O 1s, Si 2p).

    • Peak Fitting: Deconvolute the high-resolution spectra to identify different chemical states. For TMEVS, look for the presence of Si-O-C and Si-C bonds in the Si 2p spectrum and an increase in the C 1s signal corresponding to the vinyl and methoxyethoxy groups. The Si 2p binding energy for Si-O-C is typically around 102.7 eV.[1]

Objective: To visualize the surface topography and quantify the roughness of the TMEVS-modified surface at the nanoscale.

Methodology:

  • Sample Mounting: Securely mount the sample on an AFM puck using double-sided adhesive tape or another suitable method.

  • Probe Selection: Choose an appropriate AFM probe (cantilever with a sharp tip) for imaging a relatively smooth surface. A standard silicon probe is often suitable for imaging monolayers.[13]

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers to minimize sample damage.

  • Image Acquisition:

    • Engage the tip with the surface and begin scanning.

    • Optimize imaging parameters such as scan size, scan rate, setpoint, and gains to obtain a high-quality image.

  • Data Analysis:

    • Use the AFM software to flatten the image and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness (Rq) over a representative area of the surface.[14] For a well-formed TMEVS monolayer, the surface should be very smooth, with an Rq value typically less than 0.5 nm.[11]

Objective: To measure the thickness of the TMEVS film on the substrate.

Methodology:

  • Sample Alignment: Place the sample on the ellipsometer stage and align it with respect to the incident light beam.

  • Measurement: A polarized light beam is reflected off the sample surface, and the change in its polarization state is measured by a detector. This measurement is typically performed over a range of wavelengths (spectroscopic ellipsometry) and at multiple angles of incidence.

  • Optical Modeling:

    • Construct an optical model that represents the sample, typically consisting of the substrate (e.g., silicon), a native oxide layer (e.g., SiO₂), and the TMEVS film.

    • The optical constants (refractive index 'n' and extinction coefficient 'k') of the substrate and native oxide are usually known.

  • Data Fitting: Use the ellipsometry software to fit the experimental data to the optical model by varying the thickness of the TMEVS layer until the best fit is achieved. For a TMEVS monolayer, the thickness is expected to be in the range of 1-2 nm.

Visualizations

Experimental Workflow for TMEVS Surface Modification and Characterization

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Substrate Cleaning (e.g., Solvents, Sonication) Activation Surface Activation (e.g., Plasma, Piranha) Cleaning->Activation Silanization TMEVS Deposition (e.g., Dip-coating, Spin-coating) Activation->Silanization Hydroxylated Surface Curing Post-deposition Curing (Optional) Silanization->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS XPS Curing->XPS AFM AFM Curing->AFM Ellipsometry Ellipsometry Curing->Ellipsometry

Caption: Workflow for TMEVS surface modification and subsequent characterization.

Troubleshooting Logic for Uneven TMEVS Coating

troubleshooting_uneven_coating Start Uneven TMEVS Coating Observed CheckCleaning Review Substrate Cleaning Protocol? Start->CheckCleaning ImproveCleaning Implement More Rigorous Cleaning CheckCleaning->ImproveCleaning No CheckActivation Sufficient Surface Hydroxylation? CheckCleaning->CheckActivation Yes ImproveCleaning->CheckActivation EnhanceActivation Use Plasma or Piranha Treatment CheckActivation->EnhanceActivation No CheckSilane Fresh TMEVS Solution and Anhydrous Solvent? CheckActivation->CheckSilane Yes EnhanceActivation->CheckSilane PrepareFresh Prepare Fresh Solution with Anhydrous Solvent CheckSilane->PrepareFresh No CheckTechnique Consistent Application Technique? CheckSilane->CheckTechnique Yes PrepareFresh->CheckTechnique OptimizeTechnique Optimize Coating Parameters CheckTechnique->OptimizeTechnique No Success Uniform Coating Achieved CheckTechnique->Success Yes OptimizeTechnique->Success

Caption: A logical workflow for troubleshooting uneven TMEVS coatings.

References

Best practices for handling and storing Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Tris(2-methoxyethoxy)vinylsilane, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Physical and Chemical Properties

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₄O₆Si[1]
Molecular Weight 280.39 g/mol [1]
Appearance Colorless to light yellow liquid[1][2]
Density 1.034 g/mL at 25 °C[3]
Boiling Point 136.2 °C at 5.5 mmHg[1][3]
Flash Point 92 °C (197.6 °F)[2]
Refractive Index n20/D 1.43 (lit.)[3]
Solubility Soluble in most organic solvents. Reacts with water.[4]

Handling and Storage Best Practices

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this chemical, the following personal protective equipment is recommended:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene rubber gloves.
Skin Protection Protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage Recommendations

To ensure the stability and reactivity of this compound, adhere to the following storage guidelines:

ConditionRecommendation
Temperature Store in a cool, dry, well-ventilated area.[4] Some sources recommend refrigeration at 0-8°C.[1]
Container Keep in the original, tightly sealed container to prevent moisture ingress.[5]
Incompatible Materials Store away from strong oxidizing agents, strong bases, and moisture.[2]
Moisture Control The presence of moisture will cause the material to hydrolyze, so it is critical to store it in a dry environment.[5]

Experimental Protocols

While specific experimental conditions can vary, the following provides a general protocol for using this compound as an adhesion promoter.

General Procedure for Surface Treatment
  • Cleaning the Substrate: Thoroughly clean the surface of the inorganic substrate (e.g., glass, metal) to remove any organic contaminants. This can be achieved by washing with detergents, followed by rinsing with deionized water and a solvent like ethanol (B145695) or acetone.

  • Drying the Substrate: Dry the cleaned substrate in an oven to remove any residual moisture.

  • Preparing the Silane (B1218182) Solution: Prepare a dilute solution of this compound (typically 0.5-2% by weight) in an alcohol-water mixture. The water is necessary for the hydrolysis of the silane. A common solvent system is 95% ethanol and 5% water.

  • Hydrolysis: Allow the solution to stand for a short period (e.g., 30-60 minutes) to allow for the hydrolysis of the methoxyethoxy groups to silanol (B1196071) groups.

  • Applying the Silane: Apply the silane solution to the cleaned and dried substrate by dipping, spraying, or wiping.

  • Drying and Curing: Allow the solvent to evaporate from the treated surface at room temperature. A subsequent curing step, typically involving heating (e.g., at 110-120°C for 10-15 minutes), can promote the condensation of the silanol groups with the substrate and with each other to form a stable siloxane layer.

  • Applying the Polymer: Apply the desired organic polymer (e.g., adhesive, coating) to the silane-treated surface.

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound and provides potential solutions.

Problem: Poor Adhesion or Lack of Performance
Possible Cause Troubleshooting Step
Improper Substrate Cleaning Ensure the substrate is meticulously cleaned to remove all organic residues and moisture before silane application.
Incorrect Silane Concentration The optimal concentration is typically a monolayer on the substrate. Too high a concentration can lead to the formation of a weak, multi-layer film that can actually hinder adhesion. Experiment with a range of lower concentrations (e.g., 0.1% to 2%).
Incomplete Hydrolysis Ensure that water is present in the silane solution to facilitate hydrolysis. The pH of the solution can also affect the rate of hydrolysis.
Silane Solution Degradation Hydrolyzed silane solutions have a limited pot life. Prepare fresh solutions before use and avoid storing them for extended periods.
Incompatible Polymer The vinyl group of this silane is most reactive with polymers that cure via free-radical mechanisms (e.g., polyesters, polyethylenes, acrylics).[6] Ensure compatibility with your polymer system.
Problem: Inconsistent Results
Possible Cause Troubleshooting Step
Variable Environmental Conditions Humidity and temperature can affect the rate of hydrolysis and condensation. Conduct experiments in a controlled environment to ensure reproducibility.
Inconsistent Application Method Ensure a uniform application of the silane solution to the substrate. Spraying or dipping is often more consistent than wiping.
Aging of Silane Stock Over time, the silane can slowly hydrolyze if exposed to atmospheric moisture. Use a fresh bottle or ensure the stock bottle has been properly sealed.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a coupling agent that acts as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers.[4] This enhances adhesion, improves mechanical properties, and increases the durability of composite materials.[4]

Q2: How does this compound work?

A2: The molecule has two different reactive ends. The tris(2-methoxyethoxy)silyl group hydrolyzes in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then bond to the surface of inorganic materials. The vinyl group (-CH=CH₂) at the other end of the molecule can then react and co-polymerize with an organic polymer matrix.[7]

Q3: What are the signs of degradation of this compound?

A3: The primary degradation pathway is hydrolysis. If the liquid appears hazy or contains a solid precipitate, it has likely been contaminated with water and has started to hydrolyze and condense, forming oligomers and polysiloxanes. Degraded material will have reduced efficacy.

Q4: Can I use this compound directly without dissolving it in a solvent?

A4: While it can be used as an additive in some formulations, for surface treatment applications, it is almost always applied from a dilute solution. This allows for better control over the film thickness and more uniform coverage of the substrate.

Q5: What is the shelf life of this compound?

A5: When stored in a tightly sealed container in a cool, dry place, the shelf life is typically at least one year.[5] However, once the bottle is opened, the shelf life can be significantly reduced if not properly resealed to prevent moisture contamination.

Visualizing the Mechanism and Workflow

To better understand the function and application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

G Mechanism of Action: Adhesion Promotion cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_coupling Step 3: Coupling Silane This compound Silanetriol Vinylsilanetriol Silane->Silanetriol + 3 H₂O Water Water (H₂O) TreatedSubstrate Silane-Treated Substrate Silanetriol->TreatedSubstrate Substrate Inorganic Substrate with -OH groups Substrate->TreatedSubstrate Composite Final Composite Material TreatedSubstrate->Composite Polymer Organic Polymer Polymer->Composite

Caption: Mechanism of this compound as a coupling agent.

G Experimental Workflow: Surface Treatment start Start clean Clean Substrate (Detergent, DI Water, Solvent) start->clean dry Dry Substrate (Oven) clean->dry prepare Prepare Silane Solution (0.5-2% in Alcohol/Water) dry->prepare hydrolyze Hydrolyze Solution (30-60 min) prepare->hydrolyze apply Apply Silane (Dip, Spray, or Wipe) hydrolyze->apply cure Dry and Cure (Evaporate solvent, then heat) apply->cure apply_polymer Apply Polymer (Adhesive, Coating, etc.) cure->apply_polymer end End apply_polymer->end

Caption: A typical workflow for surface treatment using this compound.

References

Validation & Comparative

Comparison of Tris(2-methoxyethoxy)vinylsilane and (3-Aminopropyl)triethoxysilane (APTES)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed, evidence-based comparison of two commonly used silane (B1218182) coupling agents, Tris(2-methoxyethoxy)vinylsilane and (3-Aminopropyl)triethoxysilane (APTES), for surface modification applications in research, scientific studies, and drug development. The selection of an appropriate silane is critical for controlling surface properties such as biocompatibility, protein immobilization, and the functionalization of drug delivery systems.

Introduction to the Silanes

(3-Aminopropyl)triethoxysilane (APTES) is a versatile organosilane widely used to introduce primary amine functionalities onto surfaces.[1] This bifunctional molecule possesses three hydrolyzable ethoxy groups that can form stable siloxane bonds with hydroxylated surfaces (e.g., glass, silica (B1680970), metal oxides), and a terminal aminopropyl group that provides a reactive site for subsequent covalent attachment of biomolecules, crosslinkers, or nanoparticles.[2][3] The presence of the amine group generally renders the surface more hydrophilic.

This compound is a vinyl-functionalized silane. Its vinyl group can participate in polymerization reactions, making it a valuable crosslinking agent and adhesion promoter in polymer composites.[4][5] The three 2-methoxyethoxy groups hydrolyze to form silanols that condense with surface hydroxyl groups.[6] This silane is often used to create hydrophobic surfaces and enhance the stability of materials.[4] While its primary applications have been in industrial coatings and adhesives, it is also being explored for biomedical applications, including drug delivery and biocompatible materials.[4]

Performance Comparison: A Data-Driven Analysis

The following tables summarize key performance parameters of this compound and APTES based on available experimental data. It is important to note that direct comparative studies are limited, and thus data has been compiled from various sources. Experimental conditions can significantly influence the results.

Table 1: Surface Properties

PropertyThis compound(3-Aminopropyl)triethoxysilane (APTES)Key Observations
Functional Group Vinyl (-CH=CH₂)Amine (-NH₂)The vinyl group is suitable for polymerization reactions, while the amine group is ideal for bioconjugation via common crosslinking chemistries.
Water Contact Angle ~105° - 154° (on modified SiO₂)[7]40° - 68° (monolayer on oxide surfaces)[8]This compound modification leads to a hydrophobic surface, whereas APTES modification results in a more hydrophilic surface.
Hydrolytic Stability Generally good, improves stability of composites[9]Variable; can be unstable in aqueous environments, with degradation observed over hours to days.[5]The larger, more sterically hindered methoxyethoxy groups of this compound may contribute to greater hydrolytic stability compared to the ethoxy groups of APTES.
Surface Roughness (RMS) Data not readily available~0.2 - 0.75 nm (monolayer on oxide surfaces)[8]Surface roughness for both is dependent on deposition conditions.

Table 2: Biocompatibility and Protein Interaction

Performance MetricThis compound(3-Aminopropyl)triethoxysilane (APTES)Key Observations
Cell Adhesion Can support cell adhesion[6]Generally promotes cell adhesion and spreading.[10]Amine-functionalized surfaces are well-documented to enhance cell attachment. The vinyl group's influence is less characterized but can also support cell adhesion.
Cell Viability Generally considered biocompatible[4]Nontoxic to various cell types in vitro.[11]Both silanes are generally considered non-toxic for in vitro applications, but specific cell type responses can vary.
Protein Adsorption Data not readily availableCan be used for both physical adsorption and covalent immobilization of proteins.[7]The amine groups of APTES provide a reactive handle for covalent protein attachment, offering better control over protein orientation and stability compared to simple physisorption.
Hemocompatibility Data not readily availableSurface modification with aminosilanes is a strategy to improve hemocompatibility.[12]Surface properties like charge and wettability, which are altered by silanization, are critical factors in determining blood compatibility.

Table 3: Drug Delivery Applications

ApplicationThis compound(3-Aminopropyl)triethoxysilane (APTES)Key Observations
Nanoparticle Functionalization Used to modify drug carriers to improve their interaction with biological systems.[4][]Widely used to functionalize silica and other nanoparticles for drug delivery.[14]Both silanes can be used to modify the surface of drug delivery vehicles to enhance stability, biocompatibility, and drug loading/release profiles.
Drug Loading/Release Can be incorporated into polymer matrices to improve release profiles.[3]Can influence drug loading and release kinetics from nanoparticle carriers.[15]The choice of silane can tailor the surface chemistry of the drug carrier to control its interaction with the drug and the biological environment.

Experimental Protocols

Protocol 1: Surface Modification with this compound

This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass or silica) with this compound.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Anhydrous toluene (B28343)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Extremely corrosive and reactive )

  • Beakers and petri dishes

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrate in piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely dangerous. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to ensure it is completely dry.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry beaker.

    • Immerse the cleaned, dry substrate in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a dry nitrogen atmosphere to prevent premature hydrolysis of the silane.

    • Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous toluene to remove any unbound silane.

  • Curing:

    • Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds between the silane and the surface.

    • Allow the substrate to cool to room temperature before further use or characterization.

Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)

This protocol provides a common method for creating an amine-functionalized surface using APTES in a solution phase.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or ethanol

  • Acetone

  • Deionized water

  • Nitrogen gas

  • Piranha solution

  • Beakers and petri dishes

  • Oven

Procedure:

  • Substrate Cleaning:

    • Clean and hydroxylate the substrate using the same piranha solution method as described in Protocol 1, followed by thorough rinsing with deionized water and ethanol, and drying.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol in a clean, dry beaker.

    • Immerse the cleaned, dry substrate in the APTES solution.

    • Incubate for 1-2 hours at room temperature. For a more ordered monolayer, vapor phase deposition can also be used.

    • Remove the substrate and rinse it with the solvent (toluene or ethanol) to remove excess APTES, followed by a rinse with acetone.

  • Curing:

    • Cure the APTES-coated substrate in an oven at 110°C for 15-30 minutes to promote covalent bonding to the surface and cross-linking within the silane layer.

    • Store the functionalized substrate in a desiccator until further use.

Visualizing the Impact: Signaling Pathways and Workflows

The functionalization of a biomaterial surface can significantly influence cellular behavior by modulating cell adhesion and subsequent intracellular signaling cascades. One of the primary mechanisms is through the interaction of cell surface receptors, such as integrins, with the modified surface.

G cluster_0 Surface Functionalization cluster_1 Cell-Surface Interaction cluster_2 Intracellular Signaling Cascade Substrate Biomaterial Substrate (e.g., Glass, Silica) Silanization Silanization Step Substrate->Silanization APTES APTES (-NH2 functionalization) Silanization->APTES Amine Surface VTMOEO This compound (-CH=CH2 functionalization) Silanization->VTMOEO Vinyl Surface FunctionalizedSurface Functionalized Surface APTES->FunctionalizedSurface VTMOEO->FunctionalizedSurface ECM_Protein ECM Protein Adsorption (e.g., Fibronectin) FunctionalizedSurface->ECM_Protein Protein Adsorption Integrin Integrin Receptor on Cell Membrane ECM_Protein->Integrin Binding Cell Cell Integrin->Cell FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin Signaling Downstream Signaling (e.g., MAPK, Rho GTPases) FAK->Signaling Cell_Response Cellular Response (Adhesion, Proliferation, Differentiation) Actin->Cell_Response Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Gene_Expression->Cell_Response

Caption: Integrin-mediated cell signaling on a functionalized biomaterial surface.

The diagram above illustrates a simplified signaling pathway initiated by cell adhesion to a functionalized surface. The surface chemistry, dictated by the chosen silane, influences the adsorption of extracellular matrix (ECM) proteins.[2] These proteins present binding sites for integrin receptors on the cell membrane. Integrin clustering and activation upon ligand binding trigger downstream signaling cascades, involving molecules like Focal Adhesion Kinase (FAK), which in turn regulate the actin cytoskeleton and other signaling pathways, ultimately leading to changes in gene expression and cellular responses such as adhesion, proliferation, and differentiation.[2][16]

G Start Start: Substrate Selection Cleaning Substrate Cleaning (e.g., Piranha Etch) Start->Cleaning Silanization Silanization Cleaning->Silanization APTES_path APTES Solution (Amine Functionalization) Silanization->APTES_path Hydrophilic VTMOEO_path This compound Solution (Vinyl Functionalization) Silanization->VTMOEO_path Hydrophobic Rinsing Rinsing with Solvent APTES_path->Rinsing VTMOEO_path->Rinsing Curing Curing (Baking) Rinsing->Curing Characterization Surface Characterization (Contact Angle, XPS, AFM) Curing->Characterization Application Application (Bioconjugation, Cell Culture, etc.) Characterization->Application

References

The Efficacy of Tris(2-methoxyethoxy)vinylsilane as a Coupling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling agent is paramount in ensuring the integrity and performance of composite materials, coatings, and adhesive systems. Among the various options, Tris(2-methoxyethoxy)vinylsilane has emerged as a versatile and effective choice. This guide provides an objective comparison of its performance against other common silane (B1218182) coupling agents, supported by experimental data, to facilitate informed decision-making in material design and development.

This compound is a vinyl-functional silane that acts as a molecular bridge between inorganic substrates and organic polymers.[1][2] Its unique structure, featuring a vinyl group and three methoxyethoxy groups, allows it to form strong and durable bonds at the interface of these dissimilar materials. This enhanced adhesion translates to significant improvements in the mechanical properties of composites, such as increased tensile strength, flexural modulus, and impact resistance.[1][2] Furthermore, it improves the durability and resistance of coatings and adhesives to moisture, heat, and chemicals.[1][2]

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its dual-reactivity. The methoxyethoxy groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming stable covalent bonds. Simultaneously, the vinyl group can copolymerize with an organic polymer matrix through mechanisms such as free-radical polymerization. This creates a robust chemical linkage between the inorganic and organic phases.

dot

Mechanism of action for this compound.

Performance Comparison

While direct head-to-head quantitative data for this compound against all alternatives is limited in publicly available literature, we can infer its performance by comparing data from studies on similar classes of silanes under various conditions. The following tables summarize key performance indicators for different silane coupling agents.

Adhesion Strength:

The primary function of a coupling agent is to enhance adhesion. Shear bond strength is a common metric used to quantify this performance.

Silane Coupling AgentSubstrateResin CompositeShear Bond Strength (MPa)Reference
Experimental Silane (6% v/v)Lithium Disilicate Glass CeramicComposite Resin18.2 (after thermocycling)[3]
Commercial Silane Coupling AgentLithium Disilicate Glass CeramicComposite ResinNot specified, but lower than 6% ESC[3]
No SilaneLithium Disilicate Glass CeramicComposite Resin1.8 (after thermocycling)[3]
(3-acryloxypropyl)trimethoxysilane + bis-1,2-(triethoxysilyl)ethaneSilicatized ZirconiaResin-Composite Cement11.8 ± 3.5 (dry storage)[4]
3M ESPE Sil (Control)Silicatized ZirconiaResin-Composite CementNot specified[4]

Flexural Strength of Composites:

The flexural strength of a composite material is a measure of its resistance to bending and is significantly influenced by the interfacial adhesion between the filler and the polymer matrix.

Silane Coupling AgentFillerResin MatrixFlexural Strength (MPa)Reference
3-acryloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethaneGlass FibersExperimental Dimethacrylate Resin100.5 ± 25.7[5]
3-methacryloxypropyltrimethoxysilaneGlass FibersExperimental Dimethacrylate ResinHigh numerical value[5]
3-styrylethyltrimethoxysilaneGlass FibersExperimental Dimethacrylate ResinHigh numerical value[5]
3-isocyanatopropyltriethoxysilaneGlass FibersExperimental Dimethacrylate ResinLowest in the study[5]
3-methacryloxypropyl-trimethoxysilane (7% wt fiber)Glass FibersAcrylic Resin128.85 ± 35.76[6][7]
No Silane (4% wt fiber)Glass FibersAcrylic Resin107.85 ± 24.88[6][7]

Surface Hydrophobicity:

The ability of a silane to alter the surface energy of a substrate is crucial in many applications. This is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.

Silane TreatmentSubstrateWater Contact Angle (°)Reference
Vinyl trimethoxy silane (VTMS) modified SiO2 (10:1 ratio)SiO2 Powder154[8]
Unmodified SiO2SiO2 Powder105[8]

Alternatives to this compound

Several other silane coupling agents are commercially available, each with specific functional groups tailored for different polymer systems and applications. Common alternatives include:

  • Aminosilanes (e.g., 3-Aminopropyltriethoxysilane - APTES): These are versatile coupling agents that are effective in a wide range of thermoset and thermoplastic resins.

  • Epoxysilanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS): These are particularly suitable for epoxy-based composites and adhesives.

  • Methacryloxysilanes (e.g., 3-Methacryloxypropyltrimethoxysilane - MPTMS): These are commonly used in free-radical cured systems like polyester (B1180765) and acrylic resins.

The choice of coupling agent depends on the chemical nature of the polymer matrix and the inorganic substrate. For unsaturated polyester-type resins and crosslinked polyethylene, vinyl-functional silanes like this compound are often preferred.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of performance data, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Shear Bond Strength Testing:

This protocol outlines a general procedure for evaluating the adhesion strength of a silane coupling agent between a substrate and a resin composite.

  • Substrate Preparation: Prepare and clean the substrate surface according to standard procedures for the material (e.g., etching of ceramic or sandblasting of metal).

  • Silanization: Apply the silane coupling agent to the prepared substrate surface. This may involve dissolving the silane in a solvent (e.g., ethanol/water mixture) and applying it to the surface, followed by a drying step to allow for hydrolysis and condensation.

  • Composite Application: Apply a resin composite to the silanized surface, typically using a mold to ensure a standardized bonding area.

  • Curing: Cure the resin composite according to the manufacturer's instructions (e.g., light-curing for a specified duration).

  • Thermocycling (Optional): Subject the bonded specimens to a specified number of thermal cycles (e.g., 5°C to 55°C) to simulate aging and assess the durability of the bond.

  • Shear Testing: Mount the specimen in a universal testing machine and apply a shear force to the bond interface at a constant crosshead speed until failure. Record the load at failure and calculate the shear bond strength in megapascals (MPa).

Shear_Bond_Strength_Workflow Start Start Prep Substrate Preparation Start->Prep Silanize Silanization Prep->Silanize Composite Composite Application Silanize->Composite Cure Curing Composite->Cure Thermocycle Thermocycling (Optional) Cure->Thermocycle Test Shear Bond Strength Test Thermocycle->Test End End Test->End

References

Confirming Tris(2-methoxyethoxy)vinylsilane Bonding: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with organosilanes like Tris(2-methoxyethoxy)vinylsilane (TMEVS) is paramount for applications ranging from biocompatible coatings to advanced drug delivery systems. Verifying the covalent attachment and quality of the silane (B1218182) layer is a critical step in ensuring product performance and reliability. This guide provides a comparative overview of key characterization techniques to confirm TMEVS bonding, complete with experimental data and detailed protocols.

This compound is a versatile coupling agent that forms a durable bridge between organic and inorganic materials.[1] Its vinyl group allows for reaction with organic polymers, while its methoxyethoxy groups hydrolyze to form reactive silanol (B1196071) groups that condense with hydroxyls on inorganic substrates.[1] This dual functionality enhances adhesion and modifies surface properties. The following sections detail various analytical methods to confirm and quantify the bonding of TMEVS to a substrate.

Comparative Analysis of Surface Properties

The effectiveness of surface modification by TMEVS and other silanes can be quantitatively assessed and compared using various techniques. The following tables summarize key performance indicators obtained from different characterization methods.

Table 1: Water Contact Angle on Silane-Treated Silicon Dioxide Surfaces

Silane Coupling AgentWater Contact Angle (°)Reference
Untreated SiO₂< 10[2]
This compound (TMEVS) Data not available in a comparable format
Vinyltrimethoxysilane (VTMS)154[3]
Vinyltriethoxysilane (VTES)~85[4]
(3-Aminopropyl)triethoxysilane (APTES)60 - 70[5]
Octadecyltrichlorosilane (OTS)105 - 110[5]

Note: Contact angles are highly dependent on substrate preparation, silanization protocol, and measurement parameters.

Key Characterization Techniques and Protocols

A multi-faceted approach employing several characterization techniques is recommended for a comprehensive understanding of TMEVS bonding.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface. It is used to confirm the presence of the silane layer and to investigate the chemical bonding at the substrate interface.

Experimental Protocol: XPS Analysis of TMEVS-Coated Substrate

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water (15 minutes each).

    • To generate hydroxyl groups for silane reaction, treat the cleaned substrate with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

  • Surface Modification with TMEVS:

    • Prepare a 1-2% (v/v) solution of TMEVS in a suitable solvent (e.g., ethanol/water mixture at pH 4.5-5.5, adjusted with acetic acid).

    • Immerse the cleaned and dried substrate in the TMEVS solution for 1-2 hours at room temperature.

    • Remove the substrate and rinse with the solvent to remove unreacted silane.

    • Cure the coated substrate in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • XPS Analysis:

    • Introduce the TMEVS-coated substrate into the XPS analysis chamber.

    • Acquire a survey spectrum to identify the elements present on the surface. The presence of Si, C, and O peaks from the TMEVS molecule is expected.

    • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states.

      • The Si 2p peak for siloxanes (Si-O-Si) typically appears around 102-103 eV.[6]

      • The C 1s spectrum can be deconvoluted to identify C-C/C-H, C-O, and C-Si bonds.

      • The O 1s spectrum will show contributions from the substrate (e.g., SiO₂) and the siloxane network.

experimental_workflow_xps cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis XPS Analysis Cleaning Cleaning Hydroxylation Hydroxylation Cleaning->Hydroxylation Silanization TMEVS Solution Immersion Hydroxylation->Silanization Curing Curing Silanization->Curing SurveyScan Survey Scan Curing->SurveyScan HighResScan High-Resolution Scan SurveyScan->HighResScan

XPS Experimental Workflow
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface and to monitor the hydrolysis and condensation reactions of the silane. Attenuated Total Reflectance (ATR-FTIR) is particularly useful for surface analysis.

Experimental Protocol: FTIR Analysis of TMEVS Bonding

  • Sample Preparation: Prepare the TMEVS-coated substrate as described in the XPS protocol. An uncoated substrate should be used as a background reference.

  • FTIR Measurement:

    • Record a background spectrum of the uncoated substrate.

    • Record the FTIR spectrum of the TMEVS-coated substrate.

    • Key vibrational bands to monitor include:

      • Si-O-Si stretching: A broad band around 1000-1100 cm⁻¹, indicating the formation of the polysiloxane network.[4]

      • C=C stretching (vinyl group): A peak around 1600 cm⁻¹, confirming the presence of the vinyl functionality.

      • C-O-C stretching (methoxyethoxy group): Bands around 1100 cm⁻¹.

      • Si-OH stretching: A broad band around 3200-3600 cm⁻¹, which should decrease after curing, indicating condensation.

      • -OH stretching (surface hydroxyls): A broad band around 3700 cm⁻¹, which should decrease after silanization.

signaling_pathway_ftir TMEVS This compound Hydrolyzed_TMEVS Hydrolyzed TMEVS (Silanols) TMEVS->Hydrolyzed_TMEVS Hydrolysis Bonded_TMEVS Covalently Bonded TMEVS Hydrolyzed_TMEVS->Bonded_TMEVS Condensation Substrate Substrate with -OH groups Substrate->Bonded_TMEVS Polysiloxane Polysiloxane Network (Si-O-Si) Bonded_TMEVS->Polysiloxane Cross-linking

TMEVS Bonding and Cross-linking Pathway
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²⁹Si NMR is a powerful technique to directly probe the silicon environment and quantify the degree of condensation of the silane layer.

Experimental Protocol: ²⁹Si NMR Analysis of TMEVS Bonding

  • Sample Preparation: For solid-state NMR, a sufficient amount of surface-modified substrate (e.g., silica (B1680970) powder) is required. The TMEVS modification can be performed in a solution as previously described, followed by washing and drying.

  • NMR Measurement:

    • Acquire a solid-state ²⁹Si NMR spectrum of the TMEVS-modified substrate.

    • The chemical shifts in the ²⁹Si NMR spectrum provide information about the condensation state of the silicon atoms, typically denoted as Tⁿ structures for trifunctional silanes:

      • T⁰: Si(OR)₃ (unreacted) ~ -45 to -50 ppm

      • T¹: Si(OR)₂(OSi) (one siloxane bond) ~ -55 to -60 ppm

      • T²: Si(OR)(OSi)₂ (two siloxane bonds) ~ -65 to -70 ppm

      • T³: Si(OSi)₃ (three siloxane bonds, fully condensed) ~ -75 to -80 ppm

    • The relative integration of these peaks allows for the calculation of the degree of condensation.

Contact Angle Goniometry

This technique measures the wettability of a surface, which is directly related to the surface energy and the presence of a hydrophobic or hydrophilic coating. The formation of a TMEVS layer is expected to alter the surface's wetting behavior.

Experimental Protocol: Contact Angle Measurement

  • Sample Preparation: Prepare the TMEVS-coated substrate as previously described.

  • Measurement:

    • Place a droplet of a probe liquid (typically deionized water) on the surface.

    • Use a goniometer to measure the static contact angle between the liquid droplet and the surface.

    • An increase in the water contact angle compared to the clean, hydrophilic substrate indicates the successful deposition of the more hydrophobic silane layer.

    • Dynamic contact angle measurements (advancing and receding angles) can provide further information about surface homogeneity.

logical_relationship_contact_angle Clean_Substrate Clean Hydrophilic Substrate (-OH groups) TMEVS_Coating TMEVS Coating Clean_Substrate->TMEVS_Coating Silanization Low_Contact_Angle Low Water Contact Angle (Hydrophilic) Clean_Substrate->Low_Contact_Angle High_Contact_Angle Increased Water Contact Angle (More Hydrophobic) TMEVS_Coating->High_Contact_Angle

Effect of TMEVS Coating on Wettability

Conclusion

A combination of surface-sensitive techniques is essential for the comprehensive characterization of this compound bonding. XPS confirms the elemental composition and chemical bonding at the surface. FTIR provides information about the functional groups and the extent of reaction. ²⁹Si NMR directly probes the silicon condensation and network formation. Finally, contact angle goniometry offers a simple yet effective method to assess the change in surface properties upon silanization. By employing these techniques, researchers can gain a detailed understanding of the TMEVS layer, ensuring the quality and performance of their surface-modified materials.

References

Performance Showdown: Tris(2-methoxyethoxy)vinylsilane Boosts Composite Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of composites incorporating Tris(2-methoxyethoxy)vinylsilane reveals significant enhancements in mechanical strength, thermal stability, and moisture resistance compared to their untreated counterparts. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a valuable comparative overview of the performance benefits imparted by this versatile silane (B1218182) coupling agent.

This compound acts as a crucial bridge at the interface between the organic polymer matrix and inorganic fillers or reinforcements. Its dual functionality allows the vinyl group to react with the polymer while the methoxyethoxy groups bond with the filler, creating a robust connection that translates into improved macroscopic properties of the composite material.[1][2] This enhanced interfacial adhesion is critical for transferring stress from the polymer matrix to the reinforcement, leading to notable improvements in the material's overall performance.

Mechanical Properties: A Leap in Strength and Toughness

The inclusion of this compound as a surface treatment for fillers has a pronounced positive effect on the mechanical properties of composites. In a study on polylactic acid (PLA) composites reinforced with sheep wool fibers, the addition of the silane coupling agent led to a significant increase in tensile modulus and impact strength. While the tensile strength saw a slight decrease with the addition of treated fibers compared to the neat polymer, the silane-treated composites consistently outperformed the composites with untreated fibers, showcasing the effectiveness of the coupling agent in mitigating the negative effects of filler incorporation.[3]

Comparative Mechanical Properties of PLA/Wool Composites
PropertyComposite without Silane (10 phr wool)Composite with this compound (10 phr wool, 2.5 phr silane)
Tensile Modulus (MPa) 1650 ± 1202050 ± 150
Tensile Strength (MPa) 38.2 ± 2.142.5 ± 2.5
Elongation at Break (%) 4.5 ± 0.55.2 ± 0.6
**Charpy Impact Strength (kJ/m²) **10.2 ± 1.112.8 ± 1.3
Shore D Hardness 75 ± 278 ± 2

Data synthesized from a study on plasticized PLA/MLO matrix with sheep wool fibers.[3]

Thermal Stability: Withstanding Higher Temperatures

Thermal analysis of composites reveals that this compound can enhance the thermal stability of the material. In PLA/wool composites, the presence of the silane on the wool fibers led to an increase in the onset of thermal degradation and the temperature at which the maximum rate of degradation occurs. This indicates a stronger interaction between the filler and the matrix, which restricts the thermal motion of the polymer chains and delays decomposition.[3]

Comparative Thermal Properties of PLA/Wool Composites
PropertyComposite without Silane (10 phr wool)Composite with this compound (10 phr wool, 2.5 phr silane)
Onset Decomposition Temp. (T5%, °C) 315.5325.8
Temp. at Max. Degradation Rate (Tmax, °C) 365.2375.1
Glass Transition Temp. (Tg, °C) 55.156.9
Crystallization Temp. (Tc, °C) 115.4118.2
Melting Temp. (Tm, °C) 168.7169.5

Data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of plasticized PLA/MLO matrix with sheep wool fibers.[3]

Enhanced Moisture Resistance

A critical challenge in many composite materials, especially those with natural fibers, is their susceptibility to water absorption, which can degrade their mechanical properties. This compound has been shown to significantly reduce water uptake in composites. In a study on bamboo-epoxy composites, treatment with this silane resulted in a notable decrease in water absorption compared to untreated composites. This is attributed to the hydrophobic nature of the silane and its ability to form a stable, water-resistant interface between the hydrophilic filler and the hydrophobic polymer matrix.[4]

Water Absorption of Bamboo-Epoxy Composites
TreatmentMaximum Water Absorption (%)
Untreated 41.42
With this compound 38.15

Data from a study on the water absorption properties of bamboo matting reinforced epoxy composites.[4]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these composites is crucial for researchers. Below are summaries of the key experimental protocols.

Composite Fabrication (PLA/Wool Example)[3]
  • Fiber Preparation: Sheep wool fibers are cleaned, carded, and cut to the desired length.

  • Silane Treatment: The fibers are immersed in a solution of this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water). The solution is typically acidified to a pH of 4-5 to promote hydrolysis of the silane. The fibers are then heated and dried to facilitate the condensation reaction between the silane and the fiber surface.

  • Compounding: The treated or untreated fibers are melt-blended with the polylactic acid (PLA) matrix and a plasticizer (e.g., maleinized linseed oil) in an extruder to ensure homogeneous dispersion.

  • Specimen Preparation: The resulting composite material is then processed, for example, by injection molding, into specimens of standard dimensions for mechanical and thermal testing.

Mechanical Testing[3]
  • Tensile Testing: Performed according to ISO 527 standards using a universal testing machine. Parameters such as tensile modulus, tensile strength, and elongation at break are determined.

  • Impact Testing: Charpy impact strength is measured according to ISO 179-1 to assess the material's toughness.

  • Hardness Testing: Shore D hardness is determined using a durometer according to ISO 868.

Thermal Analysis[3]
  • Thermogravimetric Analysis (TGA): Conducted to evaluate thermal stability. Samples are heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded.

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Samples are subjected to a controlled heating and cooling cycle.

Water Absorption Testing[4]
  • Specimens of known dimensions and weight are immersed in distilled water at room temperature.

  • At regular intervals, the specimens are removed, wiped dry, and weighed.

  • The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight. The test continues until a saturation point is reached.

Visualizing the Impact: Workflows and Pathways

To better illustrate the processes and interactions described, the following diagrams are provided.

G Figure 2: Silane Coupling Mechanism Silane This compound Filler Inorganic Filler (e.g., Wool, Glass Fiber) Silane->Filler Hydrolysis & Condensation (Si-O-Filler bond) Polymer Polymer Matrix (e.g., PLA, Epoxy) Silane->Polymer Copolymerization (Vinyl group reaction) Filler->Polymer Weak Interface (Without Silane) G Figure 3: Mechanical & Thermal Testing Workflow cluster_mech Mechanical Testing cluster_therm Thermal Analysis Test_Specimens Composite Test Specimens (With & Without Silane) Tensile_Test Tensile Test (ISO 527) Test_Specimens->Tensile_Test Impact_Test Impact Test (ISO 179-1) Test_Specimens->Impact_Test Hardness_Test Hardness Test (ISO 868) Test_Specimens->Hardness_Test TGA TGA Test_Specimens->TGA DSC DSC Test_Specimens->DSC Tensile_Properties Tensile_Properties Tensile_Test->Tensile_Properties Modulus, Strength, Elongation Impact_Strength Impact_Strength Impact_Test->Impact_Strength Toughness Hardness_Value Hardness_Value Hardness_Test->Hardness_Value Shore D Thermal_Stability Thermal_Stability TGA->Thermal_Stability T5%, Tmax Thermal_Transitions Thermal_Transitions DSC->Thermal_Transitions Tg, Tc, Tm

References

A Comparative Guide to the Long-Term Stability of Surfaces Modified with Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is paramount for applications ranging from biocompatible coatings on medical implants to the immobilization of biomolecules in biosensors. Tris(2-methoxyethoxy)vinylsilane (TMEVS) is a vinyl-functional silane (B1218182) coupling agent used to enhance adhesion and create stable, functional surfaces.[1][2][3][4][5][6] This guide provides an objective comparison of TMEVS-modified surfaces with other common alternatives, supported by available data and detailed experimental protocols.

Mechanism of TMEVS Surface Modification

TMEVS modifies surfaces through a two-step hydrolysis and condensation process. The methoxyethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate (e.g., glass, silicon oxide, metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds. The vinyl group remains available for further functionalization, such as polymerization or linking to other molecules.[1][7]

Below is a diagram illustrating the hydrolysis and condensation mechanism of TMEVS on a hydroxylated surface.

G Mechanism of TMEVS Surface Modification cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TMEVS TMEVS (Vinyl-Si(OR)3) Silanol Reactive Silanol (Vinyl-Si(OH)3) TMEVS->Silanol Hydrolysis Water 3 H₂O TMEVS->Water Alcohol 3 ROH (Methoxyethanol) Silanol->Alcohol Silanol2 Reactive Silanol (Vinyl-Si(OH)3) Substrate Substrate with Hydroxyl Groups (-OH) ModifiedSurface Stable Modified Surface (Vinyl-Si-O-Substrate) Substrate->ModifiedSurface Water2 3 H₂O ModifiedSurface->Water2 Silanol2->ModifiedSurface Condensation

Mechanism of TMEVS surface modification.

Comparative Stability Analysis

The long-term stability of a silanized surface depends on its resistance to environmental factors, primarily moisture (hydrolytic stability) and temperature (thermal stability). While specific long-term aging data for TMEVS is limited in publicly accessible literature, we can infer its performance by comparing it to other trialkoxysilanes and alternative surface modification chemistries.

Hydrolytic Stability: The stability of the siloxane bond is a critical factor. Generally, silane layers are susceptible to hydrolysis, especially under harsh pH conditions. However, the structure of the silane and the deposition method significantly influence this stability.

Thermal Stability: Silane-based self-assembled monolayers (SAMs) typically offer higher thermal stability compared to thiol-based SAMs on gold.[8] The organic functional group of the silane is a key determinant of its upper temperature limit.

Comparison with Alternatives:

Surface ModificationSubstrate(s)Key Stability CharacteristicsTypical Applications
This compound (TMEVS) Oxidic surfaces (Glass, Si, Metals)Forms polymeric films. Stability is dependent on cross-linking density. The bulky methoxyethoxy groups may influence hydrolysis rates compared to simpler methoxy/ethoxy silanes.[9][10]Adhesion promotion, composites, surface functionalization.[1][3][5]
(3-Aminopropyl)triethoxysilane (APTES) Oxidic surfacesWidely used, but can be prone to degradation in aqueous environments over time. Vapor-phase deposition can improve stability.[8]Biomolecule immobilization, cell culture surfaces.
Perfluorodecyltrichlorosilane (FDTS) Oxidic surfacesCreates highly hydrophobic (water-repellent) surfaces. Stability can be improved by using an oxide adhesion layer underneath.[11]Anti-fouling, hydrophobic coatings, microfluidics.[11]
Phosphonate SAMs Metal Oxides (e.g., TiO₂, Al₂O₃)Demonstrate superior hydrolytic stability compared to siloxane monolayers, remaining stable for over a week at physiological pH where silanes may degrade.[8]Medical implants, corrosion resistance.
Thiol SAMs Gold, Silver, CopperLess thermally stable than silanes. Can degrade in air in under two weeks.[8]Biosensors, electronics, plasmonics.
Dipodal Silanes Siliceous surfacesContain two silicon atoms for surface bonding, offering significantly improved resistance to hydrolysis, especially in acidic and brine conditions.[8][12]Primers, protective coatings in harsh environments.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for creating stable and reproducible surface modifications. Below are generalized protocols for surface preparation, silanization, and a method for evaluating long-term stability.

1. Substrate Preparation (e.g., Glass or Silicon Wafers)

  • Objective: To clean the substrate and generate a high density of surface hydroxyl (-OH) groups for reaction with the silane.

  • Sonication: Sonicate substrates in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Oxidation/Hydroxylation: Expose the substrates to an oxygen plasma or a chemical solution like Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive).

  • Rinsing & Drying: Thoroughly rinse the substrates with deionized (DI) water and dry again with nitrogen. Store in a desiccator until use.

2. Surface Silanization with TMEVS

  • Objective: To covalently attach a TMEVS layer to the hydroxylated substrate.

  • Solution Preparation: Prepare a 1-2% (v/v) solution of TMEVS in an anhydrous solvent, such as toluene (B28343) or ethanol. For hydrolysis, a small, controlled amount of water (e.g., 5% relative to the silane) can be added to the solvent system.

  • Immersion: Immerse the cleaned, dry substrates in the TMEVS solution. The reaction should be carried out in a moisture-controlled environment (e.g., a glove box or under an inert atmosphere) for 2-4 hours at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with the solvent (e.g., toluene) to remove any unbound silane.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a cross-linked siloxane network.

  • Final Rinse: Perform a final rinse with the solvent and dry with nitrogen.

3. Long-Term Stability Testing (Accelerated Aging)

  • Objective: To evaluate the durability of the modified surface under simulated environmental stress.

  • Baseline Characterization: Characterize the freshly prepared surfaces using techniques such as water contact angle measurement, ellipsometry (to measure thickness), and X-ray Photoelectron Spectroscopy (XPS) (to determine elemental composition).

  • Aging: Immerse the coated substrates in a relevant buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4) at an elevated temperature (e.g., 37°C or 50°C) for an extended period (e.g., 1, 7, 14, and 30 days).

  • Post-Aging Analysis: At each time point, remove the samples, rinse with DI water, dry with nitrogen, and re-characterize using the same techniques as in the baseline step.

  • Data Comparison: Compare the post-aging data to the baseline data. Significant changes in contact angle, thickness, or elemental composition indicate degradation of the coating.

The following diagram outlines the experimental workflow for comparing the stability of different surface modifications.

G Workflow for Stability Comparison cluster_modification 2. Surface Modification cluster_analysis 5. Post-Aging Analysis sub_prep 1. Substrate Preparation & Cleaning mod_a Silanization (e.g., TMEVS) sub_prep->mod_a mod_b Alternative A (e.g., APTES) sub_prep->mod_b mod_c Alternative B (e.g., Phosphonate) sub_prep->mod_c baseline 3. Baseline Characterization (Contact Angle, XPS, etc.) mod_a->baseline mod_b->baseline mod_c->baseline aging 4. Accelerated Aging (Immersion in buffer at 37°C) baseline->aging analysis_t1 Timepoint 1 (e.g., 7 days) aging->analysis_t1 analysis_t2 Timepoint 2 (e.g., 14 days) analysis_t1->analysis_t2 analysis_t3 Timepoint 3 (e.g., 30 days) analysis_t2->analysis_t3 compare 6. Data Comparison & Stability Assessment analysis_t3->compare

Workflow for comparing surface stability.

Factors Influencing Long-Term Stability

The stability of any silane coating, including TMEVS, is not intrinsic to the molecule alone but is a result of several interacting factors.

G Factors Influencing Surface Stability stability Long-Term Stability silane Silane Choice (TMEVS, APTES, Dipodal) bond_density Bonding Density & Cross-Linking silane->bond_density substrate Substrate Properties (Material, -OH Density) substrate->bond_density process Deposition Process (Liquid vs. Vapor, Cure Temp) film_quality Film Quality (Uniformity, Thickness) process->film_quality environment Operating Environment (pH, Temperature, Solvent) environment->stability hydrolysis_res Resistance to Hydrolysis bond_density->hydrolysis_res film_quality->hydrolysis_res hydrolysis_res->stability

Factors influencing long-term stability.

Key Takeaways:

  • Substrate Hydroxylation: The density of hydroxyl groups on the substrate surface is critical for achieving a dense, stable silane layer.[12]

  • Water Availability: The hydrolysis reaction requires water. Anhydrous conditions will prevent the reaction, while excessive water can lead to silane self-condensation in solution before it reaches the surface.

  • Deposition Method: Vapor-phase deposition can lead to more stable and uniform monolayers compared to liquid-phase deposition.[8]

  • Cross-Linking: For trialkoxysilanes like TMEVS, thermal curing is essential to drive the condensation reaction between adjacent silane molecules, forming a durable, cross-linked film.

References

A Comparative Guide to Surface Functionalization: Tris(2-methoxyethoxy)vinylsilane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces is a critical step in a wide array of research and development applications, from the immobilization of biomolecules on biosensors to the development of advanced drug delivery systems. The choice of the surface modification agent significantly influences the stability, functionality, and overall performance of the resulting material. This guide provides a quantitative comparison of Tris(2-methoxyethoxy)vinylsilane and a common alternative, (3-aminopropyl)triethoxysilane (APTES), for the functionalization of silicon-based substrates.

Executive Summary

This compound offers a vinyl functional group, making it suitable for applications requiring subsequent polymerization or click chemistry reactions. In contrast, (3-aminopropyl)triethoxysilane provides a primary amine group, which is versatile for various bioconjugation techniques. The selection between these silanes depends on the desired surface chemistry and the specific application's requirements. This guide presents a data-driven comparison of their performance based on key analytical techniques.

Performance Comparison: Vinylsilane vs. Aminosilane

The effectiveness of surface functionalization is commonly assessed by measuring the water contact angle (a measure of surface hydrophobicity), the thickness of the deposited silane (B1218182) layer, and the elemental composition of the surface.

Quantitative Data Summary

Below is a summary of typical quantitative data obtained for surfaces functionalized with vinylsilanes (as a proxy for this compound) and aminosilanes on silicon wafer substrates with a native oxide layer.

ParameterVinylsilane (VTMS/VTES)(3-aminopropyl)triethoxysilane (APTES)
Water Contact Angle ~60-70°~50-70°
Layer Thickness (AFM/Ellipsometry) ~0.5 - 2.0 nm~0.7 - 1.5 nm
XPS Elemental Composition (Atomic %) Si, C, OSi, C, O, N

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Functionalization Protocol
  • Substrate Preparation: Silicon wafers are cleaned and hydroxylated to ensure a reactive surface. A common method involves sonication in acetone (B3395972) and isopropyl alcohol, followed by treatment with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.

  • Silanization:

    • Solution-Phase Deposition: The cleaned substrates are immersed in a dilute solution (typically 1-5% v/v) of the silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol) for a specified duration (e.g., 1-24 hours) at room temperature or elevated temperatures.

    • Vapor-Phase Deposition: Substrates are placed in a vacuum chamber with a container of the silane. The chamber is evacuated and then heated to allow the silane to vaporize and deposit on the substrate surface.

  • Post-Deposition Treatment: After deposition, the substrates are rinsed with the solvent to remove excess, unbound silane and then cured in an oven (e.g., at 110-120°C) to promote the formation of a stable siloxane network on the surface.

Analytical Techniques
  • Contact Angle Goniometry: A droplet of deionized water of a known volume is placed on the functionalized surface. A camera captures the image of the droplet, and software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

  • X-ray Photoelectron Spectroscopy (XPS): The functionalized surface is irradiated with X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted electrons, which is used to determine the elemental composition and chemical states of the elements on the surface.

  • Atomic Force Microscopy (AFM): A sharp tip attached to a cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical image. Layer thickness can be determined by imaging a scratched area of the silane film.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in surface functionalization and analysis.

Experimental_Workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_analysis Analysis Clean Cleaning Hydroxylate Hydroxylation Clean->Hydroxylate Silanization Silane Deposition Hydroxylate->Silanization Curing Curing Silanization->Curing ContactAngle Contact Angle Curing->ContactAngle XPS XPS Curing->XPS AFM AFM Curing->AFM

A high-level overview of the surface functionalization and analysis workflow.

Silanization_Process cluster_reaction Surface Reaction Silane This compound (in solution/vapor) Hydrolysis Hydrolysis of -OCH2CH2OCH3 groups Silane->Hydrolysis Surface Hydroxylated Surface (-OH) Condensation Condensation with surface -OH groups Surface->Condensation Hydrolysis->Condensation Crosslinking Intermolecular Cross-linking Condensation->Crosslinking FunctionalizedSurface Functionalized Surface (-O-Si-Vinyl) Crosslinking->FunctionalizedSurface

The chemical pathway of surface functionalization with this compound.

The Influence of Silane Coupling Agents on Material Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interface between organic polymers and inorganic fillers is a critical determinant of the ultimate performance of composite materials. Silane (B1218182) coupling agents are bifunctional molecules that act as a molecular bridge, creating a durable bond between these two dissimilar phases. The selection of an appropriate silane is paramount for optimizing material properties such as mechanical strength, adhesion, and durability. This guide provides a comparative analysis of the effects of different silane coupling agents on the properties of various materials, supported by experimental data.

The Critical Role of Silane Coupling Agents

Silane coupling agents possess a general structure of R-Si(OR')₃, where R is an organofunctional group compatible with a polymer matrix, and OR' is a hydrolyzable alkoxy group.[1] The alkoxy groups hydrolyze to form reactive silanol (B1196071) groups (Si-OH) in the presence of water. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers (like silica (B1680970), glass fibers, etc.) to form stable covalent oxane bonds (Si-O-Filler).[1] Simultaneously, the organofunctional group 'R' can react and co-polymerize with the polymer matrix during curing, thus forming a strong and durable bridge between the reinforcement and the matrix.[2][3] This chemical linkage is crucial for effective stress transfer from the polymer matrix to the stronger filler particles, thereby enhancing the overall performance of the composite material.[2]

Comparative Analysis of Silane Coupling Agents

The choice of the organofunctional group is dictated by the chemistry of the polymer matrix. This section compares the effects of different silane coupling agents on the properties of various composite materials.

Silica-Filled Rubber Composites

In the rubber industry, silane coupling agents are essential for improving the compatibility between silica fillers and non-polar rubber matrices, leading to enhanced reinforcement.[4]

Silane Coupling AgentMaterial SystemTensile Strength (MPa)Elongation at Break (%)Reference
No SilaneEPDM/CaCO₃~10~550[5]
Vinyl trimethoxy silane (VTMS)EPDM/CaCO₃~14~450[5]
Methylacryloxy-methyltrimethoxysilane (Geniosil XL 33)EPDM/CaCO₃~16~400[5]
Bis-(3-TriEthoxySilylPropyl) Tetrasulfide (TESPT)Natural Rubber/SilicaSignificantly Increased-[6][7]
γ-mercaptopropyltrimethoxysilane (γ-MPS)Natural Rubber/SilicaIncreased Reinforcement-[4]

Key Findings:

  • The addition of silane coupling agents generally increases the tensile strength and reduces the elongation at break of rubber composites, indicating improved reinforcement.[5]

  • TESPT and γ-MPS are particularly effective in silica-filled natural rubber, preventing curing delay and improving the dispersion of silica particles.[4][6][7]

Fiber-Reinforced Polymer Composites

Silane coupling agents are critical for improving the adhesion between fibers (e.g., glass, carbon) and the polymer matrix, which is essential for the long-term performance and durability of fiber-reinforced composites.[8][9]

Silane Coupling AgentMaterial SystemTensile Strength (MPa)Elongation at Break (%)Reference
Untreated CFCarbon Fiber/Silicone Rubber1.3215[10]
γ-aminopropyl triethoxylsilane (KH550) treated CFCarbon Fiber/Silicone Rubber3.0170[10]
γ-glycidoxypropyl trimethoxylsilane (KH560) treated CFCarbon Fiber/Silicone Rubber2.1185[10]
γ-methacryloxy propyl trimethoxylsilane (KH570) treated CFCarbon Fiber/Silicone Rubber2.5180[10]
Si-69 (a bis-[γ-(triethoxysilyl)propyl] tetrasulfide)Areca Fiber/Natural Latex21.19% Increase-[11]
KH550Areca Fiber/Natural LatexImproved-[11]
KH570Areca Fiber/Natural LatexImproved-[11]

Key Findings:

  • Surface treatment of carbon fibers with different silane coupling agents significantly improves the tensile strength of silicone rubber composites.[10]

  • Amino-functionalized silane (KH550) showed the most significant improvement in tensile strength for carbon fiber/silicone rubber composites.[10]

  • For natural fiber composites, silane treatment enhances the bonding between the hydrophilic fibers and the hydrophobic rubber matrix, with Si-69 showing the best performance in one study.[11]

Dental Resin Composites

In dentistry, silane coupling agents are crucial for ensuring the longevity of resin composite restorations by creating a stable bond between the inorganic filler particles and the organic resin matrix.[2][3]

Silane Coupling AgentFiller/Resin SystemFlexural Strength (MPa)Reference
3-acryloxypropyltrimethoxysilaneBa-glass filler / bis-GMA & TEGDMA~100[12]
3-methacryloxypropyltrimethoxysilaneBa-glass filler / bis-GMA & TEGDMA~90[12]
3-styrylethyltrimethoxysilaneBa-glass filler / bis-GMA & TEGDMA~60[12]
3-isocyanatopropyltriethoxysilaneBa-glass filler / bis-GMA & TEGDMA~30[12]

Key Findings:

  • The functionality of the organofunctional group of the silane has a significant impact on the flexural strength of dental composites.[12]

  • Acryloxy- and methacryloxy-functionalized silanes, which can copolymerize with the resin matrix, provide the highest flexural strength.[12]

Experimental Protocols

Protocol for Surface Treatment of Fillers/Fibers (Pre-treatment Method)

This protocol describes the pre-treatment of inorganic fillers or fibers with a silane solution before their incorporation into the polymer matrix.[13]

  • Preparation of Silane Solution: A 0.5-2.0% by weight solution of the silane coupling agent is prepared in an alcohol-water mixture (e.g., 95% ethanol/5% water). The pH of the solution is adjusted to 4.5-5.5 with an acid like acetic acid to promote hydrolysis of the alkoxy groups to silanols. The solution is stirred for about 30 minutes to allow for hydrolysis.

  • Application: The fillers or fibers are immersed in the prepared silane solution.

  • Drying: The treated fillers/fibers are then dried in an oven. Typical drying conditions are 110-120°C for 15-20 minutes to remove the solvent and promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler/fiber surface.

  • Incorporation: The surface-treated fillers/fibers are then compounded with the polymer matrix.

Three-Point Bending Test for Flexural Strength (Based on ISO 10477)

This test is commonly used to determine the flexural strength of rigid materials like dental composites.[12]

  • Specimen Preparation: Rectangular bar-shaped specimens (e.g., 2.0 mm x 2.0 mm x 25.0 mm) are fabricated in a mold and photo-polymerized according to the manufacturer's instructions.[12]

  • Conditioning: The specimens are stored in distilled water at 37°C for a specified period (e.g., 30 days) to simulate oral environmental conditions.[12]

  • Testing: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.

  • Calculation: The flexural strength (σ) is calculated using the following formula: σ = (3 * F * l) / (2 * b * h²) where:

    • F is the load at fracture

    • l is the distance between the supports

    • b is the width of the specimen

    • h is the height of the specimen

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the chemical interactions and experimental procedures.

Silane_Coupling_Mechanism cluster_hydrolysis Hydrolysis cluster_bonding Interfacial Bonding cluster_polymerization Polymer Matrix Interaction Silane\n(R-Si(OR')3) Silane (R-Si(OR')3) Silanol\n(R-Si(OH)3) Silanol (R-Si(OH)3) Silane\n(R-Si(OR')3)->Silanol\n(R-Si(OH)3) + H2O Polymer_Matrix Organic Polymer Matrix Silane\n(R-Si(OR')3)->Polymer_Matrix Co-polymerization (R group reacts) Inorganic_Filler Inorganic Filler with -OH groups Silanol\n(R-Si(OH)3)->Inorganic_Filler Condensation (-H2O)

Caption: Mechanism of silane coupling agent at the interface.

Flexural_Strength_Workflow A Specimen Preparation (e.g., 2x2x25 mm) B Curing (Photo-polymerization) A->B C Conditioning (Water Storage @ 37°C) B->C D Three-Point Bending Test (ISO 10477) C->D E Data Analysis (Calculate Flexural Strength) D->E

Caption: Experimental workflow for flexural strength testing.

References

A Researcher's Guide to Validating Silanization Protocols with Contact Angle Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, modifying surfaces to control their chemical and physical properties is a foundational step in many applications, from biosensors to cell culture. Silanization is a robust and widely used chemical process for modifying surfaces rich in hydroxyl groups, such as glass and silicon dioxide. The success of this modification is critically dependent on the chosen protocol. This guide provides an objective comparison of common silanization methods, using water contact angle (WCA) measurements as the primary metric for validation. A successful silanization process alters the surface's wettability, a change that can be quantified precisely by measuring the contact angle of a water droplet on the surface.[1]

A low contact angle (<90°) signifies a hydrophilic (water-attracting) surface, which is characteristic of untreated glass.[2] Conversely, a high contact angle (>90°) indicates the formation of a hydrophobic (water-repellent) layer, often the goal of silanization with alkylsilanes.[2]

Comparison of Common Silanization Protocols

The effectiveness of a silanization protocol depends on several factors, including the type of silane (B1218182) used, the deposition method, and the reaction conditions.[1] The two primary methods for depositing the silane layer are solution-phase and vapor-phase deposition.

  • Solution-Phase Deposition : This method involves immersing the substrate in a solution containing the silane agent. It is generally simpler to implement but can sometimes result in the formation of uneven multilayers if not carefully controlled.[3]

  • Vapor-Phase Deposition : In this technique, the substrate is exposed to silane vapor in a controlled environment, often under vacuum. This method typically yields more uniform monolayers and offers better control over the layer thickness, though the experimental setup can be more complex.[3][4]

The choice of silane reagent is the most critical factor in determining the final surface properties. Aminosilanes like APTES are used to introduce amine functional groups, resulting in a moderately more hydrophobic surface than bare glass, while alkylsilanes like OTS create highly hydrophobic surfaces.

Table 1: Comparison of Water Contact Angles for Various Silanization Protocols

Silane ReagentCommon AbbreviationDeposition MethodSubstrateResulting Water Contact Angle (WCA)Surface Property
None (Untreated)--Glass / Silicon Dioxide≤ 5° to 30°[5]Hydrophilic
3-AminopropyltriethoxysilaneAPTESSolution or VaporSilicon Dioxide40° - 65°[4][5]Mildly Hydrophobic
3-AminopropylmethyldiethoxysilaneAPMDESVaporSilicon Dioxide53.9° ± 0.7°[4]Mildly Hydrophobic
3-AminopropyldimethylethoxysilaneAPDMESVaporSilicon Dioxide59.0° ± 0.8°[4]Mildly Hydrophobic
OctadecyltrichlorosilaneOTSSolutionQuartz / Silicon Dioxide~106°[6]Hydrophobic
DichlorooctamethyltetrasiloxaneSurfasilSolution or VaporGlassTunable: ~20° to 95°[1][7]Tunable Wettability

Experimental Protocols

Reproducible results in silanization depend on meticulous adherence to protocol, especially regarding substrate cleanliness and reaction conditions.

Protocol 1: Substrate Cleaning and Activation

A thorough cleaning procedure is critical for successful silanization as it removes organic contaminants and ensures a high density of surface hydroxyl groups for reaction.[7]

  • Place glass slides or silicon wafers in a rack.

  • Sonicate the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.

  • Activate the surface to generate hydroxyl (-OH) groups. This can be done using one of the following methods:

    • Oxygen Plasma Treatment: Expose substrates to oxygen plasma for 2-5 minutes.

    • Piranha Solution: Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

  • Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen or in an oven at 110°C for at least 1 hour. Store in a desiccator until ready for silanization.

Protocol 2: Solution-Phase Silanization (APTES Example)

  • Prepare a 2% (v/v) solution of APTES in either 95% ethanol/5% water or dry toluene.[8] The presence of a small amount of water is necessary to hydrolyze the silane's ethoxy groups.

  • Immerse the cleaned and activated substrates in the silane solution for 10-60 minutes at room temperature.[5][9]

  • Remove the substrates from the solution and rinse them sequentially with fresh solvent (ethanol or toluene) to remove any unbound silane.

  • Cure the coated substrates by baking them in an oven at 110-120°C for 1 hour. This step promotes the formation of stable covalent siloxane bonds (Si-O-Si) with the surface.

  • Allow the substrates to cool to room temperature before characterization.

Protocol 3: Contact Angle Measurement (Sessile Drop Method)

The sessile drop method is a common and straightforward technique for determining the static contact angle.[10]

  • Place the silanized substrate on a flat, vibration-free stage of a contact angle goniometer.[11]

  • Using a high-precision syringe, carefully dispense a small droplet (2-5 µL) of high-purity deionized water onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet profile, ensuring a sharp view of the three-phase (solid-liquid-air) contact points.

  • Use the accompanying software to analyze the image. The software identifies the baseline of the substrate and fits a curve to the droplet's shape to calculate the angle at the intersection point.[11]

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value. Contact angles should be measured within 24 hours of silanization.[8]

Visualizing the Workflow and Key Relationships

Understanding the sequence of operations and the interplay of different parameters is crucial for optimizing a silanization protocol.

G cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_post 3. Post-Treatment & Validation Clean Substrate Cleaning (Solvents, Sonication) Activate Surface Activation (Plasma or Piranha) Clean->Activate Solution Solution-Phase Deposition Activate->Solution Vapor Vapor-Phase Deposition Activate->Vapor Rinse Rinsing & Drying Solution->Rinse Vapor->Rinse Cure Curing (Baking) Rinse->Cure Measure Contact Angle Measurement Cure->Measure

Caption: General workflow for silanization and validation.

G cluster_instrument Goniometer Setup cluster_analysis Software Analysis Sample Place Silanized Substrate Droplet Dispense Water Droplet (2-5 µL) Sample->Droplet Illuminate Backlight Illumination Droplet->Illuminate Camera Capture High-Res Image Illuminate->Camera Baseline Identify Substrate Baseline Camera->Baseline Fit Fit Droplet Profile (e.g., Polynomial) Baseline->Fit Calculate Calculate Angle at Three-Phase Point Fit->Calculate Result Output Contact Angle (θ) Calculate->Result

Caption: Workflow for sessile drop contact angle measurement.

G cluster_params Controlling Parameters Result Final Surface Wettability (Water Contact Angle) Silane Silane Reagent (e.g., APTES, OTS) Silane->Result Method Deposition Method (Solution vs. Vapor) Method->Result Solvent Solvent Choice (Toluene, Ethanol, etc.) Solvent->Result Time Reaction Time & Temperature Time->Result Clean Substrate Cleanliness & Activation Clean->Result

Caption: Key parameters influencing final contact angle.

References

A Comparative Guide to Surface Modification with Tris(2-methoxyethoxy)vinylsilane and its Alternatives using XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Tris(2-methoxyethoxy)vinylsilane with other common vinyl-functional silanes for surface modification, supported by X-ray Photoelectron Spectroscopy (XPS) data and detailed experimental protocols.

This compound is a versatile organosilane coupling agent utilized in a variety of applications, including the enhancement of adhesion between organic and inorganic materials, surface modification to alter properties like hydrophobicity, and as a crosslinking agent in polymer systems.[1][2][3] Its unique structure, featuring a reactive vinyl group and three hydrolyzable 2-methoxyethoxy groups, allows it to form stable covalent bonds with inorganic substrates while presenting a reactive moiety for further chemical transformations.[4] This guide provides a comparative analysis of surfaces treated with this compound and two common alternatives, Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES), with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS).

Performance Comparison of Vinyl-Functional Silanes

The choice of a silane (B1218182) coupling agent is critical for achieving desired surface properties. XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information of the outmost few nanometers of a material, making it ideal for characterizing thin silane layers.[5][6]

Silane Coupling Agent Substrate Expected Atomic Concentration (%) Key High-Resolution XPS Peak Binding Energies (eV)
C 1s O 1s
This compound Si/SiO₂Theoretical EstimateTheoretical Estimate
Vinyltrimethoxysilane (VTMS) Si/SiO₂30 - 4035 - 45
Vinyltriethoxysilane (VTES) Si/SiO₂35 - 4530 - 40

Note: The atomic concentrations can vary significantly depending on the reaction conditions, including silane concentration, reaction time, temperature, and substrate preparation. The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV.

Experimental Protocols

A generalized experimental protocol for the surface modification of a silicon or glass substrate with a vinyl-functional silane and subsequent XPS analysis is provided below. This protocol is a synthesis of methodologies reported for various silane coupling agents.[6][7]

I. Substrate Preparation
  • Cleaning: The silicon or glass substrates are sequentially sonicated in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: The cleaned substrates are dried under a stream of high-purity nitrogen gas.

  • Surface Activation: To generate surface hydroxyl (-OH) groups, the substrates are treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood.

  • Rinsing and Drying: The activated substrates are thoroughly rinsed with deionized water and dried with nitrogen gas.

II. Silanization
  • Solution Preparation: A 1-5% (v/v) solution of the desired vinylsilane (this compound, VTMS, or VTES) is prepared in an anhydrous solvent such as toluene (B28343) or ethanol.

  • Immersion: The cleaned and activated substrates are immersed in the silane solution for a period ranging from 30 minutes to 24 hours at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization in the bulk solution.

  • Rinsing: After immersion, the substrates are rinsed with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: The silanized substrates are then cured in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer on the surface.

III. XPS Analysis
  • Instrumentation: A monochromatic Al Kα X-ray source is typically used for XPS analysis. The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ torr).

  • Survey Scan: A wide energy range survey scan (0-1200 eV) is acquired to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are obtained for the C 1s, O 1s, and Si 2p regions to determine the chemical states and bonding environments of these elements.

  • Data Analysis: The high-resolution spectra are charge-corrected using the adventitious C 1s peak at 284.8 eV as a reference. The peaks are then fitted using appropriate software to deconvolve the different chemical species and calculate their atomic concentrations.

Visualizing the Workflow

The following diagram illustrates the key steps in the surface treatment and analysis process.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis Analysis Cleaning Cleaning (Sonication) Drying1 Drying (N2) Cleaning->Drying1 Activation Surface Activation (O2 Plasma / Piranha) Drying1->Activation Rinsing1 Rinsing (DI Water) Activation->Rinsing1 Drying2 Drying (N2) Rinsing1->Drying2 Immersion Immersion Drying2->Immersion SolutionPrep Silane Solution Preparation SolutionPrep->Immersion Rinsing2 Rinsing (Solvent) Immersion->Rinsing2 Curing Curing (Oven) Rinsing2->Curing XPS_Analysis XPS Analysis Curing->XPS_Analysis

Caption: Experimental workflow for surface treatment and XPS analysis.

Signaling Pathways and Logical Relationships

The surface modification process involves a series of hydrolysis and condensation reactions. The alkoxy groups of the silane hydrolyze in the presence of trace water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate) and can also react with each other to form a cross-linked polysiloxane network on the surface.

silanization_pathway Silane Vinyl-Si(OR)₃ (In Solution) HydrolyzedSilane Vinyl-Si(OH)₃ (Reactive Silanol) Silane->HydrolyzedSilane Hydrolysis (+H₂O) ModifiedSurface Substrate-O-Si-Vinyl (Functionalized Surface) HydrolyzedSilane->ModifiedSurface Condensation Crosslinking Polysiloxane Network (Si-O-Si) HydrolyzedSilane->Crosslinking Self-Condensation Substrate Substrate-OH (Activated Surface) Substrate->ModifiedSurface

Caption: Silanization reaction pathway on a hydroxylated surface.

References

Safety Operating Guide

Proper Disposal of Tris(2-methoxyethoxy)vinylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Tris(2-methoxyethoxy)vinylsilane, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, a compound that requires careful management due to its potential health hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that may damage fertility or the unborn child.[1][2] Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all safety precautions.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1][2]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[3] If exposure limits are exceeded, a full-face respirator may be necessary.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2][4] This substance should never be discharged into sewer systems or contaminate water, soil, or foodstuffs.[1][2][5]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it in a designated, compatible, and properly sealed container.[1][3]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

2. Handling of Spills:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Remove all sources of ignition.[1][2][3]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly.

3. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound must be treated as hazardous waste and disposed of accordingly.

4. Empty Container Management:

  • Empty containers of this compound must also be managed as hazardous waste.

  • Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2]

  • After rinsing, the container should be punctured to prevent reuse and can then be offered for recycling or reconditioning through the licensed waste disposal service.[1][2]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Ensure that all required documentation for hazardous waste disposal is completed accurately.

Quantitative Data Summary

ParameterValue
CAS Number 1067-53-4
Hazard Statement H360: May damage fertility or the unborn child
Primary Disposal Method Incineration by a licensed chemical destruction plant
Prohibited Disposal Routes Sewer systems, general waste, environmental release

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tris_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste: Unused or Spent Chemical waste_type->liquid_waste Liquid solid_waste Solid Waste: Contaminated Materials waste_type->solid_waste Solid empty_container Empty Containers waste_type->empty_container Container collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid rinse_container Triple-Rinse Container empty_container->rinse_container storage Store Waste in a Designated, Safe Area collect_liquid->storage collect_solid->storage collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate puncture_container Puncture to Prevent Reuse rinse_container->puncture_container collect_rinsate->collect_liquid puncture_container->storage ehs_contact Contact EHS or Licensed Waste Disposal Service storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tris(2-methoxyethoxy)vinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Tris(methoxyethoxy) Vinyl, 6-Ethenyl-6-(Methoxyethoxy)-2,5,7,10-Tetraoxa-6-Silaundecane[1]

  • CAS Number: 1067-53-4

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health hazards, primarily as a reproductive toxin.[2][3] It is crucial to adhere to the following personal protective equipment guidelines to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale & Citation
Eye Protection Chemical goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[4]To prevent eye contact which can cause irritation. Contact lenses should not be worn.[5]
Hand Protection Neoprene or nitrile rubber gloves.[5]To prevent skin contact. Gloves must be inspected prior to use.[2][4]
Skin and Body Wear suitable protective clothing, which may include impervious or fire/flame-resistant clothing.[2][3][5]To prevent skin exposure.
Respiratory Use a NIOSH-certified organic vapor (black cartridge) respirator or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where inhalation exposure may occur.[4][5]To protect against breathing vapors or mists.[2][5]

First Aid Measures

Immediate medical attention is required for any exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[3][4]

Table 2: First Aid Procedures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][3][5] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice/attention.[5]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Handling, Storage, and Spill Procedures

Proper handling and storage are critical to maintaining the chemical's stability and preventing hazardous situations.

Operational Plan: Handling and Storage

  • Handling:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4][5]

    • Use only in a well-ventilated area or under a chemical fume hood.[5]

    • Avoid contact with eyes, skin, and clothing, and do not breathe vapors or mists.[5]

    • Wash hands thoroughly after handling.[5]

    • Keep away from open flames, hot surfaces, and sources of ignition.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

    • Store locked up.[2][3][5]

    • Store away from heat and incompatible materials such as oxidizing agents and strong bases.[5]

Emergency Plan: Spill and Leak Containment

  • Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2][4]

  • Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[1][2]

  • Personal Protection: Wear appropriate personal protective equipment as detailed in Table 1.[2]

  • Containment: Prevent further leakage or spillage if safe to do so. Contain spills with dikes or absorbents to prevent migration into sewers or streams.[4][5]

  • Clean-up: Soak up with inert absorbent material. Collect and place in suitable, closed containers for disposal.[2][4][5] Use spark-proof tools and explosion-proof equipment.[2][3]

Disposal Plan

Dispose of contents and containers in accordance with local, national, and international regulations.

  • Waste Disposal:

    • The recommended method of disposal is incineration.[5]

    • Dispose of waste at a licensed waste disposal facility.[5]

    • Do not dispose of waste into the sewer system.[5]

  • Environmental Precautions:

    • Avoid release to the environment.[1][5]

Procedural Workflow and Logic

The following diagram illustrates the decision-making process for handling this compound, from preparation to emergency response.

G prep Preparation & Risk Assessment handling Chemical Handling prep->handling storage Storage handling->storage disposal Waste Disposal handling->disposal emergency Emergency Event handling->emergency storage->handling spill Spill or Leak emergency->spill exposure Personal Exposure emergency->exposure spill_response Spill Response Protocol spill->spill_response first_aid First Aid Measures exposure->first_aid spill_response->disposal medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.